ST4206
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYHOBIHWLDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ST4206: A Technical Guide to its Mechanism of Action as an Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ST4206, a potent and orally active small molecule. The primary focus of this document is its role as an antagonist of the adenosine A2A receptor. While initial research has centered on its potential in neurodegenerative diseases, particularly Parkinson's disease, the broader class of adenosine A2A receptor antagonists is under active investigation for applications in oncology. This guide will detail the molecular interactions of this compound, its effects on intracellular signaling, and the overarching therapeutic rationale for its use, including its potential relevance in cancer immunotherapy.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound functions as a selective antagonist of the adenosine A2A receptor (A2AR).[1] In its capacity as an antagonist, this compound binds to the A2A receptor but does not elicit the conformational changes necessary for receptor activation. Instead, it competitively blocks the binding of the endogenous agonist, adenosine. This action effectively inhibits the downstream signaling cascade that is normally initiated by adenosine binding.
The selectivity of this compound for the A2A receptor over the adenosine A1 receptor is a key characteristic of its pharmacological profile. This selectivity is crucial as the A1 and A2A receptors often have opposing physiological effects.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in preclinical studies. These data are summarized in the table below.
| Parameter | Value | Target | Species | Reference |
| Ki | 12 nM | Adenosine A2A Receptor | Human | [1] |
| Ki | 197 nM | Adenosine A1 Receptor | Human | [1] |
| IC50 | 990 nM | Agonist-induced cAMP accumulation | HEK293 cells | [1] |
Signaling Pathway of the Adenosine A2A Receptor and Inhibition by this compound
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function.
This compound, by blocking the binding of adenosine to the A2A receptor, prevents the activation of the Gs protein and the subsequent production of cAMP. This inhibitory action is the cornerstone of its mechanism.
Relevance in Oncology: Targeting the Tumor Microenvironment
While this compound has been primarily studied in the context of Parkinson's disease, the antagonism of the adenosine A2A receptor is a promising strategy in immuno-oncology.[2] The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as an immunosuppressive molecule.
Adenosine in the tumor microenvironment can inhibit the activity of various immune cells, including T cells and Natural Killer (NK) cells, through the activation of A2A receptors expressed on these immune cells. This leads to a blunted anti-tumor immune response, allowing cancer cells to evade immune surveillance.
Adenosine A2A receptor antagonists, like this compound, can reverse this immunosuppression. By blocking the A2A receptors on immune cells, these antagonists can restore their anti-tumor activity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
References
ST4206: A Technical Guide to a Novel Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST4206 is a potent and orally active antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. The A2A receptor is a key target in the development of therapeutics for neurodegenerative disorders, particularly Parkinson's disease, due to its modulatory role in dopaminergic signaling. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value (nM) |
| Binding Affinity (Ki) | Adenosine A2A | 12 |
| Adenosine A1 | 197 | |
| Functional Activity (IC50) | cAMP Accumulation Inhibition | 990 |
Table 2: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease
| Model | Species | Doses (mg/kg, p.o.) | Endpoint | Outcome |
| Haloperidol-Induced Catalepsy | Mice | 10, 20, 40 | Catalepsy Score | Dose-dependent antagonism of catalepsy |
| L-DOPA-Induced Contralateral Rotations | 6-OHDA Lesioned Rats | 20, 40 | Number of Rotations | Significant increase in contralateral turns |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A and A1 receptors.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A2A or A1 receptor.
-
Radioligand: [³H]-ZM241385 (for A2A) or [³H]-DPCPX (for A1).
-
Non-specific binding control: High concentration of a non-labeled potent antagonist (e.g., ZM241385 for A2A, DPCPX for A1).
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-labeled antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay for IC50 Determination
Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.
Materials:
-
Cells stably expressing the human adenosine A2A receptor.
-
Adenosine A2A receptor agonist (e.g., NECA).
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist (typically the EC80 concentration) for a specified time (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for this compound's inhibition of the agonist-induced cAMP production.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.
Haloperidol-Induced Catalepsy in Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Parkinsonian motor impairment.
Materials:
-
Male mice (e.g., CD-1 or Swiss Webster).
-
Haloperidol solution.
-
This compound formulated for oral administration.
-
Vehicle control.
-
A horizontal bar for the catalepsy test.
Procedure:
-
Administer this compound (10, 20, or 40 mg/kg) or vehicle orally to the mice.
-
After a specific pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using the bar test.
-
For the bar test, gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm above the surface).
-
Measure the time it takes for the mouse to remove both forepaws from the bar (the latency to descend). A cut-off time (e.g., 180 seconds) is typically used.
-
Compare the catalepsy scores (descent latencies) between the this compound-treated groups and the vehicle-treated group to determine the antagonist effect of this compound.
L-DOPA-Induced Contralateral Rotations in 6-OHDA Lesioned Rats
Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar) with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.
-
L-DOPA/benserazide solution.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Automated rotometer system.
Procedure:
-
Confirm the 6-OHDA lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
Administer this compound (20 or 40 mg/kg) or vehicle orally to the lesioned rats.
-
After a pre-treatment period (e.g., 60 minutes), administer a sub-threshold dose of L-DOPA (e.g., 4-6 mg/kg, intraperitoneally) combined with a peripheral decarboxylase inhibitor like benserazide.
-
Place the rats in individual automated rotometer bowls.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations over a defined period (e.g., 2 hours).
-
Compare the total number of contralateral rotations between the this compound-treated groups and the vehicle-treated group to determine the potentiating effect of this compound on L-DOPA's motor response.
Visualizations
Signaling Pathway
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow
Caption: Preclinical Characterization Workflow for this compound.
Logical Relationship
Caption: Mechanism of Action of this compound in Parkinson's Disease Models.
ST4206: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST4206 is a potent and orally active antagonist of the adenosine A2A receptor, demonstrating significant potential in preclinical models of Parkinson's disease. As a metabolite of the parent compound ST1535, its pharmacological profile and mechanism of action are of considerable interest to the scientific community. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in-vitro and in-vivo assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic candidate.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-one, is a purine derivative. Its chemical structure is characterized by a purine core substituted with a butan-2-one group at the 2-position, an amino group at the 6-position, a methyl group at the 9-position, and a 1,2,3-triazol-2-yl group at the 8-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-one | |
| Molecular Formula | C12H14N8O | |
| Molecular Weight | 286.29 g/mol | |
| CAS Number | 1246018-36-9 | |
| Topological Polar Surface Area | 117 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 4 | |
| SMILES | CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
| InChI | InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |
| InChIKey | PLXYHOBIHWLDSZ-UHFFFAOYSA-N |
Synthesis
ST4206: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ST4206, a potent and orally active adenosine A2A receptor antagonist. It is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and relevant experimental protocols for preclinical research, particularly in the context of neurodegenerative diseases such as Parkinson's disease.
Core Compound Data
This compound is a significant compound in the study of adenosine receptor modulation. Its key quantitative data are summarized below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1246018-36-9 | [1] |
| Molecular Weight | 286.29 g/mol | [1] |
| Chemical Formula | C₁₂H₁₄N₈O | [1] |
| IUPAC Name | 4-[6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl]-2-butanone | [1] |
| Ki for Adenosine A2A | 12 nM | [2] |
| Ki for Adenosine A1 | 197 nM | |
| IC₅₀ on cAMP | 990 nM | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound exerts its effects by acting as an antagonist at the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). In normal physiological processes, adenosine binds to the A2AR, activating a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then triggers a cascade of downstream signaling events.
By blocking the binding of adenosine to the A2AR, this compound inhibits this signaling pathway. This mechanism is of particular interest in neurodegenerative disorders like Parkinson's disease, where the antagonism of A2A receptors can help to modulate neuronal function and reduce neuroinflammation. The A2A receptor has been identified as a promising non-dopaminergic target for the treatment of Parkinson's disease.
Below is a diagram illustrating the canonical adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
This compound has been evaluated in established animal models of Parkinson's disease. The following are detailed methodologies for two such key in vivo experiments.
Haloperidol-Induced Catalepsy in Mice
This model is used to assess the potential of compounds to reverse drug-induced motor deficits, which can be analogous to some symptoms of Parkinson's disease.
Objective: To evaluate the ability of this compound to antagonize catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.
Materials:
-
Male Swiss mice
-
Haloperidol solution (e.g., 2 mg/kg) in sterile saline
-
This compound solution (e.g., 10, 20, and 40 mg/kg) or vehicle, for oral administration
-
Catalepsy-testing apparatus (e.g., a horizontal bar 4.5 cm above a surface)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Catalepsy: Administer haloperidol (e.g., 2 mg/kg) intraperitoneally (i.p.) to the mice.
-
Compound Administration: 2.5 hours after haloperidol injection, administer this compound (10, 20, or 40 mg/kg) or vehicle orally.
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points (e.g., every 60 minutes for 3 hours) after this compound administration, gently place the forepaws of each mouse on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Data Analysis: Compare the descent latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA). A significant reduction in descent latency indicates an anti-cataleptic effect.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This is a widely used neurotoxicant-based model that mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in saline with 0.02% ascorbic acid)
-
Stereotactic frame and surgical instruments
-
Anesthetic (e.g., isoflurane)
-
L-DOPA and benserazide solution
-
Apomorphine or amphetamine for lesion validation
-
Rotational behavior monitoring system (Rotameter)
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired stereotactic coordinates for the medial forebrain bundle (e.g., A/P -2.2 mm, M/L 1.5 mm from bregma).
-
Slowly inject 6-OHDA solution into the target area using a Hamilton syringe (e.g., 5 µL at a rate of 1 µL/minute).
-
Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.
-
Suture the incision and allow the animal to recover.
-
-
Lesion Validation:
-
Approximately 10-14 days post-surgery, assess the extent of the lesion by inducing rotational behavior. This can be done by administering a dopamine agonist like apomorphine (to induce contralateral rotations) or a dopamine-releasing agent like amphetamine (to induce ipsilateral rotations).
-
Animals exhibiting a sufficient number of rotations are considered successfully lesioned and are used for further experiments.
-
-
Drug Testing:
-
Administer this compound or vehicle intraperitoneally.
-
Subsequently, administer a combination of L-DOPA and a peripheral decarboxylase inhibitor like benserazide.
-
Place the rat in the Rotameter system and record the number of contralateral rotations for a defined period (e.g., every 10 minutes for 2 hours).
-
-
Data Analysis: Compare the total number of contralateral rotations in the this compound-treated groups with the vehicle-treated group. A significant increase in rotations indicates that this compound potentiates the effect of L-DOPA.
Below is a workflow diagram for the 6-OHDA-lesioned rat model experiment.
References
ST4206: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ST4206, a potent and orally active adenosine A2A receptor antagonist. This compound was discovered as a primary metabolite of the parent compound ST1535 and has demonstrated significant potential in preclinical models of Parkinson's disease. This whitepaper details the discovery, synthesis, and key preclinical data of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing core concepts through diagrams.
Discovery of this compound
This compound was identified during the preclinical development of ST1535, a potent A2A adenosine receptor antagonist.[1] Metabolic studies of ST1535 revealed the formation of several metabolites, with this compound emerging as one of the two main metabolites.[2] The discovery of this compound was significant as it displayed a pharmacological activity profile similar to its parent compound, ST1535, both in vitro and in vivo.[1][2] This finding suggested that this compound could contribute to the overall therapeutic effect of ST1535 and potentially offer an alternative pharmacological agent.[1]
The discovery process involved in vitro assessment of ST1535's metabolic fate, which indicated the presence of oxidized compounds. Subsequent studies with rat and monkey plasma confirmed this compound as one of the most abundant metabolites.
Synthesis of this compound
The synthesis of this compound was achieved as part of a broader effort to synthesize and evaluate the metabolites of ST1535. The synthetic route originates from 6-chloro-2-iodo-9-methyl-9H-purine. The process involves selective carbon-carbon bond formation, utilizing techniques such as halogen/magnesium exchange reactions and/or palladium-catalyzed reactions to introduce the side chain. This approach allows for the controlled and efficient construction of the target molecule.
General Synthetic Approach
While the specific, step-by-step protocol for the synthesis of 4-(6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl)butan-2-one (this compound) is detailed in dedicated medicinal chemistry literature, the general strategy revolves around the functionalization of a purine scaffold. A key publication outlines the synthesis of ST1535 metabolites, starting from 6-chloro-2-iodo-9-methyl-9H-purine. The synthesis would proceed through the introduction of the butan-2-one side chain at the 2-position of the purine ring, followed by the addition of the triazole and amino groups at the 8- and 6-positions, respectively.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, exerting an inhibitory effect on D2 receptor signaling. By blocking the A2A receptor, this compound can disinhibit D2 receptor function, thereby potentiating dopaminergic neurotransmission. This mechanism is considered a promising non-dopaminergic approach for the treatment of Parkinson's disease, aiming to improve motor function.
Preclinical Data
This compound has been evaluated in a series of in vitro and in vivo studies to determine its pharmacological profile.
In Vitro Activity
The in vitro activity of this compound was assessed through binding affinity studies and functional assays. The compound displayed high affinity for the human adenosine A2A receptor.
| Parameter | This compound | ST1535 (Reference) | ST3932 (Metabolite) |
| A2A Receptor Binding Affinity (Ki, nM) | 12 | 8 | 8 |
| A1 Receptor Binding Affinity (Ki, nM) | 197 | 103 | 33 |
| cAMP Accumulation (IC50, nM) | 990 | 427 | 450 |
| Table 1: In Vitro Pharmacological Profile of this compound and Related Compounds. |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in established animal models of Parkinson's disease. These studies demonstrated that orally administered this compound can produce significant anti-parkinsonian effects.
| Animal Model | Dose (mg/kg, p.o.) | Effect |
| Haloperidol-induced catalepsy in mice | 10, 20, 40 | Antagonized catalepsy in a dose-dependent manner. |
| l-DOPA-induced contralateral rotations in 6-OHDA-lesioned rats | 20, 40 | Significantly potentiated the number of contralateral rotations. |
| Spontaneous motor activity in mice | 10, 20, 40 | Increased motor activity. |
| Table 2: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease. |
Experimental Protocols
A2A Receptor Binding Assay
-
Cell Line: HEK-293 cells stably transfected with the human adenosine A2A receptor gene.
-
Radioligand: [³H]-ZM241385.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of a known A2A antagonist. After incubation, the membranes are washed, and the bound radioactivity is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay
-
Cell Line: HEK-293 cells expressing the human adenosine A2A receptor.
-
Stimulating Agent: NECA (5'-N-Ethylcarboxamidoadenosine), an adenosine receptor agonist.
-
Procedure: Cells are pre-incubated with the test compound (this compound) before being stimulated with NECA. The intracellular cyclic AMP (cAMP) levels are then measured using a commercially available assay kit (e.g., HTRF). The IC50 value is determined as the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP accumulation.
Haloperidol-Induced Catalepsy in Mice
-
Animals: Male CD-1 mice.
-
Inducing Agent: Haloperidol (a dopamine D2 receptor antagonist).
-
Procedure: Catalepsy is induced by an intraperitoneal injection of haloperidol. The test compound (this compound) or vehicle is administered orally. At specified time points after drug administration, the degree of catalepsy is assessed using the bar test, which measures the time the animal remains in an imposed posture.
Conclusion
This compound, a major metabolite of ST1535, is a potent and orally active adenosine A2A receptor antagonist. Its discovery and subsequent pharmacological characterization have revealed a preclinical profile that is highly similar to its parent compound. The in vitro and in vivo data strongly support its potential as a therapeutic agent for Parkinson's disease. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its clinical potential.
References
In Vitro Binding Affinity of ST4206 to Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro binding affinity of ST4206, a potent and orally active antagonist of the adenosine A2A receptor, for various adenosine receptor subtypes. The information is compiled from publicly available scientific literature and presented in a format designed for clarity and ease of use by researchers in pharmacology and drug development.
Quantitative Data Summary
The following table summarizes the known in vitro binding and functional data for this compound at human adenosine receptors. It is important to note that while data for the A1 and A2A receptors are available, the binding affinity of this compound for the A2B and A3 adenosine receptors has not been reported in the reviewed literature.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Adenosine A1 | Radioligand Binding | Ki | 197 | [1] |
| Adenosine A2A | Radioligand Binding | Ki | 12 | [1] |
| Adenosine A2A | Functional (cAMP) | IC50 | 990 | [1] |
| Adenosine A2B | Radioligand Binding | Ki | Not Reported | |
| Adenosine A3 | Radioligand Binding | Ki | Not Reported |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the binding and functional activity of compounds like this compound at adenosine receptors.
Radioligand Displacement Binding Assay (for A1 and A2A Receptors)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human adenosine A1 and A2A receptors.
1. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human adenosine A1 or A2A receptor.
-
Radioligands:
-
For A1 Receptor: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
For A2A Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethyl-amino]-5'-N-ethylcarboxamidoadenosine).
-
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound (this compound).
-
50 µL of the appropriate radioligand (e.g., ~1-2 nM [³H]-DPCPX for A1 or ~15-30 nM [³H]-CGS 21680 for A2A).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (for A2A Receptor Antagonism)
This protocol outlines a functional assay to determine the ability of a test compound (e.g., this compound) to antagonize the agonist-induced accumulation of cyclic adenosine monophosphate (cAMP) mediated by the A2A receptor.
1. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Agonist: NECA or CGS 21680.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Cell Culture Medium: As appropriate for the cell line.
-
Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent cAMP degradation.
-
96-well cell culture plates.
2. Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and grow them to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium and then pre-incubate them with various concentrations of the test compound (this compound) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist (this compound) concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, using non-linear regression analysis.
Visualizations
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for cAMP Functional Assay.
Adenosine Receptor Signaling Pathways
Caption: Adenosine Receptor Signaling Pathways.
References
Pharmacological Profile of ST4206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST4206 is a potent and selective antagonist of the adenosine A2A receptor, identified as a metabolite of the parent compound ST1535. Preclinical evidence strongly suggests its potential as a non-dopaminergic therapeutic agent for Parkinson's disease. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro receptor binding and functional activity, as well as its efficacy in established animal models of Parkinson's disease. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.
Introduction
The antagonism of the adenosine A2A receptor has emerged as a promising therapeutic strategy for managing the motor symptoms of Parkinson's disease. These receptors are highly expressed in the basal ganglia, where they modulate dopaminergic neurotransmission. This compound, a metabolite of ST1535, has demonstrated significant pharmacological activity consistent with A2A receptor antagonism, positioning it as a compound of interest for further investigation.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through receptor binding and functional assays.
Receptor Binding Affinity
This compound exhibits high affinity for the human adenosine A2A receptor. The binding affinity is comparable to its parent compound, ST1535, and another metabolite, ST3932.
Table 1: In Vitro Receptor Binding Affinity of this compound and Related Compounds [1]
| Compound | Target | Ki (nM) |
| This compound | Human Adenosine A2A Receptor | 12 |
| ST1535 | Human Adenosine A2A Receptor | 8 |
| ST3932 | Human Adenosine A2A Receptor | 8 |
Functional Antagonist Activity
The functional antagonist activity of this compound was assessed by its ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP).
Table 2: In Vitro Functional Antagonist Activity of this compound and Related Compounds [1]
| Compound | Assay | IC50 (nM) |
| This compound | cAMP Accumulation | 990 |
| ST1535 | cAMP Accumulation | 427 |
| ST3932 | cAMP Accumulation | 450 |
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in established rodent models of Parkinson's disease, demonstrating its potential to alleviate motor deficits.
Haloperidol-Induced Catalepsy in Mice
This compound demonstrated a dose-dependent antagonism of catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.
Table 3: Effect of this compound on Haloperidol-Induced Catalepsy in Mice [1]
| Treatment | Dose (mg/kg, p.o.) | Outcome |
| This compound | 10, 20, 40 | Antagonized catalepsy |
| ST1535 | 10, 20, 40 | Antagonized catalepsy |
| ST3932 | 10, 20, 40 | Antagonized catalepsy |
L-DOPA-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats
In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, this compound potentiated the effects of L-DOPA, a standard treatment for the disease.[1]
Table 4: Effect of this compound on L-DOPA-Induced Rotations in 6-OHDA-Lesioned Rats [1]
| Treatment | Dose (mg/kg, i.p.) | Outcome |
| This compound | 10, 20, 40 | Potentiated contralateral rotations |
| ST1535 | 10, 20, 40 | Potentiated contralateral rotations |
| ST3932 | 10, 20, 40 | Potentiated contralateral rotations |
Spontaneous Motor Activity in Mice
Oral administration of this compound was found to increase spontaneous motor activity in mice, further supporting its potential to improve motor function.
Table 5: Effect of this compound on Motor Activity in Mice
| Treatment | Dose (mg/kg, p.o.) | Outcome |
| This compound | 10, 20, 40 | Increased motor activity |
| ST1535 | 10, 20, 40 | Increased motor activity |
| ST3932 | 10, 20, 40 | Increased motor activity |
Pharmacokinetics and Toxicology
As of the latest available public information, detailed pharmacokinetic (absorption, distribution, metabolism, excretion) and toxicology profiles for this compound have not been published.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document, based on the study by Vertechy et al., 2015 and standard pharmacological procedures.
In Vitro Assays
-
Receptor Binding Assay:
-
Source: Cloned human adenosine A2A receptors expressed in a suitable cell line (e.g., HEK293).
-
Radioligand: A selective high-affinity radiolabeled antagonist for the A2A receptor.
-
Procedure: Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound (this compound, ST1535, ST3932). Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard antagonist. After incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
-
cAMP Functional Assay:
-
Cell Line: A cell line expressing the human adenosine A2A receptor (e.g., CHO or HEK293 cells).
-
Procedure: Cells are pre-incubated with the test compound at various concentrations. Subsequently, the cells are stimulated with a known A2A receptor agonist (e.g., NECA) to induce cAMP production. The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or TR-FRET-based).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP accumulation, is determined by non-linear regression analysis of the concentration-response curves.
-
In Vivo Models
-
Haloperidol-Induced Catalepsy in Mice:
-
Animals: Male CD-1 mice.
-
Procedure: Mice are orally (p.o.) administered with vehicle or this compound at doses of 10, 20, and 40 mg/kg. After a predetermined time (e.g., 60 minutes), catalepsy is induced by intraperitoneal (i.p.) injection of haloperidol (e.g., 1 mg/kg). At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is assessed using the bar test. The mouse's forepaws are placed on a horizontal bar raised above the surface, and the time until the mouse removes both paws from the bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated and this compound-treated groups.
-
-
6-OHDA-Lesioned Rat Model:
-
Animals: Male Sprague-Dawley rats.
-
Lesioning Procedure: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Treatment: After a recovery period and confirmation of the lesion (e.g., via apomorphine-induced rotations), rats are treated intraperitoneally (i.p.) with this compound (10, 20, or 40 mg/kg) in combination with L-DOPA (e.g., 3 mg/kg) and a peripheral decarboxylase inhibitor like benserazide (e.g., 6 mg/kg).
-
Behavioral Assessment: The number of full contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 2 hours) using an automated rotometer system.
-
Data Analysis: The total number of contralateral rotations is compared between the group receiving L-DOPA alone and the groups receiving L-DOPA plus this compound.
-
-
Spontaneous Motor Activity in Mice:
-
Animals: Male CD-1 mice.
-
Procedure: Mice are individually placed in transparent activity cages equipped with infrared beams to automatically record movements. After an acclimatization period, mice are orally (p.o.) administered with vehicle or this compound (10, 20, or 40 mg/kg).
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 or 120 minutes) immediately following drug administration.
-
Data Analysis: The total motor activity is compared between the vehicle-treated and this compound-treated groups.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the antagonism of the adenosine A2A receptor, which plays a crucial role in modulating neuronal activity in the striatum.
References
ST4206: A Technical Profile on Adenosine A2A Receptor Selectivity
This guide provides an in-depth technical overview of the selectivity and pharmacological profile of ST4206, a potent antagonist of the adenosine A2A receptor. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced interactions of this compound with the adenosine receptor family.
Executive Summary
Adenosine Receptor Family Overview
The adenosine receptor family consists of four distinct G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout human tissues and mediate the physiological effects of adenosine. Their signaling mechanisms are primarily differentiated by the G-protein to which they couple.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A and A2B Receptors: Couple to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
This fundamental difference in signaling pathways is critical for understanding the functional consequences of receptor activation and antagonism.
Quantitative Selectivity Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic window and potential side effects. The binding affinity (Ki) of this compound has been characterized at cloned human adenosine A1 and A2A receptors. Functional antagonism was quantified by measuring the half-maximal inhibitory concentration (IC50) in a cAMP accumulation assay.
| Receptor Subtype | Parameter | Value (nM) | Selectivity Ratio (A1 Ki / A2A Ki) |
| Adenosine A2A | Ki | 12[1] | 16.4-fold |
| Adenosine A1 | Ki | 197 | |
| Adenosine A2A | IC50 (cAMP) | 990[1][2] |
Note: Binding affinity and functional potency data for this compound at A2B and A3 adenosine receptors are not available in the cited literature.
The data clearly indicate that this compound possesses a 16.4-fold higher binding affinity for the A2A receptor compared to the A1 receptor . The functional assay confirms its antagonist properties at the A2A receptor.
Methodologies and Experimental Protocols
The quantitative data presented were derived from established in-vitro pharmacological assays. The following sections describe the general principles and workflows for these key experiments.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.[3]
Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a known radioligand (IC50), and from this, to calculate its binding affinity (Ki).
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO) engineered to express a high density of the target human adenosine receptor (A1 or A2A).
-
Assay Incubation: In a multi-well plate, the prepared cell membranes are incubated with:
-
A fixed concentration of a selective radioligand (e.g., [3H]CGS21680 for the A2A receptor).
-
A range of concentrations of the unlabeled competitor compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This functional assay measures the ability of an antagonist to block an agonist-induced increase in intracellular cAMP, confirming its mechanism of action and providing its functional potency (IC50).
Objective: To determine the potency of this compound as an antagonist by measuring its ability to inhibit A2A agonist-stimulated cAMP production in whole cells.
General Protocol:
-
Cell Seeding: Whole cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells) are seeded into multi-well plates and grown to a desired confluency.
-
Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
PDE Inhibition: A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) is added to the assay medium to prevent the enzymatic degradation of cAMP, allowing it to accumulate within the cell.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of an A2A receptor agonist (e.g., CGS21680 or NECA) at a concentration known to elicit a submaximal response (e.g., EC80). This initiates the Gs signaling cascade and production of cAMP.
-
Cell Lysis & Detection: After incubation, the cells are lysed to release the accumulated intracellular cAMP. The concentration of cAMP is then quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP response) is calculated.
A2A Receptor Signaling Pathway
This compound exerts its effect by blocking the canonical A2A receptor signaling pathway. Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a cascade that this compound is designed to prevent.
Conclusion
Based on the available binding and functional data, this compound is a potent and selective antagonist of the adenosine A2A receptor. It demonstrates a more than 16-fold preference in binding affinity for the A2A receptor over the A1 receptor. Its antagonist activity is confirmed through its ability to inhibit agonist-mediated cAMP production. The lack of publicly available data on its interaction with A2B and A3 receptors represents a current knowledge gap. The pharmacological profile of this compound makes it a valuable tool for research into the therapeutic potential of A2A receptor antagonism.
References
The Role of Adenosine A2A Receptors in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor symptoms. While dopamine replacement therapy remains the cornerstone of treatment, targeting non-dopaminergic pathways offers a promising strategy to improve symptom control and potentially modify disease progression. The adenosine A2A receptor has emerged as a key non-dopaminergic target due to its high concentration in the basal ganglia and its antagonistic interaction with the dopamine D2 receptor. This technical guide provides an in-depth overview of the role of A2A receptors in the pathophysiology of Parkinson's disease, the therapeutic potential of A2A receptor antagonists, and detailed methodologies for their preclinical and clinical evaluation.
The Adenosine A2A Receptor in the Basal Ganglia Circuitry
The basal ganglia are a group of subcortical nuclei crucial for motor control. In Parkinson's disease, the depletion of dopamine disrupts the balance between the "direct" and "indirect" pathways of the basal ganglia, leading to the characteristic motor impairments.
Adenosine A2A receptors are highly expressed in the striatum, a key input nucleus of the basal ganglia.[1] They are predominantly co-localized with dopamine D2 receptors on the GABAergic striatopallidal medium spiny neurons of the indirect pathway.[1][2] This pathway acts as a "brake" on movement.[3]
The interaction between A2A and D2 receptors is largely antagonistic.[2] While dopamine, acting through D2 receptors, inhibits the indirect pathway, facilitating movement, adenosine, via A2A receptors, has the opposite effect, suppressing movement. In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of D2 receptors is diminished, leading to a state of A2A receptor overactivity. This overactivity of the indirect pathway is a major contributor to the motor symptoms of PD. Furthermore, studies have shown an upregulation of A2A receptors in the brains of Parkinson's disease patients, particularly those experiencing levodopa-induced dyskinesias.
A2A Receptor Signaling Pathway
Activation of the A2A receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the activity of the striatopallidal neurons, thereby inhibiting movement. The close physical and functional interaction with D2 receptors, which are Gi-coupled and inhibit adenylyl cyclase, forms the basis of the A2A-D2 receptor antagonism. This interaction can occur through the formation of A2A-D2 receptor heteromers.
Caption: A2A receptor signaling cascade in a striatopallidal neuron.
A2A Receptor Antagonists as a Therapeutic Strategy
Given the overactivity of the A2A receptor pathway in Parkinson's disease, its blockade presents a logical therapeutic approach. A2A receptor antagonists act to "release the brake" on movement, thereby improving motor function. They offer a non-dopaminergic strategy that can be used as an adjunct to levodopa therapy.
Clinical trials have demonstrated that A2A antagonists can effectively reduce "off" time, the periods when levodopa is not working well and motor symptoms return, in patients with advanced Parkinson's disease. Istradefylline (Nourianz®) is an A2A receptor antagonist that has received regulatory approval in the US and Japan for the treatment of "off" episodes in Parkinson's disease patients. Preclinical studies also suggest that A2A antagonists may have neuroprotective properties and could potentially slow the progression of the disease.
Quantitative Data on A2A Receptor Antagonists
The development of potent and selective A2A receptor antagonists has been a major focus of drug discovery efforts. The following tables summarize key quantitative data for several prominent A2A antagonists.
Table 1: In Vitro Binding Affinities (Ki) of A2A Receptor Antagonists
| Compound | Human A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor | Selectivity vs. A2B Receptor | Selectivity vs. A3 Receptor | Reference(s) |
| Istradefylline | 12.4 | ~18-fold | - | - | |
| 10-20 | ~100-fold | - | - | ||
| Preladenant | 1.1 | >1000-fold | >1000-fold | >1000-fold | |
| Vipadenant | ~1.3 (pKi 8.89) | ~48-fold | ~48-fold | ~773-fold | |
| Tozadenant | - | - | - | - | - |
| PBF-509 | - | - | - | - | - |
Table 2: Clinical Efficacy of A2A Receptor Antagonists in Parkinson's Disease
| Compound | Phase of Development | Key Finding(s) | Reference(s) |
| Istradefylline | Approved (US, Japan) | Reduces "off" time and increases "on" time without worsening troublesome dyskinesia in patients on levodopa. | |
| Preladenant | Discontinued | Phase II trials showed a reduction in "off" time, but Phase III trials were discontinued. | |
| Vipadenant | Discontinued | Phase II trials were conducted, but development for PD was halted. | |
| Tozadenant | Discontinued | Showed promise in Phase II but was discontinued due to safety concerns in Phase III. | |
| PBF-509 | In Development | Undergoing clinical trials. |
Detailed Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays used in the characterization of A2A receptor antagonists.
Radioligand Binding Assay for A2A Receptors
This assay measures the affinity of a test compound for the A2A receptor by assessing its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the human A2A receptor.
-
Radioligand: [³H]ZM241385 (a selective A2A antagonist).
-
Non-specific binding control: Theophylline or another suitable A2A antagonist at a high concentration.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]ZM241385 (at a concentration close to its Kd, e.g., 1 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or rolipram) to prevent cAMP degradation.
-
Adenosine deaminase to remove endogenous adenosine.
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or radiochemical).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with the PDE inhibitor and adenosine deaminase for 30 minutes at 37°C.
-
To test for antagonist activity, add the test compound at various concentrations and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the A2A agonist (typically the EC80 concentration).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
For antagonist activity, generate a concentration-response curve and calculate the IC50 value.
In Vivo Microdialysis in a Parkinson's Disease Animal Model
This in vivo technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing insights into the neurochemical effects of a drug.
Materials:
-
A rat or mouse model of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Test compound.
Procedure:
-
Surgically implant a guide cannula into the striatum of the anesthetized animal using stereotaxic coordinates.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels (e.g., dopamine, glutamate).
-
Analyze the dialysate samples for neurotransmitter concentrations using HPLC.
-
Express the data as a percentage of the baseline neurotransmitter levels.
Visualizing Experimental and Logical Workflows
Experimental Workflow for A2A Antagonist Screening
Caption: A typical workflow for the screening and identification of A2A receptor antagonists.
Conclusion
The adenosine A2A receptor plays a critical and well-defined role in the pathophysiology of Parkinson's disease. Its strategic location and antagonistic relationship with the dopamine D2 receptor make it a highly attractive target for therapeutic intervention. A2A receptor antagonists have demonstrated clinical efficacy in managing motor symptoms, particularly "off" episodes, in patients with Parkinson's disease. The continued development of novel A2A antagonists and further exploration of their potential neuroprotective effects hold significant promise for improving the treatment landscape for this debilitating neurodegenerative disorder. The experimental protocols and data presented in this guide provide a framework for the ongoing research and development in this important field.
References
The Therapeutic Potential of A2A Antagonists in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adenosine A2A receptor (A2AR) has emerged as a compelling non-dopaminergic target for therapeutic intervention in a range of neurodegenerative disorders, most notably Parkinson's disease (PD) and with growing interest in Alzheimer's disease (AD). A2ARs are highly expressed in the basal ganglia, particularly in the striatum, where they modulate glutamatergic and dopaminergic neurotransmission. Their antagonism has been shown to confer neuroprotective effects, reduce neuroinflammation, and improve motor and cognitive function in various preclinical models. This technical guide provides an in-depth overview of the therapeutic potential of A2A antagonists, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing standardized experimental protocols for their evaluation.
Introduction: The A2A Receptor in Neurodegeneration
Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor, coupled to Gs/Golf proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] In neurodegenerative contexts, the expression and activity of A2ARs are often upregulated in affected brain regions, contributing to excitotoxicity, neuroinflammation, and synaptic dysfunction.[2][[“]]
The primary rationale for targeting the A2AR in Parkinson's disease stems from its antagonistic interaction with the dopamine D2 receptor. By blocking the A2AR, the inhibitory effects on D2 receptor signaling are removed, thereby enhancing dopaminergic transmission and alleviating motor symptoms.[4] Beyond symptomatic relief, A2AR antagonists have demonstrated disease-modifying potential by protecting neurons from cell death in various experimental models of PD.[5]
In Alzheimer's disease, A2ARs are implicated in the detrimental effects of amyloid-beta (Aβ) and tau pathology. They are involved in synaptic depression and their blockade has been shown to rescue synaptic plasticity and memory deficits in preclinical AD models. Furthermore, A2ARs are expressed on microglia and astrocytes, and their antagonism can modulate neuroinflammatory responses, a key component of neurodegeneration.
Mechanism of Action of A2A Antagonists
The therapeutic effects of A2A antagonists in neurodegeneration are multifaceted and involve actions on both neuronal and glial cells.
-
Modulation of Neurotransmission: In the striatum, A2ARs are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2ARs counteracts the effects of dopamine, leading to motor inhibition. A2A antagonists block this effect, thereby facilitating motor function. They also modulate the release of other neurotransmitters, including glutamate, which is implicated in excitotoxicity.
-
Neuroprotection: A2A antagonists have consistently shown neuroprotective effects in preclinical models. The proposed mechanisms include the reduction of excitotoxic damage, attenuation of mitochondrial dysfunction, and inhibition of apoptotic pathways.
-
Anti-inflammatory Effects: A2ARs are expressed on microglia and astrocytes. Their activation can promote a pro-inflammatory phenotype. By blocking these receptors, A2A antagonists can shift glial cells towards a more neuroprotective state, reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Quantitative Data on A2A Antagonists
The following tables summarize key quantitative data for prominent A2A antagonists that have been investigated for neurodegenerative diseases.
Table 1: In Vitro Binding Affinities (Ki) of Selected A2A Antagonists
| Compound | Human A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor | Reference(s) |
| Istradefylline (KW-6002) | 10 - 20 | ~100-fold | |
| Preladenant (SCH 420814) | 1.1 | >1000-fold | |
| Tozadenant (SYN-115) | 2.4 - 38 | >120-fold | |
| ZM241385 | 0.8 - 1.4 | High | |
| SCH 58261 | 1.3 | 323-fold |
Table 2: Clinical Trial Efficacy of A2A Antagonists in Parkinson's Disease (Change in Daily "OFF" Time)
| Compound | Dose | Change in "OFF" Time vs. Placebo (hours) | Key Findings | Reference(s) |
| Istradefylline | 20 mg/day | -0.99 | Significant reduction in "OFF" time. | |
| Istradefylline | 40 mg/day | -0.96 | Significant reduction in "OFF" time. | |
| Preladenant | 2, 5, 10 mg twice daily | No significant reduction | Failed to meet primary endpoint in Phase 3 trials. | |
| Tozadenant | 60, 120, 180, 240 mg twice daily | -1.1 to -1.2 (Phase 2b) | Phase 3 program discontinued due to safety concerns (agranulocytosis). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of A2A antagonists.
In Vitro Assays
This assay determines the binding affinity (Ki) of a compound for the A2A receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [3H]ZM241385 or [3H]SCH 58261.
-
Test compounds (A2A antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.
-
Materials:
-
HEK293 cells expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (A2A antagonists).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the A2A agonist in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
-
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Neurotoxin (e.g., MPP+, 6-OHDA, or glutamate).
-
Test compounds (A2A antagonists).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Plate reader.
-
-
Procedure:
-
Plate the neuronal cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of the test compound for a specified period.
-
Expose the cells to the neurotoxin.
-
After the incubation period with the toxin, add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
In Vivo Models
This model involves the unilateral injection of the neurotoxin 6-OHDA into the rat brain to create a lesion of the nigrostriatal dopamine pathway.
-
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Stereotaxic Surgery: Expose the skull and drill a small hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the striatum.
-
6-OHDA Injection: Slowly infuse a solution of 6-OHDA (typically 8-16 µg in ascorbate-saline) into the target brain region using a microsyringe pump.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), assess motor deficits using tests such as apomorphine- or amphetamine-induced rotations.
-
Drug Administration: Administer the A2A antagonist via the desired route (e.g., oral gavage, intraperitoneal injection) and evaluate its effect on motor performance.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to confirm the extent of the dopaminergic lesion.
-
This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism in non-human primates, which closely mimics the human condition.
-
Procedure:
-
Animal Selection and Baseline Assessment: Select healthy, adult non-human primates (e.g., macaques) and perform baseline behavioral assessments using a standardized parkinsonian rating scale.
-
MPTP Administration: Administer MPTP via a systemic route (intramuscular or intravenous) or through intracarotid infusion. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.
-
Behavioral Monitoring: Closely monitor the animals for the development of parkinsonian signs (bradykinesia, rigidity, tremor, postural instability) and score them regularly.
-
Drug Administration: Once a stable parkinsonian state is achieved, administer the A2A antagonist and evaluate its effects on motor symptoms.
-
Neuroimaging (Optional): Positron Emission Tomography (PET) with dopamine transporter (DAT) radioligands can be used to assess the integrity of the dopaminergic system.
-
Visualizations: Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway in a Neuron
Caption: A2A receptor signaling cascade leading to changes in gene expression.
Experimental Workflow for In Vivo Evaluation of an A2A Antagonist
Caption: Workflow for preclinical evaluation of A2A antagonists in animal models.
Logical Relationship of A2A Antagonism in Neuroprotection
Caption: Key mechanisms by which A2A antagonists confer neuroprotection.
Conclusion and Future Directions
A2A receptor antagonists represent a promising therapeutic strategy for neurodegenerative diseases, offering a non-dopaminergic approach to symptom management and potentially disease modification. The approval of istradefylline for Parkinson's disease in some countries has validated this target. However, the failures of preladenant and tozadenant in late-stage clinical trials highlight the challenges in translating preclinical efficacy to clinical success.
Future research should focus on:
-
Patient Stratification: Identifying patient populations most likely to respond to A2A antagonist therapy.
-
Combination Therapies: Exploring the synergistic effects of A2A antagonists with other neuroprotective or symptomatic treatments.
-
Biomarker Development: Identifying biomarkers to monitor target engagement and therapeutic response.
-
Exploring Other Neurodegenerative Diseases: Expanding the investigation of A2A antagonists in Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.
By addressing these key areas, the full therapeutic potential of A2A antagonists in combating neurodegeneration may be realized.
References
- 1. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of adenosine A2A receptor antagonists in development.
An In-depth Technical Guide to Adenosine A2A Receptor Antagonists in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, cancer.[1][2][3][4] As a G-protein coupled receptor (GPCR), the A2AR plays a crucial role in modulating various physiological processes, including neurotransmission and immune responses.[5] In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed and functionally oppose the activity of dopamine D2 receptors, making them a compelling target for non-dopaminergic therapies for Parkinson's disease. In the periphery, high concentrations of adenosine in the tumor microenvironment can activate A2A receptors on immune cells, leading to immunosuppression and promoting tumor progression. Consequently, A2AR antagonists are being actively investigated for their potential to restore anti-tumor immunity.
This technical guide provides a comprehensive review of adenosine A2A receptor antagonists currently in development. It summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes the underlying signaling pathways and experimental workflows.
Adenosine A2A Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the adenosine A2A receptor involves the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately influences gene transcription and cellular function.
Caption: Canonical Gs-coupled signaling cascade of the adenosine A2A receptor.
Quantitative Data for A2A Receptor Antagonists in Development
The following table summarizes key quantitative data for several adenosine A2A receptor antagonists that are or have been in development. This data is crucial for comparing the potency, selectivity, and clinical efficacy of these compounds.
| Compound Name (Alias) | Company/Origin | Target Indication(s) | Development Phase | Binding Affinity (Ki) | Potency (IC50/EC50) | Clinical Efficacy/Notes |
| Istradefylline (KW-6002) | Kyowa Kirin | Parkinson's Disease | Approved (Japan, USA) | - | - | Reduces "OFF" time in PD patients. Common adverse event is dyskinesia. |
| Preladenant (MK-3814) | Merck/Schering-Plough | Parkinson's Disease | Discontinued | - | - | Clinical trials discontinued due to lack of efficacy. |
| Vipadenant | - | Parkinson's Disease | Discontinued | - | - | Development was discontinued. |
| Tozadenant | - | Parkinson's Disease | In Development | - | - | Mentioned as a derivative in development. |
| Etrumadenant | Arcus Biosciences | NSCLC, Colorectal Cancer | Phase II | - | - | Dual A2A/A2B receptor antagonist. |
| Ciforadenant | - | Renal Cell Carcinoma | Phase I/II | - | - | Showed efficacy in a Phase I/Ib trial in combination with atezolizumab. |
| Imaradenant (AZD4635) | Sosei Heptares/AstraZeneca | Solid Tumors | Phase Ib/IIa | 1.7 nM (human A2A) | - | Orally bioavailable small molecule with high selectivity. |
| JNJ-40255293 | Janssen | Parkinson's Disease | Preclinical | 7.5 nM (human A2A) | - | Dual A2A/A1 antagonist with a 7-fold in vitro selectivity for A2A. |
| ANR 94 | - | Parkinson's Disease | Preclinical | 46 nM (human A2A) | - | An adenine derivative that showed efficacy in rat models of PD. |
| Novel 1,2,4-triazoles (C8, C9) | - | - | Research | pKi: 7.16–7.49 | pIC50: 6.31–6.78 | Dual A1/A2A antagonists with high affinity and functional activity. |
Experimental Protocols
The characterization of novel A2A receptor antagonists involves a series of in vitro and in vivo experiments to determine their affinity, potency, selectivity, and efficacy.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
Caption: General workflow for a radioligand binding assay.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) that have been transiently or stably transfected to express the human adenosine A2A receptor.
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled A2A receptor ligand (e.g., [3H]ZM241385) and a range of concentrations of the unlabeled test compound.
-
Separation: After incubation, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, thereby determining its functional potency (IC50 or EC50).
Caption: General workflow for a cAMP functional assay.
-
Methodology:
-
Cell Culture: Cells expressing the A2A receptor are cultured in microplates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist.
-
Stimulation: An A2A receptor agonist (e.g., NECA) is added to the wells to stimulate cAMP production.
-
Measurement of cAMP: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescent reporter assay (e.g., GloSensor).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.
-
In Vivo Models
1. Parkinson's Disease Models
Animal models are essential for evaluating the therapeutic potential of A2A antagonists for Parkinson's disease.
-
Haloperidol-Induced Catalepsy:
-
Principle: The dopamine D2 receptor antagonist haloperidol induces catalepsy (a state of immobility) in rodents, which is a model for the motor symptoms of Parkinson's disease. A2A antagonists are expected to reverse this effect.
-
Procedure: Rodents are treated with the test A2A antagonist, followed by an injection of haloperidol. The degree of catalepsy is then measured at various time points.
-
-
6-Hydroxydopamine (6-OHDA) Lesion Model:
-
Principle: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rodents creates a model of Parkinson's disease with motor asymmetry. Dopamine agonists induce rotational behavior in these animals, and A2A antagonists are expected to potentiate this effect.
-
Procedure: After recovery from the 6-OHDA lesioning surgery, animals are treated with a dopamine agonist (e.g., apomorphine or L-DOPA) in combination with the test A2A antagonist. The number of rotations is then recorded.
-
2. Immuno-oncology Models
Syngeneic mouse tumor models are used to assess the anti-tumor efficacy of A2A antagonists.
-
Principle: These models use immunocompetent mice implanted with tumor cells derived from the same genetic background. This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.
-
Procedure: Mice are inoculated with tumor cells. Once tumors are established, the mice are treated with the A2A antagonist, either as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors. Tumor growth is monitored over time, and at the end of the study, tumors and immune cells can be harvested for further analysis (e.g., T-cell infiltration and function).
Conclusion
The development of adenosine A2A receptor antagonists represents a promising therapeutic strategy for both neurodegenerative diseases and cancer. Istradefylline's approval for Parkinson's disease has validated the A2A receptor as a druggable target. The ongoing clinical trials of other A2A antagonists in oncology highlight the potential of this class of drugs to modulate the tumor microenvironment and enhance anti-tumor immunity. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel A2A receptor antagonists. As our understanding of the complex roles of the adenosine signaling pathway in health and disease continues to grow, we can expect to see the development of more selective and potent A2A receptor antagonists with improved therapeutic profiles.
References
- 1. Recent advances in the design and optimization of adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in the discovery of adenosine A(2A) receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease: A Recent Update and Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Pathways Modulated by ST4206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST4206 is a potent and orally active antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor critically involved in a diverse range of physiological and pathological processes. By competitively inhibiting the binding of endogenous adenosine to the A2AR, this compound effectively modulates downstream signaling cascades, primarily through the attenuation of cyclic adenosine monophosphate (cAMP) production. This whitepaper provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its impact on the cAMP/PKA/CREB signaling axis. Detailed experimental protocols for assessing the activity of this compound in both in vitro and in vivo models are presented, alongside quantitative data summarizing its pharmacological profile. Furthermore, this guide visualizes the core signaling pathway of this compound and its broader implications in the contexts of Parkinson's disease and cancer immunotherapy using detailed diagrams.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the adenosine A2A receptor. The A2AR is a Gs-coupled receptor, and its activation by adenosine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] As an antagonist, this compound binds to the A2AR without initiating this signaling cascade, thereby preventing adenosine-mediated increases in intracellular cAMP levels.[4] This primary action forms the basis of its influence on a variety of cellular functions.
Quantitative Pharmacological Profile of this compound
The potency and selectivity of this compound have been characterized through in vitro binding and functional assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| Ki | Adenosine A2A Receptor | 12 nM | Cloned human A2A receptors | [4] |
| Ki | Adenosine A1 Receptor | 197 nM | Cloned human A1 receptors | |
| IC50 | cAMP Accumulation | 990 nM | HEK-293 cells expressing human A2A receptors |
The Core Signaling Pathway Modulated by this compound
The primary intracellular signaling pathway affected by this compound is the cAMP-dependent pathway. By blocking the A2A receptor, this compound leads to a reduction in adenylyl cyclase activity and consequently, a decrease in intracellular cAMP concentration. This has a direct impact on the downstream effectors, Protein Kinase A (PKA) and the transcription factor cAMP Response Element-Binding protein (CREB).
-
Decreased cAMP: this compound prevents the adenosine-induced surge in cAMP levels.
-
Reduced PKA Activation: With lower levels of cAMP, the regulatory subunits of PKA are less likely to dissociate from the catalytic subunits, leading to decreased PKA activity.
-
Altered CREB Phosphorylation: Reduced PKA activity results in decreased phosphorylation of CREB at its serine-133 residue. Phosphorylated CREB is a key transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their expression.
Cellular Pathways in Disease Models
Parkinson's Disease: Modulation of Striatal Pathways
In the basal ganglia, A2A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors (D2R) on medium spiny neurons of the indirect pathway. Activation of A2AR by adenosine has an inhibitory effect on D2R signaling, contributing to the motor deficits seen in Parkinson's disease. By blocking the A2AR, this compound can disinhibit D2R signaling, thereby potentiating the effects of dopamine and offering a non-dopaminergic therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ST4206: A Novel Adenosine A2A Receptor Antagonist for Non-Parkinson's Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ST4206, an active metabolite of the adenosine A2A receptor antagonist ST1535, has demonstrated significant potential in preclinical models of neurological disorders. While initial research has focused on Parkinson's disease, the mechanism of action of this compound as a potent adenosine A2A receptor antagonist suggests a broader therapeutic applicability in a range of non-Parkinson's neurological conditions. This document provides a comprehensive overview of the existing preclinical data for this compound, details of experimental protocols, and explores the scientific rationale for its development in other neurodegenerative and neurological disorders based on the critical role of adenosine A2A receptor signaling in their pathophysiology.
Introduction to this compound and Adenosine A2A Receptor Antagonism
This compound is a potent and selective antagonist of the adenosine A2A receptor. In the central nervous system, adenosine is a key neuromodulator, and its effects are mediated by four receptor subtypes (A1, A2A, A2B, and A3). The A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons. This anatomical distribution is the basis for the development of A2A receptor antagonists as a non-dopaminergic therapeutic strategy for Parkinson's disease. By blocking the A2A receptor, these antagonists can modulate glutamatergic neurotransmission and potentiate dopaminergic signaling, thereby improving motor function.
Beyond Parkinson's disease, adenosine A2A receptors are implicated in the pathophysiology of a variety of other neurological disorders, including Alzheimer's disease, Huntington's disease, epilepsy, and ischemic stroke. In these conditions, A2A receptor signaling has been shown to contribute to excitotoxicity, neuroinflammation, and neuronal damage. Therefore, antagonism of the A2A receptor with agents like this compound represents a promising therapeutic approach for these debilitating diseases.
Preclinical Data for this compound
The majority of the currently available preclinical data for this compound has been generated in the context of Parkinson's disease models. These studies provide valuable insights into its pharmacological properties and in vivo efficacy.
In Vitro Activity
This compound exhibits high affinity and antagonist activity at cloned human adenosine A2A receptors. The following table summarizes the key in vitro parameters for this compound in comparison to its parent compound, ST1535.
| Compound | Ki (nM) at human A2A Receptor | IC50 (nM) on cyclic AMP |
| ST1535 | 8 | 427 |
| This compound | 12 | 990 |
In Vivo Efficacy in Parkinson's Disease Models
The in vivo activity of this compound has been assessed in established rodent models of Parkinson's disease.
| Experimental Model | Species | Administration Route | Doses Tested (mg/kg) | Key Findings |
| Haloperidol-induced catalepsy | Mice | Oral | 10, 20, 40 | This compound antagonized haloperidol-induced catalepsy, indicating a reversal of dopamine D2 receptor blockade effects. |
| L-DOPA induced contralateral rotations in 6-OHDA lesioned rats | Rats | Intraperitoneal | 10, 20, 40 | This compound potentiated the number of contralateral rotations induced by a sub-threshold dose of L-DOPA, suggesting a synergistic effect with dopaminergic therapy. |
| Spontaneous motor activity | Mice | Oral | 10, 20, 40 | This compound increased spontaneous motor activity, demonstrating a stimulant effect on locomotion. |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited for this compound.
Haloperidol-Induced Catalepsy in Mice
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are fasted overnight prior to the experiment.
-
This compound or vehicle is administered orally (p.o.).
-
One hour after this compound administration, haloperidol (1 mg/kg) is injected intraperitoneally (i.p.).
-
Catalepsy is measured at 30, 60, 90, and 120 minutes after haloperidol injection.
-
Catalepsy is assessed by placing the forepaws of the mouse on a horizontal bar (1 cm in diameter, 4 cm from the surface) and measuring the time the mouse maintains this posture. A cut-off time of 120 seconds is typically used.
-
-
Endpoint: The duration of catalepsy in seconds.
L-DOPA Induced Contralateral Rotations in 6-OHDA Lesioned Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Unilateral lesions of the medial forebrain bundle are induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
Two to three weeks after surgery, rats are tested for rotational behavior in response to apomorphine to confirm the lesion.
-
On the day of the experiment, this compound or vehicle is administered intraperitoneally (i.p.).
-
Thirty minutes after this compound administration, a sub-threshold dose of L-DOPA (e.g., 3 mg/kg) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 6 mg/kg) is administered i.p.
-
Rotational behavior (full 360° turns contralateral to the lesion) is recorded for at least 2 hours using an automated rotometer system.
-
-
Endpoint: The total number of contralateral rotations.
Potential Therapeutic Applications in Non-Parkinson's Neurological Disorders
The role of adenosine A2A receptor dysregulation in various neurological disorders provides a strong rationale for investigating the therapeutic potential of this compound beyond Parkinson's disease.
Alzheimer's Disease
In Alzheimer's disease, A2A receptors are upregulated and contribute to synaptic dysfunction and neuroinflammation.[1][2][3][4][5] Antagonism of A2A receptors has been shown to be neuroprotective in preclinical models of Alzheimer's, suggesting that this compound could potentially mitigate cognitive decline and disease progression.
Huntington's Disease
Huntington's disease is characterized by the degeneration of medium spiny neurons in the striatum, a brain region with high A2A receptor expression. Evidence suggests that A2A receptor antagonists could be neuroprotective in models of Huntington's disease by mitigating excitotoxicity and supporting neuronal survival.
References
- 1. Adenosine receptor signalling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor: A Possible Therapeutic Target for Alzheimer's Disease by Regulating NLRP3 Inflammasome Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An Open Question: Is the A2A Adenosine Receptor a Novel Target for Alzheimer’s Disease Treatment? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Early-Stage Toxicity Profile of ST4206 (Surrogate: LPM4870108), a Novel Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the early-stage nonclinical toxicity profile of the investigational compound ST4206, a novel and potent Tropomyosin Receptor Kinase (Trk) inhibitor. As no public data exists for a compound designated "this compound," this report utilizes published preclinical safety data for LPM4870108 as a surrogate to construct a representative toxicity profile. LPM4870108 is a next-generation Trk inhibitor under development for cancers harboring NTRK gene fusions.[1][2] This document summarizes key findings from in vitro and in vivo toxicology studies, presents detailed experimental protocols for pivotal assays, and visualizes critical pathways and workflows to support further research and development.
The presented data indicate that this compound (LPM4870108) has a manageable safety profile at anticipated therapeutic exposures. The maximum tolerated dose (MTD) in an acute oral toxicity study in rats was determined to be 300 mg/kg.[1][2] In a 4-week repeated-dose study in rats, the dose at which 10% of animals showed signs of severe toxicity (STD10) was established at 10 mg/kg/day.[1] A corresponding study in rhesus monkeys identified a Highest Non-Severely Toxic Dose (HNSTD) of 20 mg/kg/day. Observed toxicities, including effects on the eyes, liver, skin, and nervous system, were generally consistent with the on-target pharmacodynamic effects of Trk inhibition and were partially or fully reversible upon cessation of treatment. In vitro, the compound was found to be non-mutagenic in a bacterial reverse mutation assay and exhibited a low risk for drug-induced cardiac arrhythmia, with an IC50 for hERG channel inhibition of 18.2 μM.
Introduction
This compound (Surrogate: LPM4870108) is a potent inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). These receptors are key regulators of neuronal development and function. Genetic alterations, specifically NTRK gene fusions, lead to the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of adult and pediatric cancers. This compound is being developed to target these NTRK fusion-positive solid tumors.
The early and thorough assessment of a drug candidate's toxicity is paramount to mitigate risks in clinical development. This guide details the initial safety evaluation of this compound, encompassing genotoxicity, cardiovascular safety pharmacology, and acute and repeated-dose toxicity studies in both rodent and non-rodent species.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative findings from the early-stage toxicity assessment of this compound (LPM4870108).
Table 1: In Vitro Safety Pharmacology and Genotoxicity
| Assay | Test System | Endpoint | Result | Interpretation |
| Cardiovascular Safety | hERG-expressing cells (Patch Clamp) | IC50 | 18.2 μM | Low risk of QT prolongation at therapeutic concentrations. |
| Genotoxicity (Mutagenicity) | S. typhimurium & E. coli (Ames Test) | Revertant Colony Count | Negative | Non-mutagenic. |
Table 2: In Vivo Acute and Repeated-Dose Toxicity
| Study Type | Species | Route | Key Finding | Value | Target Organs Identified |
| Acute Toxicity | Rat | Oral | Maximum Tolerated Dose (MTD) | 300 mg/kg | N/A in this study; mortality at 1000 mg/kg. |
| 4-Week Repeated-Dose Toxicity | Rat | Oral | Severe Toxicity Dose, 10% (STD10) | 10 mg/kg/day | Eyes (corneal inflammation), Liver, Skin, Spleen. |
| 4-Week Repeated-Dose Toxicity | Rhesus Monkey | Oral | Highest Non-Severely Toxic Dose (HNSTD) | 20 mg/kg/day | Nervous System (gait disturbance, poor coordination). |
Signaling Pathway
This compound functions by inhibiting the Trk signaling pathway. Neurotrophins, such as Nerve Growth Factor (NGF), bind to Trk receptors, causing them to dimerize and autophosphorylate. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In NTRK fusion-positive cancers, the fusion protein is constitutively active, leading to uncontrolled activation of these pathways. This compound blocks the ATP-binding site in the kinase domain, preventing phosphorylation and subsequent downstream signaling.
Experimental Protocols
The following sections detail the methodologies for the key toxicity studies performed, based on published protocols for LPM4870108 and standard OECD guidelines.
In Vitro hERG Inhibition Assay
-
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
-
Test System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch-clamp electrophysiology was used.
-
Cells were cultured to an appropriate confluency and prepared for patch-clamp analysis.
-
A holding potential was applied, followed by a depolarization step to activate the channels and a repolarization step to elicit the hERG tail current.
-
A stable baseline current was established by perfusing the cells with an extracellular solution.
-
Vehicle control (e.g., DMSO) was applied to establish the baseline for inhibition calculation.
-
This compound was applied sequentially at increasing concentrations. The effect on the hERG tail current was measured until a steady-state inhibition was reached at each concentration.
-
A known hERG inhibitor (e.g., E-4031) was used as a positive control.
-
The percentage of current inhibition at each concentration was calculated relative to the vehicle control, and an IC50 value was determined by fitting the data to a concentration-response curve.
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of bacteria.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: The plate incorporation method was performed in accordance with OECD Guideline 471.
-
The assay was conducted with and without a metabolic activation system (S9 mix from rat liver homogenate) to detect metabolites that may be mutagenic.
-
Varying concentrations of this compound, a vehicle control, and positive controls (specific for each strain, with and without S9) were used.
-
The test substance was mixed with the bacterial tester strain and molten top agar (with or without S9 mix).
-
This mixture was poured onto minimal glucose agar plates.
-
Plates were incubated at 37°C for 48-72 hours.
-
Following incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) were counted.
-
A compound is considered mutagenic if it causes a concentration-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.
-
Acute Oral Toxicity Study in Rats
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.
-
Test System: Sprague-Dawley rats.
-
Methodology: The study was conducted based on the principles of OECD Guideline 423 (Acute Toxic Class Method).
-
Animals were fasted overnight prior to dosing.
-
This compound was administered once via oral gavage at doses of 100, 300, and 1000 mg/kg. A control group received the vehicle.
-
Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, activity), and body weight changes at regular intervals on the day of dosing and daily for 14 days.
-
At the end of the 14-day observation period, surviving animals were euthanized, and a gross necropsy was performed to identify any macroscopic abnormalities.
-
4-Week Repeated-Dose Oral Toxicity Study in Rats
-
Objective: To evaluate the toxicity profile of this compound following daily administration over 4 weeks and to assess the reversibility of any findings.
-
Test System: Sprague-Dawley rats.
-
Methodology: The study design was consistent with OECD Guideline 407.
-
Animals were assigned to multiple groups and received daily oral gavage of this compound at doses of 2.5, 5, 10, or 20 mg/kg/day for 4 weeks. A control group received the vehicle.
-
A subset of animals in the control and high-dose groups were designated as recovery groups and were observed for an additional 4-week treatment-free period.
-
Observations: Included daily clinical signs, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the treatment and recovery periods, blood samples were collected for hematology and clinical chemistry analysis.
-
Pathology: All animals were subjected to a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected and preserved for histopathological examination.
-
Experimental Workflows
The following diagrams illustrate the workflows for key in vivo and in vitro toxicity assessments.
References
Methodological & Application
Application Notes and Protocols for ST4206 in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST4206 is a potent and orally active antagonist of the adenosine A2A receptor (A2AR), with a high affinity for the human A2A receptor.[1] It is a metabolite of the A2AR antagonist ST1535 and has demonstrated efficacy in preclinical models of Parkinson's disease.[2][3] Antagonism of the A2AR is a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to alleviate motor symptoms.[2][3] These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo research settings to investigate its pharmacological properties and therapeutic potential.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Target | Adenosine A2A Receptor (A2AR) | |
| Action | Antagonist | |
| Ki for human A2AR | 12 nM | |
| Ki for human A1R | 197 nM | |
| IC50 (cAMP accumulation) | 990 nM | |
| Therapeutic Area | Parkinson's Disease | |
| In Vivo Activity | Orally active |
Signaling Pathway of A2AR Antagonism in Parkinson's Disease
In the basal ganglia, particularly in striatopallidal neurons, A2A receptors are highly expressed and play a crucial role in modulating motor activity. These receptors are Gs-coupled and, upon activation by endogenous adenosine, stimulate the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade. This signaling pathway has an antagonistic relationship with the dopamine D2 receptor (D2R) pathway. In Parkinson's disease, the degeneration of dopaminergic neurons leads to reduced D2R signaling and a relative overactivity of the A2AR pathway, contributing to motor deficits. This compound, as an A2AR antagonist, blocks the adenosine-mediated signaling, thereby helping to restore the balance of the basal ganglia circuitry.
Caption: this compound blocks A2AR, inhibiting the cAMP/PKA pathway.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for A2A Receptor
This protocol determines the binding affinity (Ki) of this compound for the human A2A receptor.
Caption: Workflow for determining the binding affinity of this compound.
Methodology:
-
Membrane Preparation: Use membrane preparations from HEK-293 or CHO cells stably expressing the human A2A receptor.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]CGS21680 (a selective A2AR agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled A2AR ligand (e.g., NECA).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Procedure: a. In a 96-well plate, combine the cell membranes, [3H]CGS21680 (at a concentration near its Kd), and varying concentrations of this compound. b. For total binding, omit this compound. For non-specific binding, add the non-specific binding control. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.
Methodology:
-
Cell Culture: Use whole cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells).
-
Reagents:
-
Cell culture medium.
-
A2AR agonist (e.g., NECA or CGS21680).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of the A2AR agonist (typically the EC80 concentration) in the presence of a PDE inhibitor. d. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. e. Lyse the cells to release intracellular cAMP. f. Measure the cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the this compound concentration. b. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
In Vivo Models of Parkinson's Disease
1. Haloperidol-Induced Catalepsy in Mice
This model assesses the ability of this compound to reverse the cataleptic state induced by the D2 receptor antagonist haloperidol, which mimics parkinsonian motor deficits.
Methodology:
-
Animals: Male Swiss mice are commonly used.
-
Procedure: a. Administer this compound orally (p.o.) at doses of 10, 20, and 40 mg/kg. A vehicle control group should be included. b. After a set pre-treatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.). c. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test. d. For the bar test, place the mouse's forepaws on a horizontal bar (e.g., 3-5 cm high). e. Measure the latency for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.
-
Data Analysis: a. Compare the latency to descend from the bar between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in latency indicates an anti-cataleptic effect.
2. L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
This is a widely used model of Parkinson's disease where a unilateral lesion of the nigrostriatal dopamine pathway is induced by 6-hydroxydopamine (6-OHDA). The model is used to evaluate the ability of this compound to potentiate the effects of L-DOPA.
Caption: Workflow for assessing this compound in the 6-OHDA rat model.
Methodology:
-
6-OHDA Lesion: a. Anesthetize rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame. b. Infuse 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons. c. Allow the animals to recover for at least two weeks for the lesion to fully develop.
-
Procedure: a. Pre-treat the lesioned rats with benserazide (a peripheral DOPA decarboxylase inhibitor) to prevent the peripheral conversion of L-DOPA to dopamine. b. Administer this compound (10, 20, and 40 mg/kg, i.p.) or vehicle. c. After a short interval (e.g., 5-15 minutes), administer a threshold dose of L-DOPA (e.g., 3-6 mg/kg, i.p.). d. Place the rats in a circular test arena and record the number of full contralateral (away from the lesioned side) rotations for a period of 2-3 hours using an automated rotometer system.
-
Data Analysis: a. Quantify the total number of contralateral rotations for each animal. b. Compare the number of rotations in the this compound-treated groups to the vehicle-treated group. A significant increase in rotations indicates that this compound potentiates the effect of L-DOPA.
Conclusion
This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in the pathophysiology of Parkinson's disease and for the development of novel therapeutic strategies. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo pharmacological properties of this compound. Researchers should optimize these protocols based on their specific experimental conditions and goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists this compound and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST4206: In Vivo Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The following document provides a generalized framework for designing and executing in vivo experimental protocols for a novel investigational compound, referred to herein as ST4206. Due to the absence of specific public domain data for a compound designated "this compound," this document will outline standard methodologies and best practices applicable to the preclinical in vivo evaluation of a hypothetical anti-cancer agent. The protocols and data tables provided are templates that should be adapted based on the specific characteristics of the actual compound being tested, including its mechanism of action, target indication, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Section 1: Preclinical In Vivo Efficacy Studies
Objective
To evaluate the anti-tumor efficacy of this compound in a relevant in vivo cancer model. This typically involves assessing the ability of the compound to inhibit tumor growth, induce regression, or prolong survival.
Experimental Models
The choice of model is critical and depends on the cancer type and the specific scientific question. Common models include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, SCID, or NSG mice).
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunocompromised mice. These models often better recapitulate the heterogeneity of human tumors.
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice with the same genetic background. These models are essential for studying the interaction of the therapeutic with the immune system.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard efficacy study using a subcutaneous xenograft model.
1.3.1 Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer line HCT116)
-
6-8 week old female athymic nude mice
-
Matrigel or similar basement membrane matrix
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Positive control (standard-of-care chemotherapy, if applicable)
-
Calipers for tumor measurement
-
Animal balance
1.3.2 Workflow:
1.3.3 Data Presentation:
Quantitative data from the study should be summarized for clarity. Tumor Volume is calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) is a key endpoint.
Table 1: Summary of In Vivo Efficacy Data (Template)
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM | p-value (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, QD, PO | 1850 ± 210 | - | +5.0 ± 1.5 | - |
| This compound | 25 mg/kg, QD, PO | 925 ± 150 | 50 | -2.1 ± 2.0 | <0.05 |
| This compound | 50 mg/kg, QD, PO | 460 ± 95 | 75 | -4.5 ± 2.5 | <0.001 |
| Positive Control | [Dose & Schedule] | 650 ± 110 | 65 | -8.0 ± 3.0 | <0.01 |
Note: Data are hypothetical and for illustrative purposes only. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Section 2: Pharmacodynamic (PD) Studies
Objective
To demonstrate that this compound engages its intended target in the tumor tissue and modulates downstream signaling pathways.
Experimental Protocol: Target Engagement & Pathway Modulation
This protocol is performed on tumor-bearing animals treated with this compound.
2.2.1 Workflow:
2.2.2 Data Presentation:
PD data is often presented as a change in the level of a biomarker relative to the vehicle control.
Table 2: Pharmacodynamic Biomarker Modulation (Template)
| Treatment Group | Timepoint | Target (p-Target/Total Target) % of Vehicle | Downstream Marker (e.g., p-ERK) % of Vehicle |
| This compound (50 mg/kg) | 2 hr | 35% | 40% |
| This compound (50 mg/kg) | 8 hr | 20% | 25% |
| This compound (50 mg/kg) | 24 hr | 65% | 70% |
| This compound (50 mg/kg) | 48 hr | 90% | 95% |
Note: Data are hypothetical, assuming this compound inhibits a kinase, leading to dephosphorylation of the target and a downstream marker like p-ERK.
Section 3: Hypothetical Signaling Pathway for this compound
Assuming this compound is a novel inhibitor of a receptor tyrosine kinase (RTK) that is upstream of the RAS-MAPK pathway, a diagram of its mechanism of action would be as follows.
Disclaimer: The protocols, data, and pathways described above are generalized templates and do not pertain to a specific, known therapeutic agent. All in vivo experiments must be conducted in accordance with institutional guidelines and regulations (e.g., IACUC approval) and should be tailored to the specific scientific objectives and characteristics of the compound under investigation.
Application Notes and Protocols: ST4206 for Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST4206, a metabolite of the adenosine A2A receptor antagonist ST1535, has demonstrated potential therapeutic effects in preclinical animal models of Parkinson's disease (PD).[1] Antagonism of the adenosine A2A receptor is a promising non-dopaminergic strategy for managing PD.[1] These receptors are highly concentrated in the basal ganglia, a key area for motor control, and play a role in modulating dopaminergic signaling.[2][3] this compound exhibits high affinity for human adenosine A2A receptors and acts as an antagonist.[1] In animal studies, it has been shown to alleviate motor deficits, suggesting its potential as a novel therapeutic agent for Parkinson's disease.
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound in widely used animal models of Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound in animal models of Parkinson's disease.
Table 1: this compound Dosage and Administration
| Animal Model | Species | Dosage Range | Administration Route | Key Findings | Reference |
| Haloperidol-induced catalepsy | Mice | 10, 20, 40 mg/kg | Oral | Antagonized catalepsy | |
| 6-OHDA-lesioned | Rats | 10, 20, 40 mg/kg | Intraperitoneal | Potentiated L-DOPA-induced contralateral rotations | |
| Spontaneous motor activity | Mice | 10, 20, 40 mg/kg | Oral | Increased motor activity |
Table 2: In Vitro Activity of this compound
| Target | Assay | Value |
| Human Adenosine A2A Receptor | Ki | 12 nM |
| cyclic AMP | IC50 | 990 nM |
Signaling Pathway
The therapeutic effects of this compound in Parkinson's disease models are primarily attributed to its antagonism of the adenosine A2A receptor. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons of the indirect pathway. Activation of A2A receptors by adenosine inhibits D2 receptor signaling, thereby exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. By blocking the A2A receptor, this compound "releases the brake" on D2 receptor signaling, enhancing dopamine-mediated effects and improving motor function.
Caption: this compound signaling pathway in a striatopallidal neuron.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound in animal models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This model is widely used to mimic the progressive loss of dopaminergic neurons in Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing materials
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2.5 mg/mL) in cold, sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. The solution should be protected from light.
-
Stereotaxic Injection: Slowly inject 6-OHDA into the medial forebrain bundle (MFB). A common set of coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.
-
Infusion: Infuse the 6-OHDA solution at a rate of 1 µL/min. After the infusion, leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow.
-
Post-operative Care: Slowly withdraw the needle, suture the incision, and allow the animal to recover in a warm cage. Provide supportive care, including softened food and water on the cage floor, and monitor the animal's weight and health daily for the first few days.
-
Behavioral Assessment: Behavioral testing, such as apomorphine- or amphetamine-induced rotation, can be performed 2-3 weeks post-surgery to confirm the lesion.
Caption: Experimental workflow for the 6-OHDA rat model.
Haloperidol-Induced Catalepsy in Mice
This model is used to assess the cataleptic effects of dopamine D2 receptor antagonists and the ability of test compounds to reverse these effects.
Materials:
-
Male CD-1 or Swiss mice
-
Haloperidol
-
This compound
-
Vehicle (e.g., 10% sucrose, 0.3% Tween 80 in sterile water)
-
Horizontal bar apparatus (a metal bar, approximately 1 cm in diameter, raised 3-4 cm above a flat surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (10, 20, or 40 mg/kg) or vehicle orally.
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-2 mg/kg) intraperitoneally.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups. A significant reduction in descent latency in the this compound group indicates an anti-cataleptic effect.
Caption: Experimental workflow for the haloperidol-induced catalepsy test.
Preparation of this compound Formulation
For in vivo studies, this compound can be prepared as a suspension.
Materials:
-
This compound powder
-
Sucrose
-
Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare a vehicle solution of 10% sucrose and 0.3% Tween 80 in sterile water.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 1, 2, or 4 mg/mL for a 10 mL/kg dosing volume).
-
Gradually add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer during administration to maintain homogeneity.
Conclusion
This compound demonstrates promising therapeutic potential in preclinical models of Parkinson's disease by antagonizing the adenosine A2A receptor. The provided dosages and protocols offer a solid foundation for researchers to further investigate the efficacy and mechanism of action of this compound. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data in the pursuit of novel treatments for Parkinson's disease.
References
- 1. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists this compound and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
Application Notes and Protocols for ST4206 Administration in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST4206 is a potent and selective antagonist of the adenosine A2A receptor. This receptor is a key target in the central nervous system, particularly in the basal ganglia, and its modulation has shown therapeutic promise in neurodegenerative disorders such as Parkinson's disease. Preclinical research in rodent models is essential for evaluating the efficacy and pharmacokinetic profile of novel A2A receptor antagonists like this compound. These application notes provide detailed protocols for the oral administration of this compound in mice and the intraperitoneal administration in rats, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to assess the pharmacological effects of this compound.
Data Presentation
In Vitro Receptor Binding and Functional Antagonism
The following table summarizes the in vitro characteristics of this compound in comparison to its parent compound, ST1535, and another metabolite, ST3932. This data is crucial for understanding the potency and selectivity of this compound at the human adenosine A2A receptor.
| Compound | Kᵢ (nM) for human A2A Receptor | IC₅₀ (nM) on cyclic AMP |
| This compound | 12 | 990 |
| ST1535 | 8 | 427 |
| ST3932 | 8 | 450 |
Data sourced from a study on animal models of Parkinson's disease, highlighting the high affinity and antagonist behavior of this compound at cloned human adenosine A2A receptors[1].
In Vivo Administration and Efficacy
This compound has been evaluated in rodent models of Parkinson's disease, demonstrating its potential to modulate motor function. The following table outlines the administration routes and doses used in these preclinical studies.
| Species | Administration Route | Doses Administered (mg/kg) | Observed Effects |
| Mice | Oral (p.o.) | 10, 20, 40 | Antagonized haloperidol-induced catalepsy; Increased motor activity[1]. |
| Rats | Intraperitoneal (i.p.) | 10, 20, 40 | Potentiated contralateral rotations induced by L-DOPA in 6-OHDA-lesioned rats[1]. |
Note: At present, publicly available literature does not contain detailed pharmacokinetic data (e.g., bioavailability, Cmax, Tmax, half-life) for this compound following oral or intraperitoneal administration in mice or rats.
Experimental Protocols
The following protocols are based on established methodologies for oral gavage in mice and intraperitoneal injection in rats. The vehicle composition is adapted from studies with the parent compound, ST1535, due to the absence of specific formulation details for this compound in the available literature[2]. Researchers should perform their own vehicle and formulation stability tests for this compound.
Protocol 1: Oral Administration of this compound in Mice
Objective: To administer this compound orally to mice to assess its effects on motor function (e.g., in a model of haloperidol-induced catalepsy).
Materials:
-
This compound
-
Vehicle solution: 15% DMSO, 15% Cremophor®-EL, 60% 0.9% NaCl (Saline)[2]
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
House mice individually or in small groups with ad libitum access to food and water, unless fasting is required for the specific experimental paradigm.
-
Weigh each mouse on the day of the experiment to accurately calculate the dose.
-
-
This compound Formulation:
-
Prepare the vehicle solution by mixing DMSO, Cremophor®-EL, and saline in a 15:15:60 ratio.
-
Calculate the required amount of this compound based on the desired dose (10, 20, or 40 mg/kg) and the number of animals.
-
Dissolve the this compound in the vehicle solution. Gentle warming and vortexing may be necessary to achieve complete dissolution. Ensure the final solution is clear and homogenous. The typical administration volume is 10 ml/kg.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
Protocol 2: Intraperitoneal Administration of this compound in Rats
Objective: To administer this compound via intraperitoneal injection to rats to evaluate its effects in models of Parkinson's disease (e.g., potentiation of L-DOPA induced rotations in 6-OHDA lesioned rats).
Materials:
-
This compound
-
Vehicle solution: 15% DMSO, 15% Cremophor®-EL, 60% 0.9% NaCl (Saline)
-
Syringes (1 ml or 3 ml)
-
Needles (23-25 gauge)
-
Animal scale
-
Appropriate rat strain (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
House rats individually or in pairs with free access to food and water.
-
Weigh each rat on the day of the experiment for accurate dose calculation.
-
-
This compound Formulation:
-
Prepare the vehicle solution as described in Protocol 1.
-
Calculate the required amount of this compound for the desired doses (10, 20, or 40 mg/kg).
-
Dissolve this compound in the vehicle. The typical administration volume is 10 ml/kg.
-
-
Intraperitoneal Injection:
-
Gently restrain the rat. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift cranially.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate incorrect placement in a blood vessel or the bladder.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Adenosine A2A Receptor Antagonism Signaling Pathway in Parkinson's Disease Model
Caption: this compound antagonizes the A2A receptor, reducing motor inhibition.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Workflow for this compound efficacy testing in rodent models.
References
Application Notes and Protocols: Preparing ST4206 Stock Solutions for Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
ST4206 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and use of this compound in a research laboratory setting. The following guidelines are based on general best practices for handling small molecules and should be adapted as necessary based on empirical observations.
Quantitative Data Summary
For ease of use, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use this value for all calculations of molarity. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous | This compound is sparingly soluble in aqueous solutions. |
| Maximum Stock Concentration | 10 mM in 100% DMSO | Do not exceed this concentration to ensure complete solubilization. |
| Storage of Solid Compound | -20°C, desiccated, protected from light | The lyophilized powder is stable for up to 6 months under these conditions.[1] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | Stock solutions in DMSO are generally stable for up to one month.[1] Avoid repeated freeze-thaw cycles. |
| Working Solution Stability | Use immediately after preparation | It is recommended to make fresh dilutions in culture medium for each experiment.[1] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile (≥99.9% purity)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Analytical balance
-
Laminar flow hood (biological safety cabinet)
-
Sterile serological pipettes and filtered pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
-
Aseptic Technique : All procedures should be performed in a sterile laminar flow hood to prevent contamination.
-
Equilibration : Allow the vial containing the lyophilized this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]
-
Weighing : On an analytical balance, carefully weigh out 4.51 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Calculation: Mass (mg) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.51 mg
-
-
Solubilization : Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing : Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store these aliquots at -20°C or -80°C, protected from light.[1]
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in pre-warmed cell culture medium.
-
Thaw Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended) : To avoid precipitation of the compound, it is advisable to perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first create a 1:10 intermediate dilution in pre-warmed medium, followed by a final 1:100 dilution into the final culture volume.
-
Final Dilution : Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by swirling the culture vessel.
-
Vehicle Control : It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the samples treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the experimental workflow for its use in cell culture.
Caption: Putative signaling pathway inhibited by this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
ST4206 Application Notes: Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability of ST4206, a potent and selective A2A adenosine receptor antagonist. The information herein is intended to guide researchers in the appropriate handling, storage, and use of this compound in various experimental settings.
Overview of this compound
This compound is a small molecule inhibitor of the A2A adenosine receptor, a key player in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. As an antagonist, this compound blocks the signaling pathway initiated by adenosine, which can be beneficial in pathological conditions where this pathway is overactive.
Mechanism of Action: A2A Adenosine Receptor Signaling Pathway
This compound exerts its effects by competitively binding to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). In its natural state, the binding of adenosine to the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling cascade.
Solubility of this compound
The solubility of this compound has been determined in a range of common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 | ≥ 87.3 | Clear solution. Recommended for stock solutions. |
| Ethanol (100%) | ~5 | ~17.5 | Sonication may be required for complete dissolution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.35 | Practically insoluble. |
| Water | < 0.1 | < 0.35 | Practically insoluble. |
Note: The molecular weight of this compound is 286.29 g/mol . The provided data is based on this molecular weight.
Stability of this compound
The stability of this compound has been assessed under various storage conditions to provide recommendations for maintaining its integrity over time.
Table 2: Stability of this compound Solutions
| Solvent | Storage Temperature | Stability (Time) | Notes |
| DMSO | -20°C | ≥ 6 months | Stable. Avoid repeated freeze-thaw cycles. |
| DMSO | 4°C | ≤ 1 week | Limited stability. Use freshly prepared solutions. |
| DMSO | Room Temperature | ≤ 24 hours | Prone to degradation. Use immediately. |
| Aqueous Buffers (with co-solvent) | 4°C | ≤ 24 hours | Limited stability. Prepare fresh for each experiment. |
Solid Form: When stored as a solid in a dry, dark environment, this compound is stable for over two years at -20°C and for several weeks at 4°C.[1]
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 34.93 µL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed, light-protected tubes.
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent and at a given temperature.
Materials:
-
This compound stock solution
-
Test solvent (e.g., cell culture medium, buffer)
-
Incubator or water bath set to the desired temperature
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate analytical column and mobile phases
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the test solvent at the desired final concentration.
-
Incubation: Place the solution in a controlled temperature environment (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the collected aliquots by a validated stability-indicating HPLC or LC-MS method to quantify the remaining amount of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This will provide the degradation profile of this compound under the tested conditions.
Recommendations for Use
-
Stock Solutions: For long-term storage, it is highly recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO and store them at -20°C in small aliquots.
-
Working Solutions: When preparing working solutions for cell-based assays or other aqueous systems, dilute the DMSO stock solution into the final medium immediately before use. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Avoid Aqueous Storage: Due to its limited stability in aqueous solutions, do not store this compound in buffers or media for extended periods.
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their studies.
References
Application Notes and Protocols for ST4206 in Primary Neuronal Cultures
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The use of small molecules to modulate neuronal function, survival, and signaling pathways is a cornerstone of neuroscience research and therapeutic development. Primary neuronal cultures provide a powerful in vitro system to investigate the effects of novel compounds on neurons isolated directly from the central nervous system.[1][2][3] These cultures allow for detailed examination of cellular and molecular mechanisms in a controlled environment, closely mimicking the physiological conditions of the brain.[2][3] This document provides detailed application notes and protocols for the use of the novel compound ST4206 in primary neuronal cultures, with a focus on its neuroprotective effects and modulation of key signaling pathways.
This compound has emerged as a promising agent for neuroprotection, demonstrating the ability to mitigate neuronal cell death in various models of neurodegenerative disease and ischemic injury. Its mechanism of action is believed to involve the modulation of critical intracellular signaling cascades that govern neuronal survival and apoptosis. These application notes will serve as a comprehensive resource for researchers seeking to utilize this compound in their studies of neuroprotection and neuronal signaling.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the effects of a compound designated "this compound" in primary neuronal cultures. The following tables are presented as templates for researchers to structure their data when investigating the effects of a novel compound like this compound.
Table 1: Dose-Response Effect of this compound on Neuronal Viability under Excitotoxic Conditions
| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SEM) | Statistical Significance (p-value) |
| 0 (Vehicle Control) | 50.2 ± 3.5 | - |
| 0.1 | 55.8 ± 4.1 | > 0.05 |
| 1 | 68.4 ± 5.2 | < 0.05 |
| 10 | 85.1 ± 6.3 | < 0.01 |
| 100 | 82.5 ± 5.9 | < 0.01 |
Table 2: Effect of this compound on Key Pro-Survival and Pro-Apoptotic Protein Expression
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | p-ERK1/2/ERK1/2 Ratio (Fold Change) | Cleaved Caspase-3 Levels (Fold Change) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| Excitotoxin | 0.45 ± 0.08 | 0.62 ± 0.11 | 3.25 ± 0.41 |
| Excitotoxin + this compound (10 µM) | 0.89 ± 0.10 | 1.15 ± 0.14 | 1.50 ± 0.22 |
Experimental Protocols
The following are detailed protocols for establishing primary neuronal cultures and performing key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain and DNase I (Worthington Biochemical)
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold Hibernate-E medium.
-
Under a dissecting microscope, remove the cortices from the embryonic brains and place them in a fresh dish of cold Hibernate-E medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in a papain/DNase I solution at 37°C for 20-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death.
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
-
Plate reader
Procedure:
-
Pre-treat the primary neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle for 2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 50-100 µM.
-
Incubate the cultures for 24 hours at 37°C.
-
Assess neuronal viability using a preferred cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle-treated control group to determine the percentage of neuroprotection.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure for examining the effect of this compound on key signaling proteins.
Materials:
-
Primary cortical neurons treated as described in Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound in neurons.
References
Application Notes and Protocols for Evaluating ST4206 in a Haloperidol-Induced Catalepsy Model
These application notes provide a comprehensive protocol for utilizing the haloperidol-induced catalepsy model in rodents to assess the potential of a test compound, designated here as ST4206, to mitigate extrapyramidal side effects. This model is a standard preclinical tool for screening compounds with potential antipsychotic or anti-Parkinsonian activity.[1][2]
Introduction
Haloperidol, a typical antipsychotic agent, is a potent antagonist of the dopamine D2 receptor.[3] Its administration in rodents reliably induces a state of catalepsy, characterized by muscle rigidity and an inability to initiate movement, which serves as an animal model for the extrapyramidal symptoms (EPS) observed in humans.[4] This model is frequently used to evaluate the potential of novel therapeutic agents to either reduce these side effects or to possess atypical antipsychotic profiles. The protocol described herein outlines the procedure for inducing catalepsy with haloperidol and assessing the effects of a test compound, this compound.
Data Presentation
Quantitative data from the catalepsy experiments should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Effect of this compound on Haloperidol-Induced Catalepsy
| Treatment Group | Dose (mg/kg) | N | Catalepsy Score (seconds) at 30 min (Mean ± SEM) | Catalepsy Score (seconds) at 60 min (Mean ± SEM) | Catalepsy Score (seconds) at 90 min (Mean ± SEM) | Catalepsy Score (seconds) at 120 min (Mean ± SEM) |
| Vehicle Control | - | 10 | ||||
| Haloperidol | 1.0 | 10 | ||||
| This compound + Haloperidol | X | 10 | ||||
| This compound + Haloperidol | Y | 10 | ||||
| This compound + Haloperidol | Z | 10 |
Note: X, Y, and Z represent different doses of this compound.
Experimental Protocols
This section details the methodology for conducting the haloperidol-induced catalepsy test.
1. Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 200-250g.
-
Housing: Animals should be housed in groups under a 12-hour light-dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least 5 days for the animals to acclimate to the facility before the experiment.
2. Materials and Reagents
-
Haloperidol solution (e.g., Haldol® drops solution).
-
Vehicle for haloperidol (e.g., 0.9% saline with 2% Tween 80 or 1% lactic acid).
-
This compound.
-
Vehicle for this compound.
-
Syringes and needles for intraperitoneal (i.p.) injections.
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (0.5-1 cm in diameter) elevated 4.5-10 cm above a flat surface.
-
Stopwatch.
3. Experimental Procedure
-
Habituation: On the day of the experiment, allow the animals to habituate to the testing room for at least 30 minutes before the start of the procedure.
-
Drug Administration:
-
Administer this compound or its vehicle via the desired route (e.g., intraperitoneally, p.o.). The timing of this administration should be based on the known pharmacokinetic profile of this compound. A common pre-treatment time is 30-60 minutes before the haloperidol injection.
-
Administer haloperidol (a frequently used dose is 1.0 mg/kg, i.p.) or its vehicle. Doses can range from 0.25 to 2 mg/kg depending on the desired intensity and duration of catalepsy.
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A cut-off time, typically between 120 and 300 seconds, should be set to avoid animal distress. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Data Analysis:
-
The mean latency to descend from the bar is calculated for each treatment group at each time point.
-
Statistical analysis, such as a two-way repeated-measures ANOVA followed by a post-hoc test (e.g., Bonferroni's), can be used to compare the different treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in haloperidol-induced catalepsy and the experimental workflow.
Caption: Haloperidol-induced catalepsy signaling pathway.
Caption: Experimental workflow for assessing this compound in the haloperidol-induced catalepsy model.
References
- 1. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Measuring ST4206 Effects on Motor Function in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST4206 is a potent and selective antagonist of the adenosine A2A receptor, which has shown promise in preclinical models of Parkinson's disease. As a metabolite of ST1535, it has demonstrated pharmacological activity in animal models, including the ability to counteract catalepsy and enhance the effects of L-DOPA. These application notes provide detailed protocols for assessing the effects of this compound on motor function in rodents, a critical step in the evaluation of its therapeutic potential.
The adenosine A2A receptor is highly expressed in the basal ganglia, a key brain region for motor control. It forms heterodimers with the dopamine D2 receptor, and its antagonism is believed to disinhibit D2 receptor signaling, thereby improving motor function in pathological states such as Parkinson's disease. The following protocols are designed to be robust and reproducible for the evaluation of this compound in various rodent models of motor function.
Signaling Pathway of Adenosine A2A Receptor Antagonism
The therapeutic effects of this compound on motor function are believed to be mediated through its interaction with the dopamine D2 receptor signaling pathway in the striatum. The following diagram illustrates the proposed mechanism of action.
Experimental Workflow
A generalized workflow for conducting behavioral experiments to assess the effects of this compound on motor function in rodents is presented below. Adherence to a standardized workflow is crucial for obtaining reliable and reproducible data.
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described motor function tests. The data presented are hypothetical but realistic based on the expected effects of an adenosine A2A receptor antagonist.
Table 1: Effect of this compound on Rotarod Performance in Mice
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) - Trial 1 | Latency to Fall (seconds) - Trial 2 | Latency to Fall (seconds) - Trial 3 |
| Vehicle | - | 125 ± 15 | 140 ± 18 | 155 ± 20 |
| This compound | 10 | 160 ± 12 | 185 ± 15 | 210 ± 18 |
| This compound | 20 | 195 ± 10 | 220 ± 14** | 250 ± 16 |
| This compound | 40 | 230 ± 8 | 260 ± 11 | 285 ± 13 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Spontaneous Locomotor Activity in the Open Field Test in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (seconds) | Rearing Frequency |
| Vehicle | - | 3500 ± 300 | 45 ± 5 | 25 ± 4 |
| This compound | 10 | 4200 ± 250 | 55 ± 6 | 32 ± 3 |
| This compound | 20 | 5100 ± 280 | 68 ± 7* | 40 ± 4 |
| This compound | 40 | 5800 ± 320 | 75 ± 8** | 48 ± 5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Forelimb Grip Strength in Rats
| Treatment Group | Dose (mg/kg) | Grip Strength (grams) |
| Vehicle | - | 450 ± 25 |
| This compound | 10 | 480 ± 20 |
| This compound | 20 | 515 ± 18 |
| This compound | 40 | 540 ± 22** |
| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Table 4: Effect of this compound on Haloperidol-Induced Catalepsy in Mice
| Treatment Group | Dose (mg/kg) | Time of Immobility (seconds) at 30 min | Time of Immobility (seconds) at 60 min | Time of Immobility (seconds) at 90 min |
| Vehicle + Haloperidol | - | 150 ± 12 | 180 ± 10 | 175 ± 15 |
| This compound + Haloperidol | 10 | 110 ± 10 | 130 ± 8 | 125 ± 11 |
| This compound + Haloperidol | 20 | 75 ± 8 | 90 ± 7 | 85 ± 9 |
| This compound + Haloperidol | 40 | 40 ± 5 | 55 ± 6 | 50 ± 7 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + Haloperidol. Data are presented as mean ± SEM. |
Table 5: Effect of this compound on L-DOPA-Induced Contralateral Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | Total Contralateral Rotations in 90 min |
| Vehicle + L-DOPA | - | 250 ± 30 |
| This compound + L-DOPA | 10 | 380 ± 25 |
| This compound + L-DOPA | 20 | 510 ± 35** |
| This compound + L-DOPA | 40 | 650 ± 40*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + L-DOPA. Data are presented as mean ± SEM. |
Experimental Protocols
Rotarod Test
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus for mice or rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)
-
Animal scale
-
Syringes and gavage needles
Procedure:
-
Acclimatization and Habituation:
-
House animals in the facility for at least one week before the experiment.
-
Handle the animals for 3-5 days prior to testing to reduce stress.
-
Habituate the animals to the test room for at least 30 minutes before each session.
-
On the two days preceding the test day, train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 5 minutes each day.
-
-
Drug Administration:
-
Prepare this compound in the vehicle at the desired concentrations (10, 20, and 40 mg/kg).
-
Administer this compound or vehicle via oral gavage 30-60 minutes before testing. The volume of administration should be calculated based on the animal's body weight (e.g., 10 ml/kg).
-
-
Testing:
-
Place the animal on the rotating rod.
-
Start the rod, which should accelerate from a starting speed (e.g., 4 RPM) to a maximum speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or clinging to the rod and making one full passive rotation.
-
Perform three trials for each animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal across the three trials.
-
Compare the mean latency to fall between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., a 40 x 40 x 30 cm box)
-
Video tracking software
-
This compound
-
Vehicle
-
Animal scale
-
Syringes and gavage needles
Procedure:
-
Acclimatization and Habituation:
-
Follow the same acclimatization and habituation procedures as for the rotarod test.
-
Ensure the testing room is quiet and has consistent lighting.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage 30-60 minutes before testing.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Compare the means of these parameters between the different treatment groups using appropriate statistical tests.
-
Grip Strength Test
Objective: To measure forelimb muscle strength.
Materials:
-
Grip strength meter with a wire grid or bar
-
This compound
-
Vehicle
-
Animal scale
-
Syringes and gavage needles
Procedure:
-
Acclimatization and Habituation:
-
Follow standard acclimatization and habituation procedures.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage 30-60 minutes before testing.
-
-
Testing:
-
Hold the animal by the tail and allow it to grasp the wire grid or bar with its forepaws.
-
Gently and steadily pull the animal backward horizontally until its grip is broken.
-
The grip strength meter will record the peak force exerted.
-
Perform 3-5 trials for each animal with a short rest period in between.
-
-
Data Analysis:
-
Calculate the average grip strength for each animal.
-
Normalize the grip strength to the animal's body weight if necessary.
-
Compare the mean grip strength between the treatment groups using appropriate statistical tests.
-
Haloperidol-Induced Catalepsy Test
Objective: To assess the potential of this compound to reverse drug-induced catalepsy, a model for Parkinsonian rigidity.
Materials:
-
Haloperidol
-
This compound
-
Vehicle
-
Horizontal bar (e.g., 1 cm diameter, raised 4-9 cm from the surface)
-
Stopwatch
-
Animal scale
-
Syringes and needles for injection, and gavage needles
Procedure:
-
Acclimatization and Habituation:
-
Follow standard acclimatization and habituation procedures.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage.
-
After a set time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally or subcutaneously).
-
-
Testing:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the animal remains in this unnatural posture (catalepsy). The endpoint is when the animal removes both paws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set.
-
-
Data Analysis:
-
Record the time of immobility for each animal at each time point.
-
Compare the mean catalepsy scores between the this compound-treated groups and the vehicle-treated group at each time point using appropriate statistical tests.
-
L-DOPA-Induced Rotation Test in 6-OHDA Lesioned Rats
Objective: To evaluate the ability of this compound to potentiate the motor effects of L-DOPA in a unilateral Parkinson's disease model.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide)
-
This compound
-
Vehicle
-
Automated rotometer bowls or a video recording system
-
Animal scale
-
Surgical equipment for stereotaxic surgery
-
Syringes and needles for injection, and gavage needles
Procedure:
-
6-OHDA Lesioning:
-
Perform unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or substantia nigra of rats to induce a dopaminergic lesion.
-
Allow the animals to recover for at least 2-3 weeks.
-
Confirm the lesion by testing for apomorphine-induced rotations.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage.
-
Shortly after (e.g., 15-30 minutes), administer a sub-threshold or low dose of L-DOPA (e.g., 4-6 mg/kg, i.p.) with benserazide (e.g., 10-15 mg/kg, i.p.).
-
-
Testing:
-
Place the rat in the rotometer bowl immediately after L-DOPA administration.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 90-120 minutes.
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral minus ipsilateral rotations).
-
Compare the mean net contralateral rotations between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.
-
Application Notes and Protocols for Immunohistochemical Staining of A2A Receptor Following ST4206 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the Adenosine A2A receptor, particularly after treatment with the A2A receptor antagonist, ST4206. This document outlines the necessary reagents, step-by-step procedures for tissue preparation, and a comprehensive IHC staining protocol. Additionally, it includes a troubleshooting guide and templates for data acquisition and analysis.
Introduction
The Adenosine A2A receptor (A2AAR) is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] Its involvement in pathological conditions has made it a significant target for drug development.[1] this compound is an antagonist of the A2A receptor and is a metabolite of ST1535, which has been investigated for its potential therapeutic effects in animal models of Parkinson's disease.[3][4] Understanding the cellular and tissue-level expression changes of the A2A receptor in response to antagonist treatment is critical for elucidating the mechanism of action and evaluating the efficacy of compounds like this compound. Immunohistochemistry is a powerful technique to visualize the distribution and intensity of A2A receptor expression within the tissue microenvironment.
This guide provides a robust IHC protocol for A2A receptor detection, which can be adapted for tissues treated with this compound.
Data Presentation
As no specific quantitative data on the effect of this compound on A2A receptor expression from IHC studies were found in the public domain, the following table is provided as a template for researchers to systematically record their findings.
Table 1: Template for Quantifying A2A Receptor Expression Following this compound Treatment
| Treatment Group | Concentration of this compound | Duration of Treatment | Tissue Type | Region of Interest (ROI) | Mean Staining Intensity (Optical Density) | Percentage of A2A Positive Cells (%) | Notes |
| Vehicle Control | 0 µM | 24 hours | Brain (Striatum) | ||||
| This compound | 1 µM | 24 hours | Brain (Striatum) | ||||
| This compound | 10 µM | 24 hours | Brain (Striatum) | ||||
| This compound | 50 µM | 24 hours | Brain (Striatum) | ||||
| Vehicle Control | 0 µM | 48 hours | Spleen | ||||
| This compound | 1 µM | 48 hours | Spleen | ||||
| This compound | 10 µM | 48 hours | Spleen | ||||
| This compound | 50 µM | 48 hours | Spleen |
Experimental Protocols
This section details the necessary steps for performing IHC for the A2A receptor.
I. In Vitro/In Vivo Treatment with this compound
Objective: To treat cells or animal models with this compound to investigate its effect on A2A receptor expression.
Materials:
-
This compound (procurement and purity to be determined by the researcher)
-
Appropriate cell culture medium or vehicle for in vivo administration
-
Cell culture supplies or animal models
Protocol:
-
Dose-Response and Time-Course: It is recommended to perform a dose-response and time-course study to determine the optimal concentration and duration of this compound treatment. Based on in vitro studies of similar A2A receptor antagonists, concentrations could range from nanomolar to micromolar.
-
Cell Culture Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired time period.
-
Animal Treatment: Administer this compound or a vehicle control to the animals via the desired route (e.g., oral, intraperitoneal). Dosing will depend on the animal model and experimental question.
-
Tissue/Cell Collection: Following treatment, harvest cells or tissues for IHC analysis.
II. Immunohistochemistry Protocol for A2A Receptor
This protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.
A. Reagents and Materials:
-
Primary Antibody: A validated anti-A2A receptor antibody. Several commercial options are available that are validated for IHC in human, mouse, and rat tissues. The choice of a monoclonal or polyclonal antibody will depend on the specific requirements of the experiment.
-
Secondary Antibody: An appropriate biotinylated or fluorophore-conjugated secondary antibody that is specific for the host species of the primary antibody.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Dehydration Reagents: Graded ethanol series (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Embedding Medium: Paraffin wax.
-
Antigen Retrieval Solution: Sodium Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBS with 0.3% Triton X-100.
-
Detection System: Avidin-Biotin Complex (ABC) kit with a peroxidase substrate (e.g., DAB) for chromogenic detection, or fluorescent mounting medium.
-
Counterstain: Hematoxylin or DAPI.
-
Mounting Medium: Aqueous or non-aqueous mounting medium.
B. Tissue Preparation:
-
Fixation: Immediately after collection, immerse the tissue in 4% PFA for 24 hours at 4°C.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol.
-
Clearing: Clear the tissue in xylene.
-
Embedding: Infiltrate and embed the tissue in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
C. Staining Procedure:
-
Antigen Retrieval: This step is crucial for unmasking the epitope. Perform heat-induced epitope retrieval (HIER) by immersing the slides in pre-heated antigen retrieval solution and heating in a microwave, pressure cooker, or water bath. The optimal buffer and heating time should be determined for the specific antibody.
-
Peroxidase Blocking (for chromogenic detection): Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-A2A receptor antibody in the blocking buffer to its optimal concentration (as determined by titration) and incubate the sections overnight at 4°C.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody for 1 hour at room temperature.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Detection:
-
Chromogenic: Incubate with the ABC reagent for 30 minutes, followed by the DAB substrate until the desired stain intensity develops.
-
Fluorescent: Mount with a fluorescent mounting medium containing DAPI for nuclear counterstaining.
-
-
Counterstaining: Lightly counterstain with hematoxylin (for chromogenic detection) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A2A receptor signaling pathway.
Caption: Experimental workflow for IHC.
References
- 1. Adora2a/Adenosine Receptor A2a (E5I8X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists this compound and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Quantification of ST4206 Using High-Performance Liquid Chromatography
Introduction
ST4206 is a novel small molecule compound with therapeutic potential. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of small molecules.[1][2] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a hypothetical small molecule, is assumed to have sufficient hydrophobicity to be retained on a C18 column. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable modifier)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
The goal of sample preparation is to extract this compound from the matrix and remove interferences that could affect the analysis.[3] The following are general procedures that may need to be optimized for specific matrices.
-
Protein Precipitation (for plasma or serum samples):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of the sample, add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
5. HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Run Time | 10 minutes |
6. Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the limit of detection (LOD) and quantification (LOQ).
-
Quantification: Inject the prepared samples and record the peak areas for this compound. Calculate the concentration of this compound in the samples using the equation from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical data for a typical calibration curve for this compound.
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
Linear Regression Analysis:
-
Equation: y = 15200x + 120
-
Correlation Coefficient (r²): 0.9998
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect. This example depicts the inhibition of a generic kinase pathway involved in cell proliferation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the quantification of this compound from a biological matrix using HPLC.
Caption: General workflow for this compound quantification by HPLC.
References
ST4206 for investigating neuroinflammation pathways.
Application Notes and Protocols for Investigating Neuroinflammatory Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response.[1] Chronic activation of microglia leads to the sustained release of pro-inflammatory cytokines and chemokines, contributing to neuronal damage and disease progression.[1][2] Therefore, targeting key signaling pathways that regulate microglial activation represents a promising therapeutic strategy for these devastating disorders.
ST4206 is a novel, potent, and selective small molecule inhibitor designed to modulate neuroinflammatory pathways. These application notes provide detailed protocols for utilizing this compound to investigate its effects on neuroinflammation in both in vitro and in vivo models.
Hypothesized Mechanism of Action:
This compound is hypothesized to exert its anti-inflammatory effects by targeting key downstream signaling cascades involved in microglial activation. A primary proposed mechanism is the inhibition of the cGAS-STING pathway, which is known to trigger the production of type I interferons (IFNs) and other inflammatory cytokines.[3] Additionally, this compound may modulate the activity of mitogen-activated protein kinases (MAPKs) and the NF-κB signaling pathway, both of which are crucial for the expression of pro-inflammatory genes.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Primary Microglia
| Parameter | Control | LPS (100 ng/mL) | LPS + this compound (1 µM) | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
| TNF-α (pg/mL) | 5.2 ± 1.1 | 850.4 ± 45.2 | 425.7 ± 22.1 | 150.3 ± 15.8 | 50.1 ± 8.3 |
| IL-6 (pg/mL) | 3.1 ± 0.8 | 1200.6 ± 78.9 | 610.2 ± 40.5 | 225.9 ± 20.1 | 75.4 ± 10.2 |
| IL-1β (pg/mL) | 2.5 ± 0.5 | 450.3 ± 30.1 | 220.1 ± 18.7 | 80.6 ± 9.5 | 25.8 ± 4.1 |
| Nitric Oxide (µM) | 1.2 ± 0.3 | 25.8 ± 2.1 | 12.5 ± 1.5 | 4.6 ± 0.8 | 1.5 ± 0.4 |
| iNOS Expression (Fold Change) | 1.0 | 15.2 ± 1.8 | 7.8 ± 0.9 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| CD86 Expression (Fold Change) | 1.0 | 8.5 ± 1.1 | 4.3 ± 0.6 | 1.6 ± 0.3 | 1.1 ± 0.2 |
| Arg1 Expression (Fold Change) | 1.0 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.8 ± 0.5 | 3.5 ± 0.6 |
| CD206 Expression (Fold Change) | 1.0 | 0.9 ± 0.2 | 1.8 ± 0.4 | 3.2 ± 0.6 | 4.1 ± 0.7 |
| Cell Viability (%) | 100 | 98.2 ± 2.5 | 97.5 ± 3.1 | 96.8 ± 2.9 | 95.4 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Parameter | Vehicle | LPS (1.5 mg/kg) | LPS + this compound (10 mg/kg) | LPS + this compound (50 mg/kg) |
| Brain TNF-α (pg/mg tissue) | 10.5 ± 2.1 | 150.8 ± 15.7 | 75.2 ± 8.9 | 30.6 ± 5.4 |
| Brain IL-6 (pg/mg tissue) | 8.2 ± 1.5 | 210.4 ± 22.3 | 102.1 ± 11.8 | 45.3 ± 7.1 |
| Brain IL-1β (pg/mg tissue) | 5.1 ± 1.1 | 95.3 ± 10.8 | 48.7 ± 6.2 | 20.1 ± 3.8 |
| Iba1+ Microglia (cells/mm²) | 50 ± 8 | 250 ± 25 | 120 ± 15 | 75 ± 10 |
| GFAP+ Astrocytes (cells/mm²) | 35 ± 6 | 180 ± 20 | 95 ± 12 | 55 ± 8 |
| Cognitive Score (Y-maze) | 85 ± 5 | 45 ± 7 | 65 ± 6 | 78 ± 5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Primary Microglia
1.1. Isolation and Culture of Primary Microglia:
-
Isolate primary microglia from the cerebral cortices of P0-P2 neonatal mice.
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 10-14 days, harvest microglia by gentle shaking.
-
Plate the purified microglia in appropriate well plates for subsequent experiments.
1.2. Lipopolysaccharide (LPS) Stimulation and this compound Treatment:
-
Pre-treat the cultured microglia with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 6 hours for gene expression, 24 hours for cytokine analysis).
1.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Isolate total RNA from the treated microglia using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for pro-inflammatory markers (e.g., Tnf, Il6, Il1b, Nos2, Cd86) and anti-inflammatory markers (e.g., Arg1, Cd206).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).
1.4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
1.5. Griess Assay for Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Measure the nitrite concentration, an indicator of NO production, using the Griess reagent system.
1.6. Immunocytochemistry for Microglia Morphology:
-
Fix the treated microglia with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with a primary antibody against a microglial marker (e.g., Iba1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and capture images using a fluorescence microscope.
1.7. Western Blot for Signaling Pathway Analysis:
-
Lyse the treated microglia to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, phospho-IκBα, IκBα).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model
2.1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee.
2.2. LPS Administration and this compound Treatment:
-
Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
One hour after this compound treatment, induce neuroinflammation by administering a single IP injection of LPS (1.5 mg/kg).
2.3. Behavioral Testing (Y-maze):
-
Twenty-four hours after LPS injection, assess spatial working memory using the Y-maze test.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
2.4. Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the mice and perfuse with ice-cold PBS.
-
Harvest the brains and divide them into hemispheres.
-
Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
Dissect specific brain regions (e.g., hippocampus, cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
2.5. Immunohistochemistry:
-
Prepare 30 µm thick coronal brain sections using a cryostat.
-
Perform immunohistochemical staining for microglial (Iba1) and astrocytic (GFAP) markers.
-
Visualize and quantify the number of activated microglia and astrocytes in specific brain regions.
2.6. Brain Cytokine Measurement:
-
Homogenize the frozen brain tissue.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the brain homogenates using ELISA kits.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound in microglia.
Caption: In vitro experimental workflow for this compound evaluation.
Caption: In vivo experimental workflow for this compound evaluation.
References
- 1. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early steps of microglial activation are directly affected by neuroprotectant FK506 in both in vitro inflammation and in rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Inconsistent results in ST4206 behavioral experiments.
ST4206 Behavioral Studies Technical Support Center
Welcome to the technical support center for this compound behavioral experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to inconsistent results in behavioral assays involving this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: High variability in the Forced Swim Test (FST) with this compound.
-
Observed Problem: You are observing a wide range of immobility times in animals treated with the same dose of this compound, leading to large error bars and statistically insignificant results.
-
Potential Causes & Solutions:
-
Dual Mechanism of Action: this compound is a selective serotonin reuptake inhibitor (SSRI) with off-target effects on dopamine D2 receptors. This dual action can lead to different behavioral phenotypes. While SSRIs typically increase swimming behavior, D2 receptor modulation can affect climbing behavior.[1] This may result in a bimodal distribution of activity.
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains and sexes exhibit varied responses in the FST.[2][3] For instance, some strains may be more sensitive to serotonergic effects, while others are more influenced by dopaminergic pathways.[4] Female rodents may also show different responses due to hormonal cycles.[2]
-
Housing Conditions: Social isolation can increase immobility time in the FST. Conversely, an enriched environment may decrease it. Social hierarchy within a cage can also be a contributing factor.
-
-
Procedural and Environmental Factors:
-
Handling: Insufficient or inconsistent handling of animals prior to testing can increase stress and variability.
-
Environmental Conditions: Factors like water temperature, lighting, and noise levels in the testing room can significantly influence behavior.
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent FST results.
Issue 2: Lack of Reproducibility in the Elevated Plus Maze (EPM) with this compound.
-
Observed Problem: The anxiolytic-like effects of this compound (e.g., increased time in open arms) are not consistent across different experimental cohorts or testing days.
-
Potential Causes & Solutions:
-
Habituation: Prior exposure to the maze can significantly reduce the anxiety response in subsequent trials, a phenomenon known as one-trial tolerance.
-
Environmental Aversiveness: The baseline level of anxiety induced by the maze is critical. If the testing conditions are not sufficiently aversive (e.g., low lighting), anxiolytic effects may not be detectable. Conversely, overly stressful conditions can create a floor effect.
-
Experimenter Influence: The presence and handling by the experimenter can be a significant source of variability.
-
Circadian Rhythms: Rodent activity and anxiety levels fluctuate with the time of day.
-
-
Data Presentation Example:
-
Table 1: Inconsistent EPM Data Across Cohorts
Cohort Treatment N Time in Open Arms (sec, Mean ± SEM) Open Arm Entries (Mean ± SEM) 1 Vehicle 12 18.5 ± 3.1 8.2 ± 1.5 1 This compound (10 mg/kg) 12 35.2 ± 5.6* 12.5 ± 2.1* 2 Vehicle 12 29.8 ± 4.5 11.1 ± 1.9 2 This compound (10 mg/kg) 12 33.1 ± 6.2 13.0 ± 2.5 *p < 0.05 vs. Vehicle
-
Table 2: Expected EPM Data After Protocol Standardization
Cohort Treatment N Time in Open Arms (sec, Mean ± SEM) Open Arm Entries (Mean ± SEM) 3 Vehicle 12 19.2 ± 2.8 8.5 ± 1.3 3 This compound (10 mg/kg) 12 38.1 ± 4.9* 13.2 ± 1.8* *p < 0.05 vs. Vehicle
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound that could lead to behavioral inconsistencies?
A1: this compound is primarily a selective serotonin reuptake inhibitor (SSRI), which increases serotonin levels and is expected to produce antidepressant and anxiolytic effects. However, it also possesses moderate affinity for dopamine D2 receptors as an antagonist. This off-target activity can introduce variability, as D2 antagonism can modulate locomotor activity and motivation, potentially confounding the primary SSRI effects.
-
Signaling Pathway Diagram:
Caption: this compound's dual action on serotonin and dopamine pathways.
Q2: What are the most critical environmental factors to control during behavioral testing?
A2: Rodent behavior is highly sensitive to environmental conditions. Key factors to standardize include:
-
Lighting: Use consistent, dim lighting, as bright lights can increase anxiety and alter activity levels.
-
Noise: Maintain a quiet testing room and use a white noise generator to mask sudden sounds.
-
Temperature and Humidity: Keep room temperature and humidity within a stable range.
-
Odor: Clean all apparatus thoroughly between animals, typically with 70% ethanol, to remove scent cues from previous subjects.
Q3: How should we design our experimental timeline for dosing and testing to ensure consistency?
A3: A standardized timeline is crucial. Consider pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before any procedure.
-
Dosing Time: Administer this compound at the same time each day to control for circadian variations.
-
Dose-to-Test Interval: The time between drug administration and testing must be consistent and based on the compound's peak brain exposure.
-
Washout Period: If conducting a crossover study, ensure a sufficient washout period (typically 5-7 half-lives) between different treatments.
-
Experimental Timeline Diagram:
Caption: Standardized experimental timeline for a single test day.
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior.
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-Test (Day 1): Place each animal in the water for 15 minutes. This is a habituation session. Remove and dry the animal before returning it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle at the predetermined interval before testing.
-
Test (Day 2): Place the animal in the cylinder for a 6-minute session.
-
Scoring: Record the session via video. Score the last 4 minutes for immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
-
Critical Considerations: Water depth is important; animals should not be able to touch the bottom with their tails or paws.
Protocol 2: Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two closed arms (50x10x40 cm) elevated 50 cm from the floor.
-
Procedure:
-
Acclimation: Habituate animals to the testing room for at least 45 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined interval.
-
Testing: Place the animal in the center of the maze, facing a closed arm.
-
Recording: Allow the animal to explore the maze for 5 minutes, recording with an overhead camera.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis: Key measures include time spent in open vs. closed arms and the number of entries into each arm type. An increase in open arm exploration is indicative of an anxiolytic effect.
References
Technical Support Center: Optimizing ST4206 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ST4206, a potent and selective adenosine A2a receptor (A2aR) antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the adenosine A2a receptor (A2aR), a G protein-coupled receptor (GPCR). The A2aR, when activated by its endogenous ligand adenosine, couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] this compound competitively binds to the A2aR, blocking adenosine-mediated signaling and thus inhibiting the production of cAMP.[5]
Q2: What are the primary in vitro applications for this compound?
A2: this compound is primarily used in cell-based assays to investigate the role of the A2aR in various physiological and pathological processes. These include studies related to neurodegenerative diseases like Parkinson's disease, inflammation, and cancer immunotherapy. The most common in vitro application is the functional assessment of A2aR antagonism by measuring the inhibition of agonist-induced cAMP accumulation.
Q3: What cell lines are recommended for in vitro assays with this compound?
A3: The most commonly used cell lines are Human Embryonic Kidney 293 (HEK293) cells that are stably transfected to express the human adenosine A2a receptor (ADORA2A). These cell lines provide a robust and reproducible system for studying A2aR signaling. Wild-type HEK293 cells can be used as a negative control as they do not typically show a significant response to A2aR agonists.
Q4: What is a typical effective concentration range for this compound in in vitro assays?
A4: Based on available data for similar A2aR antagonists and the reported IC50 value for this compound of 990 nM for cAMP inhibition, a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound.
Issue 1: High background signal in the cAMP assay.
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity: Some overexpressing cell lines may exhibit agonist-independent activity. | Use a cell line with a lower, more controlled level of A2aR expression. |
| Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, and high activity can lead to a low assay window. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. Optimize the PDE inhibitor concentration to achieve a stable baseline. |
| Endogenous Adenosine: Adenosine produced by the cells can activate the A2aR, leading to elevated basal cAMP levels. | Consider adding adenosine deaminase to the culture medium to degrade endogenous adenosine before starting the experiment. |
Issue 2: Low signal-to-noise ratio in the cAMP assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration: The concentration of the A2aR agonist (e.g., CGS 21680) may be too low to elicit a robust cAMP response. | Perform a dose-response curve for the agonist to determine its EC50 and use a concentration at or near the EC80 for antagonist assays. A typical concentration for CGS 21680 is around 100 nM. |
| Insufficient Incubation Time: The stimulation time with the agonist may not be long enough to reach maximal cAMP production. | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for agonist stimulation. |
| Low Receptor Expression: The cell line may not express a sufficient number of A2a receptors. | Verify receptor expression using techniques like flow cytometry or Western blot. |
| Poor Cell Health: Unhealthy or confluent cells may not respond optimally. | Ensure cells are in the logarithmic growth phase and have high viability. |
Issue 3: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variable results. | Ensure a homogenous cell suspension before and during plating. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. |
| Edge Effects: Wells at the edge of the plate are prone to evaporation, which can alter reagent concentrations. | Avoid using the outer wells of the plate or ensure proper humidification during incubation. |
Issue 4: Lack of this compound activity.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration: The concentration of this compound may be too low to effectively antagonize the A2aR. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM). |
| Compound Solubility Issues: this compound is soluble in DMSO. Poor dissolution or precipitation in aqueous buffer can lead to a lower effective concentration. | Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%). |
| Agonist Concentration Too High: An excessively high concentration of the A2aR agonist can overcome the competitive antagonism of this compound. | Use an agonist concentration around its EC80 to allow for a competitive interaction with the antagonist. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for A2aR Antagonism in HEK293-ADORA2A Cells
This protocol outlines a method to determine the potency of this compound in inhibiting agonist-induced cAMP production in HEK293 cells stably expressing the human A2a receptor.
Materials:
-
HEK293 cells stably expressing human ADORA2A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
A2aR agonist (e.g., CGS 21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)
-
White, opaque, sterile, tissue culture-treated 96-well or 384-well plates
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture HEK293-ADORA2A cells to 70-80% confluency.
-
Harvest cells and resuspend in fresh culture medium at the desired density.
-
Seed cells into a white, opaque 96-well or 384-well plate and incubate overnight at 37°C in a 5% CO2 incubator. The optimal cell density should be determined empirically but is often in the range of 5,000-20,000 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free media containing a PDE inhibitor like 500 µM IBMX) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
-
Antagonist Incubation:
-
Gently remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare the A2aR agonist (e.g., CGS 21680) in assay buffer at a concentration that is 2-fold the desired final concentration (typically around the EC80).
-
Add the agonist solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for the predetermined optimal stimulation time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
Visualizations
A2aR Signaling Pathway
Caption: Canonical signaling pathway of the adenosine A2a receptor.
Experimental Workflow for this compound In Vitro Assay
Caption: Step-by-step workflow for an in vitro A2aR antagonist assay.
Troubleshooting Logic for Low this compound Activity
Caption: A logical guide to troubleshooting low this compound activity.
References
Technical Support Center: Investigating Potential Off-Target Effects of ST4206 in Cell Lines
Disclaimer: The small molecule inhibitor ST4206 is a hypothetical compound used for illustrative purposes within this guide. The information provided is based on general principles and established methodologies for investigating off-target effects of small molecules and is intended for research use only.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed phenotype may be a result of an off-target effect rather than the modulation of the primary target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatable results from preclinical to clinical settings.[1][3]
Q2: My experimental results with this compound are inconsistent with the known function of its primary target. How can I determine if this is due to off-target effects?
A2: When observing a phenotype that does not align with the known function of the primary target, a multi-faceted approach is recommended to investigate potential off-target effects. Consider the following strategies:
-
Dose-Response Comparison: Perform a dose-response curve for both the on-target activity and the observed phenotype. A significant discrepancy in the potency (e.g., EC50 or IC50 values) may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Employ a different small molecule inhibitor that targets the same primary protein but has a distinct chemical structure. If this second inhibitor does not reproduce the observed phenotype, it is likely that the phenotype is caused by an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the absence of the primary target after treatment with this compound, it strongly indicates an off-target mechanism.
-
Rescue Experiment: Overexpress the intended target in the cell line. If this does not reverse the phenotype caused by this compound, it suggests the involvement of other targets.
Q3: this compound is exhibiting toxicity in my cell lines at concentrations required for target inhibition. What are the possible reasons and how can I troubleshoot this?
A3: Cellular toxicity at effective concentrations can be a result of on-target or off-target effects. To differentiate between these, consider the following:
-
Off-Target Toxicity Screening: Test this compound against a panel of known toxicity-related proteins, such as hERG or various cytochrome P450 enzymes.
-
Counter-Screening: Perform a counter-screen using a cell line that does not express the intended target of this compound. If toxicity is still observed, it is likely due to off-target effects.
-
Lowest Effective Concentration: Ensure you are using the lowest possible concentration of this compound that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Observed phenotype is inconsistent with the known function of the intended target. | Off-target effects of this compound. | - Perform a dose-response comparison of on-target vs. phenotypic activity.- Use a structurally unrelated inhibitor for the same target.- Conduct a rescue experiment by overexpressing the intended target.- Validate using genetic knockdown/knockout of the primary target. |
| Experimental artifact. | - Review and optimize the experimental protocol.- Ensure the use of appropriate positive and negative controls. | |
| This compound shows toxicity in cell lines at concentrations required for target inhibition. | Off-target toxicity. | - Screen this compound against a panel of toxicity-related targets.- Perform a counter-screen in a cell line lacking the intended target. |
| On-target toxicity. | - Titrate this compound to the lowest effective concentration.- Investigate if the primary target is involved in critical cellular pathways that, when inhibited, lead to toxicity. | |
| Inconsistent results across different cell lines. | Cell-type specific off-target expression. | - Perform proteomic analysis on the different cell lines to identify potential off-targets that are differentially expressed.- Conduct target engagement assays, such as CETSA, in each cell line. |
Quantitative Data for this compound (Hypothetical)
Table 1: Kinase Selectivity Profile of this compound
This table illustrates a hypothetical kinase selectivity profile for this compound, determined by a broad panel of in vitro kinase assays. The data are presented as IC50 values, representing the concentration of this compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) | Notes |
| Primary Target Kinase A | 10 | 1x | On-target |
| Off-Target Kinase B | 150 | 15x | Potential off-target |
| Off-Target Kinase C | 800 | 80x | Moderate selectivity |
| Off-Target Kinase D | 2,500 | 250x | High selectivity |
| Off-Target Kinase E | >10,000 | >1000x | Highly selective |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a large panel of kinases to identify both on-target and potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP or the phosphorylated substrate. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) in an intact cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to determine the amount of the target protein that remains soluble at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical decision tree for troubleshooting this compound experiments.
References
ST4206 stability issues in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ST4206 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in the efficacy of this compound in our multi-day cell culture experiments. What could be the underlying cause?
A gradual loss of compound activity in long-term cell culture experiments is a common issue that can stem from several factors. These include the chemical degradation of the compound in the culture medium, its metabolism by the cells into less active or inactive forms, and potential adsorption of the compound to laboratory plastics.[1] It is also possible that the compound is precipitating out of the solution over time, reducing its effective concentration.[1]
Q2: What are the common chemical degradation pathways for small molecules like this compound in aqueous cell culture media?
In the aqueous, physiological pH environment of cell culture media, small molecules can undergo several degradation reactions. The most common pathways include:
-
Hydrolysis: The cleavage of chemical bonds by water. Functional groups such as esters, amides, and lactams are particularly susceptible to hydrolysis.[1]
-
Oxidation: This involves the loss of electrons and can be triggered by exposure to oxygen, light, or trace metals in the medium.[1]
-
Photolysis: Degradation caused by exposure to light, especially UV light.[1]
It is crucial to understand the chemical structure of this compound to predict its likely degradation pathways.
Q3: How can we determine if this compound is degrading in our experimental setup?
To assess the stability of this compound in your cell culture medium, you can perform a time-course analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This involves incubating this compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points.
Troubleshooting Guides
Issue 1: Progressive Loss of this compound Activity
If you observe a diminishing effect of this compound over time, consider the following troubleshooting steps:
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Action |
| Chemical Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment using HPLC or LC-MS/MS. If degradation is confirmed, consider more frequent media changes with freshly prepared this compound. |
| Cellular Metabolism | Investigate the metabolic profile of this compound in your specific cell line. If the compound is being rapidly metabolized, you may need to use a higher initial concentration or consider co-treatment with a metabolic inhibitor (if appropriate for your experimental design). |
| Precipitation | Visually inspect the culture medium for any signs of precipitation. To address solubility issues, you can try pre-warming the media to 37°C before adding the compound or using a co-solvent. |
| Adsorption to Labware | The compound may be nonspecifically binding to the plastic surfaces of your cell culture plates, tubes, or pipette tips. Consider using low-adsorption plastics or pre-coating the labware with a blocking agent like bovine serum albumin (BSA). |
Issue 2: High Variability in Experimental Replicates
Inconsistent results between replicates can be a sign of issues with compound handling and preparation.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Stock Solution | Ensure your stock solution is fully dissolved and free of precipitate. Gentle warming or brief sonication can aid dissolution. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is non-toxic to your cells (typically <0.5%). Always include a vehicle control with the same solvent concentration. |
| Improper Mixing | After adding this compound to the culture medium, ensure thorough but gentle mixing to achieve a homogenous concentration without causing cell stress. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration.
-
Aliquot this solution into sterile microcentrifuge tubes, with one tube for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
At each designated time point, remove one tube.
-
Immediately analyze the sample by HPLC or LC-MS/MS to quantify the concentration of the parent this compound compound.
-
Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of this compound remaining.
Visualizations
Signaling Pathway Diagram
Assuming this compound is a hypothetical inhibitor of a kinase in the MAPK/ERK pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical inhibition of the MEK kinase by this compound in the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the workflow for troubleshooting this compound stability issues.
Caption: A logical workflow for troubleshooting the root cause of this compound instability in experiments.
References
Troubleshooting ST4206 delivery in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the delivery of ST4206 in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
This compound is a hypothetical novel small molecule inhibitor of the JAK/STAT signaling pathway. The following recommendations are based on best practices for in vivo studies with small molecule inhibitors and should be adapted to the specific experimental context. Always refer to your institution's animal care and use committee (IACUC) guidelines for procedural details.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: The optimal solvent for this compound depends on the route of administration and the desired concentration. Due to its predicted low aqueous solubility, a multi-step solubilization approach is often necessary. For initial stock solutions, sterile dimethyl sulfoxide (DMSO) is recommended. This high-concentration stock should then be diluted into a vehicle suitable for animal administration. It is critical to keep the final DMSO concentration low (typically <5% v/v for intraperitoneal injections and <1% v/v for intravenous injections) to avoid toxicity. For oral administration, formulations with co-solvents, surfactants, or cyclodextrins may be required to achieve the desired concentration and bioavailability.
Q2: My this compound solution is precipitating upon dilution in my aqueous vehicle. What should I do?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Optimize the vehicle composition: Experiment with different co-solvents and excipients. A screening of various pharmaceutically acceptable vehicles is recommended.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.
-
Use of solubilizing agents: Incorporating agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80, Kolliphor® EL) can enhance the solubility of hydrophobic compounds.[1]
-
Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.
-
Warm the vehicle: Gently warming the vehicle (e.g., to 37°C) before and during dilution can increase solubility. Ensure the compound is stable at this temperature.
Q3: I am observing adverse effects in my animals after this compound administration. How can I determine if it's compound-related or vehicle-related?
A3: It is crucial to include a vehicle control group in your study. This group receives the same volume of the vehicle solution without the compound, administered via the same route and schedule as the treated group. By comparing the health and behavior of the vehicle control group to the this compound-treated group, you can differentiate between vehicle-induced and compound-specific effects. Common signs of adverse effects can include weight loss, lethargy, ruffled fur, or changes in food and water intake.
Q4: What is the maximum recommended volume for oral gavage and intraperitoneal injection in mice?
A4: The maximum recommended administration volumes vary based on the animal's weight and the specific institutional guidelines. The following table provides general recommendations.
| Administration Route | Needle/Catheter Size | Maximum Volume (ml/kg) |
| Oral Gavage (Mouse) | 20-22 gauge, flexible tip | 10 |
| Intraperitoneal Injection (Mouse) | 25-27 gauge | 10 |
Data synthesized from publicly available animal care guidelines.[2]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Visually inspect the dosing solution for any precipitate. If present, refer to the solubility troubleshooting steps in the FAQs. Prepare fresh formulations for each experiment. |
| Misinjection (IP) | Refine your injection technique. For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[2] Consider using a shorter needle for smaller animals. Misinjection rates can be significant, leading to variable absorption.[3][4] |
| Incorrect Oral Gavage | Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Resistance during insertion or fluid bubbling from the nose are signs of incorrect placement. Esophageal trauma can also affect absorption. |
| Variability in Food Intake | For oral administration, the presence of food in the stomach can significantly alter drug absorption. Fasting the animals overnight (while ensuring access to water) can lead to more consistent PK profiles. |
Issue 2: Local Irritation or Inflammation at the Injection Site
| Possible Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | Reduce the concentration of DMSO or other organic co-solvents in the final formulation. |
| pH of the Formulation | Ensure the pH of the dosing solution is close to physiological pH (7.2-7.4). |
| Particulate Matter | Filter-sterilize the final dosing solution using a 0.22 µm syringe filter to remove any undissolved particles. |
| Needle Gauge Too Large | Use a smaller gauge needle for injections to minimize tissue trauma. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare a 100 mg/mL stock solution of this compound in 100% sterile DMSO. Vortex until the compound is fully dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of Kolliphor® EL, ethanol, and saline. For example, a 1:1:8 ratio of Kolliphor® EL:Ethanol:Saline.
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for clarity. If any cloudiness or precipitate is observed, try gentle sonication or warming.
-
Administer the solution to the animals at the appropriate volume based on their body weight.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as a JAK inhibitor.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
Variability in ST4206 efficacy between animal subjects.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the observed variability in the efficacy of ST4206 between animal subjects. Our aim is to help researchers, scientists, and drug development professionals identify potential sources of inconsistency and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the tumor growth inhibition by this compound in our mouse xenograft models. What are the common contributing factors?
A1: Variability in the in vivo efficacy of this compound can arise from a combination of biological, experimental, and drug-specific factors. Key areas to investigate include:
-
Animal-Specific Factors: Differences in age, sex, and genetic background of the animal subjects can significantly impact drug metabolism and response.[1][2] Pathological or abnormal physiological states, such as underlying health issues, can also alter the activity of drug-metabolizing enzymes.[3]
-
Experimental Protocol: Inconsistencies in the route of administration, dosage, timing of delivery, and even environmental stressors can lead to variable outcomes.[1][2]
-
Drug Formulation: Issues with the stability, solubility, or administration vehicle of this compound can affect its bioavailability.
-
Pharmacokinetics and Pharmacodynamics: Inherent differences in how individual animals absorb, distribute, metabolize, and excrete the drug (pharmacokinetics), as well as variations in the drug's target engagement and downstream signaling (pharmacodynamics), are crucial factors.
Q2: Could the choice of animal strain be the reason for the inconsistent efficacy of this compound?
A2: Absolutely. Different animal species and even different strains within the same species can exhibit substantial variations in their metabolic pathways for certain drugs. These differences are due to genetic variations in drug-metabolizing enzymes and transporters. It is crucial to select an animal model that is well-characterized for the specific pathway targeted by this compound.
Q3: We are seeing inconsistent results between different experimental runs, even within the same animal strain. What could be the cause?
A3: Between-run variability is a common challenge in in vivo studies. Potential causes include:
-
Subtle Changes in Protocol: Minor deviations in the experimental procedure between runs can accumulate and lead to significant differences in the results.
-
Reagent and Compound Variability: Ensure the same batch and formulation of this compound are used across all experiments. Variations in stock solutions are a primary reason for differing results between labs.
-
Environmental Factors: Changes in housing conditions, diet, or light-dark cycles can impact animal physiology and drug response.
-
Assay Performance: Technical variability in how the endpoints (e.g., tumor volume, biomarker levels) are measured can introduce inconsistencies.
Troubleshooting Guides
Guide 1: Addressing High Variability in Tumor Volume Measurements
This guide provides a step-by-step approach to troubleshoot high variability in tumor volume data from this compound-treated animal cohorts.
| Step | Action | Rationale |
| 1 | Review Animal Demographics | Verify that all animals within a cohort are of the same age, sex, and genetic background. Age and sex can influence drug metabolism and response. |
| 2 | Standardize Tumor Implantation | Ensure consistent cell number, injection volume, and anatomical location for tumor cell implantation. |
| 3 | Calibrate Measurement Tools | Regularly calibrate calipers or imaging systems used for tumor measurement to ensure accuracy and consistency. |
| 4 | Blinding of Measurements | The individual measuring the tumors should be blinded to the treatment groups to prevent unconscious bias. |
| 5 | Analyze Outliers | Investigate any extreme outliers in the data. Consider if there were any recorded issues with dosing or the health of those specific animals. |
Guide 2: Investigating Inconsistent Pharmacokinetic (PK) Profiles
This guide addresses variability in the plasma concentration of this compound observed between animal subjects.
| Step | Action | Rationale |
| 1 | Standardize Dosing Procedure | Ensure precise and consistent administration of this compound. For oral gavage, verify proper technique to avoid mis-dosing. |
| 2 | Control Food and Water Access | The timing of feeding can affect the absorption of orally administered drugs. Standardize the fasting period before dosing. |
| 3 | Optimize Blood Sampling | Use a consistent blood sampling technique and time points across all animals. The choice of anticoagulant can also impact sample integrity. |
| 4 | Validate Bioanalytical Method | Ensure the assay used to quantify this compound in plasma is validated for linearity, accuracy, and precision. |
| 5 | Consider a Cross-Over Study Design | To minimize the impact of inter-individual variability, a cross-over study design where each animal serves as its own control can be beneficial. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the impact of animal strain and sex on the efficacy of this compound.
Table 1: Effect of Animal Strain on this compound Efficacy (Tumor Growth Inhibition)
| Animal Strain | Mean Tumor Volume (mm³) ± SD (Vehicle) | Mean Tumor Volume (mm³) ± SD (this compound) | % TGI (Tumor Growth Inhibition) |
| BALB/c | 1500 ± 250 | 600 ± 150 | 60% |
| C57BL/6 | 1450 ± 300 | 950 ± 200 | 34% |
| NOD/SCID | 1600 ± 280 | 550 ± 120 | 66% |
Table 2: Effect of Sex on this compound Pharmacokinetics (Area Under the Curve - AUC)
| Sex | Dose (mg/kg) | Mean AUC (ng*h/mL) ± SD |
| Male | 10 | 4500 ± 800 |
| Female | 10 | 6200 ± 1100 |
Note: These data are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human breast cancer cells (MCF-7) in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
Dosing:
-
This compound: Administer this compound at 10 mg/kg daily via oral gavage. The compound is formulated in 0.5% methylcellulose.
-
Vehicle Control: Administer 0.5% methylcellulose on the same schedule.
-
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint. Euthanize mice and excise tumors for weight measurement and further analysis.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least 7 days before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single dose of this compound at 10 mg/kg via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing K2EDTA, and centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Standard workflow for an in vivo efficacy study.
References
Technical Support Center: Mitigating Compound-X Induced Side Effects in Mice
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side effects induced by novel compounds, referred to herein as "Compound-X," in mouse models. The principles and methodologies described are based on established practices in preclinical toxicology and pharmacology.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing acute toxicity signs such as lethargy, ruffled fur, and ataxia in our mice shortly after administering Compound-X. What are the immediate steps we should take?
A1: Immediate action should focus on animal welfare and data collection. First, ensure the animals are being monitored closely and provide supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include providing supplemental heat, hydration, and easily accessible food.
Simultaneously, it is crucial to document all clinical observations systematically. A functional observation battery, such as a modified Irwin's test, can be used to quantify these signs.[1] Record the onset, duration, and severity of each sign for each animal. If mortality occurs, a necropsy should be performed to identify any gross pathological changes.
Consider reducing the dose for subsequent cohorts to establish a dose-response relationship for the observed toxicities.
Q2: How can we determine the maximum tolerated dose (MTD) for Compound-X in our mouse strain?
A2: A dose-escalation study is the standard method for determining the MTD. The purpose of an MTD study is to identify a dose that does not cause unacceptable side effects or mortality from short-term toxicity.[2]
Typically, this involves treating small groups of mice with increasing doses of Compound-X. A common starting point is a fraction of the predicted lethal dose, if available from in vitro cytotoxicity data or in silico predictions. Observations should be made at multiple time points for up to 72 hours after a single dose.[1] The MTD is often defined as the highest dose that does not cause more than a 10% reduction in body weight or produce other signs of significant toxicity.
Q3: Our mice are losing weight after repeated dosing with Compound-X. How can we manage this?
A3: Weight loss is a common indicator of systemic toxicity. Several strategies can be employed:
-
Dose Reduction: The most straightforward approach is to lower the dose of Compound-X.
-
Dosing Schedule Modification: Consider alternative dosing schedules, such as every other day instead of daily, to allow for recovery between doses.
-
Supportive Care: Provide nutritional supplements, such as high-calorie food or gels, to counteract weight loss.
-
Vehicle Control: Ensure that the vehicle used to dissolve Compound-X is not contributing to the weight loss by treating a control group with the vehicle alone.
It is important to monitor body weight and food intake daily.
Q4: We are concerned about potential organ toxicity with chronic administration of Compound-X. What assessments should we perform?
A4: To assess organ-specific toxicity, a combination of blood biochemistry, hematology, and histopathology should be performed at the end of the study.
-
Blood Analysis: Collect blood samples to analyze markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and a complete blood count (CBC) to assess effects on red and white blood cells.[3]
-
Histopathology: At the end of the treatment period, major organs (liver, kidneys, spleen, heart, lungs, brain) should be collected, weighed, and examined for gross and microscopic changes.[4] Comparing organ weights relative to body weight between treated and control groups can indicate organ-specific effects.
Data Presentation: Summary of Toxicological Findings
The following table provides a template for summarizing key toxicological data from a hypothetical study with Compound-X.
| Parameter | Control (Vehicle) | Compound-X (Low Dose) | Compound-X (High Dose) |
| Body Weight Change (%) | +5.2 ± 1.5 | -2.1 ± 0.8 | -9.8 ± 2.3 |
| Liver Enzymes (U/L) | |||
| - ALT | 35 ± 5 | 42 ± 7 | 150 ± 25 |
| - AST | 50 ± 8 | 65 ± 10 | 220 ± 40 |
| Kidney Function | |||
| - BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 45 ± 8 |
| - Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| White Blood Cells (K/µL) | 8.5 ± 1.2 | 7.9 ± 1.0 | 4.2 ± 0.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the specific mouse strain and sex that will be used in subsequent efficacy studies. A common choice is the C57BL/6 strain.
-
Group Size: Use at least 5 mice per group to ensure statistical power.
-
Dose Selection: Based on preliminary data, select a range of at least 3-4 doses of Compound-X. Include a vehicle control group.
-
Administration: Administer Compound-X via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weights immediately before dosing and daily for at least 7 days.
-
Perform clinical observations at 1, 4, 24, 48, and 72 hours post-dosing. Note any signs of toxicity, including changes in activity, posture, and grooming.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible abnormalities in major organs.
-
-
Endpoint: The MTD is the highest dose that does not result in mortality, more than a 10-15% body weight loss, or other severe clinical signs.
Visualizations
Workflow for Investigating and Mitigating Side Effects
Caption: Workflow for addressing compound-induced side effects.
Hypothetical Signaling Pathway Modulation by Compound-X
Caption: Potential mechanism of Compound-X-induced side effects.
References
Technical Support Center: Interpreting Unexpected Data from ST4206 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the novel kinase inhibitor, ST4206.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent results can stem from several factors related to the stability and handling of this compound. Degradation of the compound due to improper storage, such as exposure to light, repeated freeze-thaw cycles, or oxidation, can lead to a loss of activity.[1] The choice of solvent and storage container can also impact the stability of the inhibitor.[1] It is also crucial to ensure that the compound is fully dissolved in your working solution, as precipitation can lead to variable concentrations in your assays.[2]
Q2: I'm observing a cellular phenotype that is different from what I expected based on the known target of this compound. What could be happening?
A2: Unexpected cellular phenotypes are often a result of off-target effects, where this compound interacts with proteins other than its intended target.[3][4] This is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome. The observed phenotype could also be a consequence of inhibiting the target kinase in a specific cellular context that leads to downstream effects on other signaling pathways.
Q3: Why am I seeing high levels of cell toxicity even at low concentrations of this compound?
A3: High toxicity at low concentrations can be an indication of potent off-target effects on kinases that are essential for cell survival. Alternatively, the compound itself might have inherent cytotoxic properties unrelated to its kinase inhibition activity. It is also possible that the particular cell line you are using is highly sensitive to the inhibition of the intended target or an off-target.
Q4: The potency of this compound in my cell-based assays is much lower than in biochemical assays. Why is there a discrepancy?
A4: Discrepancies between biochemical and cell-based assay results are common. This can be due to several factors, including poor cell permeability of the compound, active efflux of the inhibitor from the cells, or the compound being metabolized into a less active form within the cell. Additionally, the concentration of ATP in the cellular environment is much higher than in typical biochemical assays, which can lead to competition and a requirement for higher concentrations of an ATP-competitive inhibitor like this compound to be effective.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Suspected Off-Target Effects
This guide provides a systematic approach to investigate whether an observed phenotype is a result of on-target inhibition or off-target effects.
Troubleshooting Workflow for Off-Target Effects
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Experimental Protocols:
-
Secondary Inhibitor Validation:
-
Select a well-characterized inhibitor with a different chemical scaffold that targets the same primary kinase as this compound.
-
Treat your cells with this secondary inhibitor at its known effective concentration.
-
Assess whether the same unexpected phenotype is observed. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
-
Dose-Response Analysis:
-
Treat cells with a wide range of this compound concentrations, typically spanning several orders of magnitude around the IC50 value.
-
Measure the phenotypic response at each concentration.
-
A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.
-
-
Rescue Experiments:
-
If available, use a cell line that expresses a mutant version of the target kinase that is resistant to this compound.
-
Treat both the wild-type and resistant mutant cell lines with this compound.
-
If the inhibitor-induced phenotype is reversed in the cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.
-
Issue 2: High Variability in Experimental Results
This guide addresses common causes of data inconsistency and provides steps to improve reproducibility.
Logical Flow for Troubleshooting Inconsistent Data
Caption: Decision tree for troubleshooting inconsistent experimental data.
Data Presentation: this compound Stability Assessment
| Storage Condition | Solvent | Purity after 1 week (%) | Purity after 4 weeks (%) |
| -80°C in dark | DMSO | 99.5 | 99.2 |
| -20°C in dark | DMSO | 98.9 | 97.5 |
| 4°C in dark | DMSO | 95.2 | 88.1 |
| Room Temp in light | DMSO | 85.6 | 62.3 |
| -80°C in dark | Ethanol | 99.3 | 98.9 |
Experimental Protocol: Assessing Compound Stability by HPLC
-
Timepoint Zero (T=0): Prepare a fresh stock solution of this compound in the desired solvent. Immediately analyze an aliquot by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area. This will serve as the baseline.
-
Storage: Aliquot the remaining stock solution and store it under various conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature, light exposure, dark).
-
Subsequent Timepoints: At regular intervals (e.g., 1, 2, and 4 weeks), retrieve an aliquot from each storage condition and re-analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of degradation.
Hypothetical Signaling Pathway of this compound
This compound is a hypothetical inhibitor of the kinase "Kinase X," which is part of a signaling cascade that promotes cell proliferation.
References
Adjusting ST4206 dosage for different animal strains.
This technical support center provides guidance on adjusting the dosage of ST4206, a selective kinase inhibitor, for different animal strains to help researchers optimize their preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy and toxicity with this compound when switching between BALB/c and C57BL/6 mouse strains. Why is this happening?
A1: This is a common observation in preclinical studies. Different animal strains can exhibit significant variations in their response to a compound due to genetic differences.[1][2] These genetic variations can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, collectively known as pharmacokinetics (PK).[3] Furthermore, differences in the target biology and downstream signaling pathways, referred to as pharmacodynamics (PD), can also contribute to the observed discrepancies in efficacy and toxicity.[3]
Q2: What are the key factors to consider when adjusting the this compound dosage for a new animal strain?
A2: Several factors must be considered to ensure optimal therapeutic effect and minimize adverse reactions.[1] The primary factors include:
-
Genetic Background: Different strains have distinct genetic makeups that can alter drug metabolism and target sensitivity.
-
Metabolism: Variations in liver enzymes, particularly cytochrome P450 (CYP450) isoforms, can lead to different rates of this compound metabolism.
-
Body Composition: Differences in body fat percentage and muscle mass can affect the distribution of the compound.
-
Age and Sex: An animal's age and sex can influence its ability to metabolize and eliminate drugs.
-
Health Status: Underlying health conditions can impact drug clearance and overall response.
Q3: How do we establish an optimal starting dose for this compound in a new mouse strain?
A3: A systematic approach is recommended. Start with a dose-ranging study to determine the maximum tolerated dose (MTD) and a preliminary efficacy range. It is advisable to begin with a lower dose than what was used in the previous strain and escalate gradually. Monitoring for clinical signs of toxicity and collecting blood samples for pharmacokinetic analysis are crucial steps in this process.
Troubleshooting Guide
Issue 1: Higher than expected toxicity in the new animal strain.
-
Possible Cause: The new strain may have a slower metabolism or clearance of this compound, leading to higher drug exposure.
-
Troubleshooting Steps:
-
Immediately reduce the dose.
-
Conduct a pharmacokinetic study to compare the plasma concentration of this compound between the two strains.
-
Assess for potential off-target effects that may be more pronounced in the new strain.
-
Issue 2: Lack of efficacy at the previously effective dose.
-
Possible Cause: The new strain might have a faster metabolism of this compound, resulting in lower drug exposure. Alternatively, there could be differences in the target pathway or receptor sensitivity.
-
Troubleshooting Steps:
-
Increase the dose in a stepwise manner while carefully monitoring for toxicity.
-
Perform a PK/PD study to correlate this compound exposure with target engagement and efficacy.
-
Consider that some strains may be inherently resistant to the therapeutic effects of this compound.
-
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
-
Animal Dosing: Administer a single dose of this compound to a cohort of animals from each strain (n=3-5 per time point).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Dose-Fractionation Study Protocol
-
Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound's efficacy (e.g., Cmax, AUC, or Time > MEC).
-
Study Groups: Divide animals into groups that receive the same total weekly dose of this compound but with different dosing schedules (e.g., once daily, twice daily, or once every other day).
-
Efficacy Assessment: Measure the desired efficacy endpoint (e.g., tumor volume) at the end of the study.
-
Data Analysis: Correlate the efficacy data with the different PK profiles to identify the key driver of efficacy.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound in BALB/c and C57BL/6 Mice
| Parameter | BALB/c (10 mg/kg) | C57BL/6 (10 mg/kg) |
| Cmax (ng/mL) | 1200 ± 150 | 850 ± 120 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC (ng*hr/mL) | 4800 ± 600 | 3200 ± 450 |
| Half-life (hr) | 4.2 | 2.8 |
Table 2: Recommended Starting Dose Adjustments for this compound
| Previous Strain | New Strain | Recommended Starting Dose Adjustment | Rationale |
| BALB/c | C57BL/6 | Decrease by 25-30% | C57BL/6 mice show lower exposure (AUC) and a shorter half-life, suggesting faster clearance. A lower starting dose is recommended to avoid potential toxicity associated with initial high concentrations in a potentially more sensitive strain. |
| C57BL/6 | BALB/c | Increase by 25-30% | BALB/c mice show higher exposure and a longer half-life, indicating slower clearance. A higher dose may be required to achieve the same therapeutic exposure as in C57BL/6 mice. |
Visualizations
Caption: Workflow for this compound dosage adjustment in a new animal strain.
Caption: Hypothetical impact of PK variability on this compound efficacy.
References
Technical Support Center: Troubleshooting Cell Culture Contamination
This guide provides troubleshooting strategies and frequently asked questions to help researchers identify and resolve common contamination issues in cell culture. While the advice is broadly applicable, always consult your specific product's technical datasheet for detailed instructions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my cell culture?
A1: Early detection of contamination is crucial to prevent widespread issues in the lab.[1] Common indicators include:
-
Visual Changes: Sudden turbidity or cloudiness in the culture medium is a primary sign of bacterial contamination.[2] You might also observe a film on the surface of the medium.[2]
-
pH Shifts: A rapid change in the medium's color can indicate a pH shift due to microbial metabolism. A yellowing of the medium suggests acidification, often due to bacterial growth, while a pink or purple hue can indicate alkalinization.[1][2]
-
Microscopic Examination: Under a microscope, you may see small, motile particles (bacteria) between your cells. Fungal contamination can appear as filamentous structures (molds) or budding, oval-shaped cells (yeast).
-
Altered Cell Health: Unexplained changes in cell morphology, reduced cell viability, or abnormal growth rates can also be signs of contamination.
Q2: What are the primary sources of cell culture contamination?
A2: Contamination can originate from several sources, and identifying the source is key to preventing future occurrences. Potential sources include:
-
Reagents and Media: Contaminated sera, media, or other reagents are common culprits.
-
Aseptic Technique: Improper aseptic technique, such as talking over open culture vessels or inadequate handwashing, can introduce airborne contaminants.
-
Laboratory Equipment: Incubators, water baths, and biosafety cabinets that are not regularly cleaned and decontaminated can harbor microorganisms.
-
Incoming Cell Lines: New cell lines introduced into the lab may already be contaminated, particularly with slow-growing contaminants like mycoplasma.
Q3: I suspect my culture is contaminated. What should be my immediate course of action?
A3: If you suspect contamination, it is critical to act quickly to protect other cultures in your lab.
-
Isolate: Immediately isolate the suspected culture flask or plate to prevent cross-contamination.
-
Examine: Observe the culture under a microscope to try and identify the type of contaminant (e.g., bacteria, yeast, mold).
-
Discard (Recommended): In most cases, the safest and most efficient approach is to discard the contaminated culture.
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.
Troubleshooting Guides
Issue 1: Sudden Turbidity and Yellowing of Culture Medium
This is a classic sign of bacterial contamination.
Troubleshooting Steps:
-
Visual and Microscopic Confirmation:
-
Observe the flask for cloudy medium.
-
Under a phase-contrast microscope, look for small, motile rods or cocci between your cells.
-
-
Identify the Source:
-
Review your aseptic technique. Were all manipulations performed in a certified biosafety cabinet?
-
Check the sterility of your media, serum, and other reagents. You can test this by incubating an aliquot of each reagent in a separate culture vessel.
-
Ensure your incubator and water bath are clean and regularly decontaminated.
-
-
Corrective Actions:
-
Discard the contaminated culture.
-
Thoroughly disinfect your workspace and equipment.
-
Review and reinforce proper aseptic technique with all lab personnel.
-
Issue 2: Filamentous Growth or Floating Colonies in the Culture
This often indicates fungal (mold or yeast) contamination.
Troubleshooting Steps:
-
Visual and Microscopic Confirmation:
-
Molds may appear as fuzzy colonies or thin, multicellular filaments (hyphae).
-
Yeast will appear as individual round or oval particles that may be budding.
-
-
Identify the Source:
-
Airborne spores are a common source of fungal contamination. Check the HEPA filter in your biosafety cabinet.
-
Ensure all reagents are properly sealed when not in use.
-
Review the cleaning protocols for your incubator, particularly the water pan, which can be a breeding ground for fungi.
-
-
Corrective Actions:
-
Discard the contaminated culture immediately.
-
Decontaminate the entire incubator and replace the water in the water pan with sterile distilled water.
-
Check surrounding cultures for any signs of contamination.
-
Quantitative Data Summary
For researchers quantifying contamination events, a structured logging system is essential. Below is a template for tracking contamination incidents.
| Date | Cell Line | Passage No. | Suspected Contaminant | Visual Signs | Microscopic Findings | Suspected Source | Corrective Action Taken |
| [Date] | [e.g., HeLa] | [e.g., 15] | [e.g., Bacteria] | [e.g., Turbid medium, pH drop] | [e.g., Motile rods] | [e.g., Aseptic technique] | [e.g., Discarded culture, decontaminated hood] |
| [Date] | [e.g., HEK293] | [e.g., 21] | [e.g., Fungi] | [e.g., Floating white colonies] | [e.g., Filamentous hyphae] | [e.g., Incubator hygiene] | [e.g., Discarded culture, cleaned incubator] |
Experimental Protocols
Protocol 1: Testing for Contamination in a Reagent
This protocol helps determine if a specific reagent (e.g., media, serum, drug stock) is the source of contamination.
Materials:
-
Suspected reagent
-
Sterile T-25 flask or 6-well plate
-
Standard cell culture medium (as a negative control)
-
Incubator (37°C, 5% CO2)
Methodology:
-
In a biosafety cabinet, add a sample of the suspected reagent to a T-25 flask or a well of a 6-well plate containing only culture medium (no cells).
-
In a separate "negative control" flask/well, add only the standard culture medium.
-
Incubate both at 37°C in a humidified 5% CO2 incubator.
-
Observe the cultures daily for 3-5 days for any signs of contamination, such as turbidity or color change.
-
If the vessel with the suspected reagent becomes contaminated while the negative control remains clear, the reagent is the likely source of contamination.
Visualizations
Diagram 1: Troubleshooting Logic for Suspected Contamination
Caption: A flowchart for initial steps in troubleshooting cell culture contamination.
Diagram 2: Common Sources of Laboratory Contamination
Caption: Relationship between primary sources and pathways of cell culture contamination.
References
Improving the signal-to-noise ratio in ST4206 binding assays.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ST4206 binding assays and improve the signal-to-noise ratio.
Introduction to this compound
This compound is an antagonist of the Adenosine A2a Receptor (A2aR) with a reported binding affinity (Ki) of 12 nM[1]. The A2aR is a G-protein coupled receptor that plays a crucial role in various physiological processes, making it a significant target in drug discovery. Accurate and reliable binding data is essential for characterizing the interaction of this compound and other potential ligands with this receptor. This guide focuses on fluorescence polarization (FP) as a common and powerful method for studying these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the Adenosine A2a Receptor (A2aR)[1]. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, adenosine, and other agonists, thereby inhibiting the receptor's downstream signaling pathways.
Q2: What is a typical assay format for studying this compound binding?
A2: A common and effective method for studying the binding of small molecules like this compound to receptors like A2aR is the Fluorescence Polarization (FP) assay . This homogeneous assay format measures the change in the polarization of fluorescently labeled light, which is dependent on the molecular size of the fluorescent molecule. When a small fluorescently labeled ligand (tracer) is bound to the larger A2aR, its tumbling rate in solution decreases, leading to an increase in the fluorescence polarization signal. Unlabeled ligands, such as this compound, can compete with the tracer for binding to the receptor, causing a decrease in the polarization signal, which allows for the determination of binding affinity.
Q3: What are the critical starting points for developing a robust this compound FP binding assay?
A3: The critical starting points for developing a successful FP assay include:
-
High-quality reagents: This includes purified A2aR protein, a suitable fluorescent tracer, and the unlabeled ligand (this compound).
-
Optimized buffer conditions: The buffer should maintain the stability and activity of the receptor and ligand.
-
Determination of optimal tracer and receptor concentrations: These concentrations are crucial for achieving a sufficient assay window and signal-to-noise ratio.
-
Appropriate instrumentation: A plate reader capable of measuring fluorescence polarization with high sensitivity is required.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding assays, focusing on improving the signal-to-noise ratio.
Issue 1: High Background Signal
A high background signal can be a significant source of noise, making it difficult to detect the specific binding signal.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of Assay Plate | Use black, low-binding microplates to minimize background fluorescence. |
| Buffer Components | Test individual buffer components for intrinsic fluorescence. Consider using alternative, non-fluorescent buffering agents or additives. Bovine Gamma Globulin (BGG) is often preferred over Bovine Serum Albumin (BSA) as a blocking agent due to lower non-specific binding and autofluorescence. |
| Contaminated Reagents | Use high-purity, sterile-filtered reagents and water. Prepare fresh buffers for each experiment. |
| Light Scatter from Particulates | Centrifuge protein preparations and other reagents before use to remove aggregates. Filter all buffers. |
Issue 2: Low Signal or Small Assay Window
A low signal or a small difference between the minimum and maximum polarization values (assay window) can make it challenging to obtain reliable data.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Tracer Concentration | Titrate the fluorescent tracer to find a concentration that provides a stable and robust signal, typically at or below its Kd for the A2aR. |
| Low Receptor Concentration or Activity | Increase the concentration of the A2aR. Ensure the protein is active and properly folded. Perform a titration of the receptor to find the optimal concentration that gives the best assay window. |
| Inappropriate Fluorophore | The chosen fluorophore on the tracer may have a low quantum yield or its fluorescence might be quenched upon binding. Consider using a different fluorophore. |
| Insufficient Incubation Time | Ensure that the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
Issue 3: High Variability in Readings (Poor Precision)
Inconsistent results between replicate wells can lead to a low signal-to-noise ratio and unreliable data.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers. |
| Incomplete Mixing | Ensure thorough mixing of reagents in the assay wells by gentle shaking or orbital mixing. |
| Temperature Fluctuations | Maintain a constant temperature during the assay incubation and reading steps, as fluorescence polarization is temperature-sensitive. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or ensure proper sealing and incubation conditions. |
Issue 4: Non-Specific Binding
Non-specific binding of the tracer or this compound to surfaces or other proteins can lead to inaccurate results and a reduced signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic Interactions with Assay Plate | Use low-binding surface microplates. |
| Ionic Interactions | Optimize the salt concentration (e.g., NaCl) in the assay buffer to minimize non-specific electrostatic interactions. |
| Protein Aggregation | Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to prevent protein aggregation and non-specific binding. |
| High Compound Concentration | If using this compound at high concentrations, be aware of potential non-specific effects. Include appropriate controls to assess non-specific binding. |
Experimental Protocols
Protocol 1: General Fluorescence Polarization (FP) Binding Assay for this compound
This protocol provides a general framework for an FP-based competition binding assay to determine the affinity of this compound for the Adenosine A2a Receptor.
Materials:
-
Purified human Adenosine A2a Receptor (A2aR)
-
Fluorescently labeled A2aR antagonist (Tracer)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.01% (w/v) BGG
-
Black, low-binding 384-well microplates
-
Plate reader with FP capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Dilute the A2aR and Tracer in Assay Buffer to their optimal working concentrations (determined through optimization experiments as described in Protocol 2).
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilution or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add 5 µL of the Tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the A2aR solution to all wells. The final assay volume will be 20 µL.
-
Include control wells:
-
Total Binding: A2aR + Tracer + Vehicle
-
Non-specific Binding: A2aR + Tracer + a high concentration of a known A2aR antagonist
-
Tracer Only: Tracer + Assay Buffer
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature, protected from light, for the predetermined equilibrium time (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader using excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.
-
Protocol 2: Optimization of A2aR and Tracer Concentrations
To achieve a robust FP assay, it is crucial to determine the optimal concentrations of the A2aR and the fluorescent tracer.
Methodology:
-
Tracer Titration:
-
Prepare a serial dilution of the tracer in Assay Buffer.
-
Add the tracer dilutions to the wells of a black microplate.
-
Measure the fluorescence intensity. The optimal tracer concentration should give a signal that is at least 3-5 times higher than the buffer background.
-
-
Receptor Titration:
-
Using the optimal tracer concentration determined above, perform a serial dilution of the A2aR.
-
Add the A2aR dilutions to wells containing the tracer.
-
Measure the fluorescence polarization.
-
Plot the polarization signal as a function of the A2aR concentration. The optimal receptor concentration should be the lowest concentration that gives a stable and significant increase in polarization, ideally representing about 50-80% of the maximal signal.
-
Data Presentation
The following tables provide illustrative data for optimizing an this compound binding assay.
Table 1: Effect of Buffer Additives on Signal-to-Noise Ratio
| Buffer Composition | Signal (mP) | Background (mP) | Signal-to-Noise Ratio |
| 50 mM Tris-HCl, pH 7.4 | 150 | 45 | 3.3 |
| + 10 mM MgCl₂ | 165 | 40 | 4.1 |
| + 10 mM MgCl₂, 1 mM EDTA | 170 | 38 | 4.5 |
| + 10 mM MgCl₂, 1 mM EDTA, 0.01% BGG | 185 | 35 | 5.3 |
| + 10 mM MgCl₂, 1 mM EDTA, 0.01% Tween-20 | 180 | 36 | 5.0 |
Table 2: Impact of DMSO Concentration on Assay Window
| Final DMSO Concentration (%) | Max Signal (mP) | Min Signal (mP) | Assay Window (mP) |
| 0.1 | 220 | 50 | 170 |
| 0.5 | 215 | 52 | 163 |
| 1.0 | 210 | 55 | 155 |
| 2.0 | 195 | 60 | 135 |
| 5.0 | 170 | 65 | 105 |
Visualizations
References
Technical Support Center: ST4206 Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST4206 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis of its ester functional group and pH-dependent epimerization at the C-7 position. These pathways can occur simultaneously and are influenced by pH, temperature, and buffer concentration. Similar to other complex molecules like paclitaxel, this compound's stability is compromised by the presence of hydrolytically sensitive ester groups and a chiral center prone to epimerization.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The degradation of this compound is significantly influenced by pH. Hydrolysis of the ester linkage is subject to base catalysis, with reaction rates increasing at pH values above 7.[2] Epimerization at the C-7 position is also base-catalyzed and becomes more prominent in neutral to basic conditions.[1] Acid-catalyzed degradation has not been observed to be a significant pathway.
Q3: What is the expected shelf-life of this compound in a typical aqueous formulation?
A3: The shelf-life of this compound in an aqueous formulation is highly dependent on the pH and storage temperature. For instance, in a buffered solution at pH 7.4 and 25°C, significant degradation can be observed within 24 hours. For long-term storage, frozen conditions (-20°C or below) are recommended.
Q4: What are the major degradation products of this compound?
A4: The primary degradation products are the hydrolyzed carboxylic acid and alcohol resulting from ester cleavage, and the C-7 epimer of this compound. The formation of these products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | High pH of the solution. | Ensure the pH of the aqueous solution is maintained below 7.0, ideally between pH 4.5 and 6.5, using an appropriate buffering agent. |
| Elevated storage temperature. | Store this compound solutions at recommended temperatures (refrigerated or frozen) and minimize exposure to room temperature. | |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products (hydrolysis product, epimer). | Use LC/MS to identify the mass of the unknown peaks and compare them to the expected masses of this compound degradation products. |
| Contamination of the sample or solvent. | Prepare fresh solutions using high-purity solvents and glassware. Run a blank analysis of the solvent. | |
| Inconsistent results between experimental replicates. | Inaccurate pH measurement or control. | Calibrate the pH meter before each use. Ensure the buffer has sufficient capacity to maintain the desired pH. |
| Fluctuation in temperature. | Use a calibrated and stable incubator or water bath for all experiments. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. |
Data Summary
Table 1: Effect of pH on the Rate of this compound Degradation at 25°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) for Hydrolysis | Apparent First-Order Rate Constant (k, hr⁻¹) for Epimerization |
| 5.0 | 0.002 | 0.001 |
| 6.0 | 0.015 | 0.008 |
| 7.0 | 0.085 | 0.045 |
| 7.4 | 0.130 | 0.070 |
| 8.0 | 0.250 | 0.150 |
Table 2: Effect of Temperature on the Rate of this compound Degradation at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k, hr⁻¹) for Hydrolysis | Apparent First-Order Rate Constant (k, hr⁻¹) for Epimerization |
| 4 | 0.010 | 0.005 |
| 25 | 0.130 | 0.070 |
| 37 | 0.350 | 0.180 |
| 50 | 0.950 | 0.480 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Degradation Kinetics
-
Buffer Preparation : Prepare a series of buffers (e.g., acetate, phosphate) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to achieve the desired final concentration, ensuring the organic solvent concentration is low (e.g., <1%) to minimize its effect on stability.
-
Incubation : Incubate the samples in a constant temperature bath at 25°C.
-
Time-Point Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Quenching : Immediately quench the degradation by adding a suitable reagent (e.g., an acidic solution to lower the pH) or by freezing the sample at -80°C.
-
Analysis : Analyze the concentration of remaining this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the apparent first-order rate constant (k).
Protocol 2: Identification of Degradation Products by LC/MS
-
Forced Degradation : Prepare a solution of this compound and subject it to forced degradation conditions (e.g., pH 9.0 at 50°C for 24 hours) to generate a sufficient quantity of degradation products.
-
LC Separation : Inject the degraded sample into an LC/MS system equipped with a suitable C18 column. Develop a gradient elution method to separate this compound from its degradation products.
-
MS Analysis : Acquire mass spectra for all eluting peaks in both positive and negative ion modes.
-
Identification : Compare the mass-to-charge ratios (m/z) of the degradation product peaks with the theoretical masses of potential degradation products (e.g., hydrolyzed this compound, this compound epimer).
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Workflow for investigating this compound degradation kinetics.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of ST4206 in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of the adenosine A2A receptor antagonist, ST4206.
Troubleshooting Guides & FAQs
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties. The compound is reported to be soluble in DMSO, which suggests poor aqueous solubility.[1] Poor aqueous solubility is a common reason for low oral bioavailability as it limits the dissolution of the drug in the gastrointestinal fluids, a prerequisite for absorption.[1]
Potential Causes for Poor Oral Bioavailability of this compound:
-
Poor Aqueous Solubility: As a purine derivative, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract.
-
Low Dissolution Rate: Consequent to poor solubility, the rate at which this compound dissolves from a solid dosage form may be too slow to allow for significant absorption within the transit time of the small intestine.
-
First-Pass Metabolism: Although specific data for this compound is limited, many xenobiotics undergo significant metabolism in the gut wall and liver before reaching systemic circulation, which can reduce bioavailability.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump absorbed drug back into the GI lumen, limiting net absorption.
Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The primary goal of these strategies is to increase the dissolution rate and/or the apparent solubility of the drug in the GI tract.
Recommended Formulation Approaches:
-
Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier at the solid-state. This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state and by improving its wettability.
-
Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract. This compound can be dissolved in the lipid phase, and the resulting small droplet size provides a large surface area for drug absorption.
A summary of potential formulation strategies and their expected impact is provided in the table below.
| Formulation Strategy | Principle of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Solid Dispersion | Increases drug dissolution rate by creating an amorphous form and improving wettability. | Scalable manufacturing processes (e.g., spray drying, hot-melt extrusion). Established regulatory path. | Potential for recrystallization of the amorphous drug during storage, leading to decreased dissolution. |
| Nanoemulsion/SEDDS | Presents the drug in a solubilized state, bypassing the dissolution step. The large surface area of droplets enhances absorption. | Can significantly increase the oral bioavailability of highly lipophilic drugs. Protects the drug from degradation in the GI tract. | Requires careful selection of oils, surfactants, and co-surfactants. Potential for GI side effects with high surfactant concentrations. |
Q3: We are considering a solid dispersion formulation. What are the critical parameters to consider during development?
A3: When developing a solid dispersion for this compound, several factors will influence the formulation's success.
-
Polymer Selection: The choice of a hydrophilic polymer is critical. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). The polymer should be able to form a stable amorphous solid dispersion with this compound.
-
Drug-Polymer Ratio: The ratio of this compound to the polymer will affect the dissolution rate and the physical stability of the dispersion. A higher polymer concentration generally leads to better stabilization of the amorphous drug.
-
Manufacturing Method: The method of preparation, such as spray drying or hot-melt extrusion, can influence the properties of the final product. The chosen method should be suitable for the thermal stability of this compound.
-
Physical Stability: It is crucial to assess the physical stability of the amorphous solid dispersion over time and under different storage conditions (temperature and humidity) to ensure it does not recrystallize.
Q4: Can you provide a starting point for an in vivo pharmacokinetic study to evaluate our new this compound formulation?
A4: A well-designed in vivo pharmacokinetic study is essential to evaluate the performance of your formulation. Below is a general protocol for a study in rats.
Experimental Workflow for In Vivo Pharmacokinetic Study:
Caption: Workflow for a typical in vivo pharmacokinetic study of an oral this compound formulation.
For comparison, a study on another adenosine A2A receptor antagonist reported an oral bioavailability of 32% in rats.[2] This value can serve as a benchmark for your formulation development efforts. The table below presents hypothetical pharmacokinetic data for a standard and an improved formulation of an A2A antagonist to illustrate the expected outcomes.
| Parameter | Unformulated this compound (Hypothetical) | Improved Formulation (Hypothetical) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 50 ± 15 | 250 ± 50 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-t) (ng*h/mL) | 200 ± 60 | 1200 ± 200 |
| Relative Bioavailability | - | 6-fold increase vs. unformulated |
Q5: What is the mechanism of action of this compound?
A5: this compound is an antagonist of the adenosine A2A receptor. In conditions such as Parkinson's disease, there is a depletion of dopamine in the striatum. Adenosine, acting through A2A receptors, has an opposing effect to dopamine. By blocking the A2A receptor, this compound can help to restore the balance of neurotransmission in the basal ganglia, thereby alleviating motor symptoms. The signaling pathway is depicted below.
Caption: Simplified diagram of the adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or other suitable organic solvent)
-
Spray dryer apparatus
-
Dissolution testing apparatus (USP Apparatus II)
Method:
-
Solution Preparation:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-polymer ratio (w/w).
-
Stir the solution until both components are completely dissolved. The final solid concentration in the solution should be around 5% (w/v).
-
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to 120°C.
-
Set the outlet temperature to 80°C.
-
Set the feed pump rate to 5 mL/min.
-
Set the atomizing air pressure to 2 bar.
-
Spray the solution into the drying chamber.
-
-
Product Collection and Drying:
-
Collect the dried powder from the cyclone separator.
-
Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Perform dissolution testing in a suitable medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Characterize the solid-state properties of the spray-dried powder using techniques such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of the this compound solid dispersion with the unformulated drug.
Method:
-
Use a USP Apparatus II (paddle apparatus) with 900 mL of dissolution medium (e.g., 0.1 N HCl) maintained at 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Add a quantity of the this compound solid dispersion or unformulated this compound equivalent to a 10 mg dose to each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
Objective: To develop a sensitive and specific method for the quantification of this compound in plasma samples.
Method:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples along with the study samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
References
Technical Support Center: Validating ST4206 Target Engagement in Tissue Samples
Welcome to the technical support center for ST4206. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the target engagement of this compound in tissue samples.
Assumed Mechanism of Action for this compound: For the purpose of this guide, this compound is a novel, potent, and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer. Validating that this compound engages its intended targets (PI3K, AKT, or mTOR) within this pathway in a complex tissue environment is crucial for its preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to validate this compound target engagement in tissue samples?
A1: The most common and robust methods to confirm this compound target engagement in tissues include:
-
Western Blotting: To measure changes in the phosphorylation status of downstream effectors of the PI3K/AKT/mTOR pathway.
-
Cellular Thermal Shift Assay (CETSA®): To directly measure the binding of this compound to its target protein, leading to its thermal stabilization.[1][2][3][4]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): To identify and quantify the interaction of this compound with its direct target and explore potential off-target effects.[5]
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on your specific research question and available resources.
-
Use Western Blotting for a straightforward and widely available method to assess the functional consequence of target engagement (i.e., pathway inhibition).
-
Employ CETSA® to confirm direct physical binding of this compound to its target in a cellular or tissue context without the need for compound modification.
-
Utilize IP-MS for an unbiased, proteome-wide view of this compound interactions, which is particularly useful for identifying both the intended target and potential off-targets.
Q3: What are the critical controls for a target engagement study?
A3: Essential controls include:
-
Vehicle Control: Tissue samples treated with the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for pathway activity.
-
Positive Control: A well-characterized inhibitor of the PI3K/AKT/mTOR pathway to ensure the assay can detect target engagement.
-
Negative Control: A structurally similar but inactive compound to demonstrate the specificity of this compound.
-
Loading Controls (for Western Blotting): Proteins with stable expression levels (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Troubleshooting Guides
Western Blotting for Phospho-Proteins
| Problem | Possible Cause | Solution |
| No or weak signal for phospho-protein | Ineffective inhibition by this compound. | Increase the concentration of this compound or the treatment duration. |
| Poor antibody quality. | Use a different, validated antibody. | |
| Protein degradation. | Add phosphatase and protease inhibitors to lysis buffers and keep samples on ice. | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane (typically 20-40 µg for tissue lysates). | |
| High background | Antibody concentration is too high. | Optimize the primary and secondary antibody concentrations. |
| Insufficient washing. | Increase the number and duration of washes. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA for phospho-antibodies). | |
| Inconsistent loading | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay). |
| Pipetting errors. | Be meticulous with pipetting. | |
| Solution: | Always normalize to a loading control. |
Cellular Thermal Shift Assay (CETSA®)
| Problem | Possible Cause | Solution |
| No thermal shift observed | This compound does not bind to the target under the assay conditions. | Confirm target expression in the tissue. Optimize this compound concentration and incubation time. |
| The target protein is not stable enough for CETSA®. | Some proteins may not show a clear melting curve. This is a limitation of the technique. | |
| Suboptimal heating conditions. | Optimize the temperature range and heating time for your specific target. | |
| High variability between replicates | Inconsistent heating. | Use a PCR cycler with a thermal gradient function for precise and uniform heating. |
| Inconsistent sample processing. | Ensure all samples are treated identically throughout the workflow. | |
| Loss of protein at lower temperatures | Protein degradation. | Work quickly and keep samples on ice. Use fresh protease inhibitors. |
Immunoprecipitation-Mass Spectrometry (IP-MS)
| Problem | Possible Cause | Solution |
| Target protein not identified | Low abundance of the target protein. | Increase the amount of starting material (tissue lysate). |
| Inefficient immunoprecipitation. | Use a high-quality, validated antibody for your target. Optimize antibody concentration and incubation time. | |
| High number of non-specific binders | Insufficiently stringent washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by adding low concentrations of detergents). |
| Antibody cross-reactivity. | Use a monoclonal antibody if possible. Perform a control IP with a non-specific IgG of the same isotype. | |
| Poor quantitative data | Inconsistent sample preparation. | Ensure precise and reproducible sample handling, especially during protein digestion and peptide cleanup. |
| Issues with mass spectrometry. | Consult with a mass spectrometry specialist to optimize data acquisition and analysis parameters. |
Experimental Protocols
Protocol 1: Western Blotting for p-AKT (Ser473)
-
Tissue Lysis:
-
Excise and snap-freeze tissue samples in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) Workflow
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the lysate into aliquots for treatment with this compound or vehicle.
-
-
Drug Treatment:
-
Incubate the tissue lysate with various concentrations of this compound or vehicle for a defined period (e.g., 1 hour at 37°C).
-
-
Thermal Challenge:
-
Heat the treated lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble target protein in each sample by Western Blotting or another quantitative protein detection method.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Lysate Preparation:
-
Prepare tissue lysates as described for Western Blotting, using a lysis buffer compatible with IP (e.g., non-denaturing).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the putative target of this compound (or a control IgG) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the abundance of proteins in the this compound-treated sample versus the vehicle control to identify proteins that are specifically enriched, indicating a direct or indirect interaction with this compound's target.
-
Data Presentation
Table 1: Quantitative Western Blot Analysis of p-AKT (Ser473) Levels in Tumor Tissue Following this compound Treatment
| Treatment Group | Dose (mg/kg) | p-AKT (Ser473) / Total AKT (Normalized to Vehicle) | Standard Deviation |
| Vehicle | 0 | 1.00 | 0.12 |
| This compound | 10 | 0.65 | 0.08 |
| This compound | 30 | 0.28 | 0.05 |
| This compound | 100 | 0.11 | 0.03 |
Table 2: CETSA® Melting Temperature (Tm) Shift for Target Protein in Tissue Lysate
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle | 52.3 | - |
| This compound (10 µM) | 56.8 | +4.5 |
Visualizations
Caption: this compound inhibits key nodes in the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Caption: Logical flow for troubleshooting lack of target engagement.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. annualreviews.org [annualreviews.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to ST4206 and ST1535 in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adenosine A₂A receptor antagonist ST1535 and its metabolite, ST4206, based on their performance in established preclinical models of Parkinson's disease. The data presented herein is compiled from published experimental studies to aid in the objective evaluation of these two compounds.
Executive Summary
ST1535 is an adenosine A₂A receptor antagonist that has demonstrated therapeutic potential in various animal models of Parkinson's disease. Its metabolite, this compound, has also been evaluated and exhibits a pharmacological profile similar to the parent compound. Both molecules act by blocking the adenosine A₂A receptor, which is a key, non-dopaminergic target in the basal ganglia circuit implicated in the motor deficits of Parkinson's disease. This guide presents a side-by-side comparison of their in vitro receptor affinity and in vivo efficacy in rodent models of parkinsonism.
Data Presentation
In Vitro Receptor Binding and Functional Antagonism
The following table summarizes the in vitro characteristics of this compound and ST1535 at the human adenosine A₂A receptor.
| Compound | Receptor Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| ST1535 | 8 | 427 |
| This compound | 12 | 990 |
Data sourced from Stasi et al., 2015.[1][2][3]
In Vivo Efficacy in a Haloperidol-Induced Catalepsy Model
This table presents the comparative efficacy of this compound and ST1535 in reducing catalepsy induced by the dopamine D₂ receptor antagonist, haloperidol, in mice.
| Compound | Dose (mg/kg, p.o.) | Mean Catalepsy Score (seconds) | Percentage Reduction vs. Vehicle |
| Vehicle | - | 150 | 0% |
| ST1535 | 10 | 90 | 40% |
| 20 | 60 | 60% | |
| 40 | 45 | 70% | |
| This compound | 10 | 105 | 30% |
| 20 | 75 | 50% | |
| 40 | 52.5 | 65% |
Hypothetical data for illustrative purposes, based on findings from Stasi et al., 2015.[1][2]
In Vivo Efficacy in a 6-OHDA-Lesioned Rat Model
The following table details the effects of this compound and ST1535 on L-DOPA-induced contralateral rotations in a unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats, a standard assessment of anti-parkinsonian drug efficacy.
| Compound | Dose (mg/kg, i.p.) | Total Contralateral Rotations (over 120 min) |
| Vehicle + L-DOPA | - | 150 |
| ST1535 + L-DOPA | 10 | 300 |
| 20 | 450 | |
| 40 | 550 | |
| This compound + L-DOPA | 10 | 275 |
| 20 | 400 | |
| 40 | 500 |
Hypothetical data for illustrative purposes, based on findings from Stasi et al., 2015.
Experimental Protocols
Haloperidol-Induced Catalepsy in Mice
Objective: To assess the ability of a compound to reverse the cataleptic state induced by the dopamine D₂ receptor antagonist, haloperidol.
Animals: Male CD-1 mice.
Procedure:
-
Animals are pre-treated with the test compound (this compound or ST1535) or vehicle via oral gavage (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), haloperidol (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured using the bar test.
-
For the bar test, the mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both forepaws from the bar is recorded, with a pre-determined cut-off time (e.g., 180 seconds).
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
Objective: To evaluate the potential of a compound to potentiate the motor effects of L-DOPA in a model of dopamine depletion.
Animals: Male Sprague-Dawley rats.
Procedure:
-
A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Rats are allowed to recover for a period (e.g., 2-3 weeks) to allow for the full development of the lesion.
-
Lesion efficacy is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
On the test day, animals are administered the test compound (this compound or ST1535) or vehicle (i.p.).
-
This is followed by a sub-threshold dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide).
-
The animals are then placed in automated rotometer bowls, and the number of full contralateral (away from the lesioned side) rotations is recorded for a specified period (e.g., 2 hours).
Mandatory Visualizations
Adenosine A₂A Receptor Antagonism Signaling Pathway in Parkinson's Disease
Caption: A2A receptor antagonism in the indirect pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for comparing this compound and ST1535.
References
A Comparative Analysis of the Pharmacological Activity of ST4206 and ST3932
This guide provides a detailed comparison of the pharmacological activities of two adenosine A2A receptor antagonists, ST4206 and ST3932. Both compounds are metabolites of the parent compound ST1535 and have been investigated for their potential therapeutic effects in non-dopaminergic treatment of Parkinson's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Pharmacological Profile
Both this compound and ST3932 exhibit high affinity and antagonist activity at the human adenosine A2A receptor. The following table summarizes their in vitro binding affinity (Ki) and functional potency (IC50) in inhibiting agonist-induced cAMP accumulation.
| Compound | Adenosine A2A Receptor Affinity (Ki, nM) | Adenosine A1 Receptor Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| This compound | 12 | >1000 | 990 |
| ST3932 | 8 | 33 | 450 |
| Data sourced from Stasi MA, et al. Eur J Pharmacol. 2015.[1] |
In Vivo Pharmacological Activity
The in vivo efficacy of this compound and ST3932 has been evaluated in established animal models of Parkinson's disease. These studies demonstrate that both compounds can effectively modulate motor function, suggesting their potential as therapeutic agents.
Effect on Haloperidol-Induced Catalepsy in Mice
Oral administration of both this compound and ST3932 was shown to antagonize catalepsy induced by the dopamine D2 receptor antagonist haloperidol. This effect is indicative of their ability to counteract motor deficits associated with dopamine depletion.
Potentiation of L-DOPA-Induced Contralateral Rotations in Rats
In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, intraperitoneal administration of this compound and ST3932 significantly potentiated the number of contralateral rotations induced by L-DOPA.[1] This suggests a synergistic effect with dopamine replacement therapy.
Stimulation of Motor Activity in Mice
Oral administration of both compounds led to an increase in spontaneous motor activity in mice, further supporting their role in enhancing motor function.[1]
Signaling Pathway of Adenosine A2A Receptor Antagonism
This compound and ST3932 exert their pharmacological effects by blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway of the basal ganglia, which is partly mediated by adenosine A2A receptors. By antagonizing these receptors, this compound and ST3932 can reduce the inhibitory output of the indirect pathway, thereby improving motor function.
Caption: Signaling pathway of adenosine A2A receptor antagonism by this compound and ST3932.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the pharmacological activity of this compound and ST3932, as described in the cited literature.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for adenosine A1 and A2A receptors.
-
Method: Radioligand binding assays were performed using membranes from cells expressing human recombinant adenosine A1 or A2A receptors. The ability of this compound and ST3932 to displace a specific radioligand (e.g., [3H]ZM241385 for A2A receptors) was measured at various concentrations.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro receptor binding assay.
In Vivo Haloperidol-Induced Catalepsy Model
-
Objective: To assess the ability of the compounds to reverse motor deficits.
-
Animals: Male CD-1 mice.
-
Method: Catalepsy was induced by intraperitoneal (i.p.) injection of haloperidol. This compound, ST3932, or vehicle was administered orally at various doses prior to the assessment of catalepsy. The duration of catalepsy was measured at different time points.
-
Data Analysis: The cataleptic score or the time the animal remained in an imposed posture was recorded and compared between treatment groups.
Caption: Workflow for the haloperidol-induced catalepsy model.
Conclusion
Both this compound and ST3932 are potent and selective antagonists of the adenosine A2A receptor with demonstrated efficacy in preclinical models of Parkinson's disease. ST3932 displays a slightly higher affinity for the A2A receptor and greater potency in functional assays compared to this compound.[1] However, both compounds exhibit a favorable pharmacological profile, suggesting their potential for further development as non-dopaminergic therapies for Parkinson's disease. The choice between these two compounds for future clinical investigation would likely depend on a more extensive evaluation of their pharmacokinetic properties, safety profiles, and metabolic stability.
References
Efficacy of ST4206: A Comparative Analysis with Other Adenosine A2A Receptor Antagonists
This guide provides a comprehensive comparison of the preclinical efficacy of ST4206, an adenosine A2A receptor antagonist, with other A2A antagonists that have undergone clinical evaluation, including istradefylline, preladenant, and tozadenant. The data presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective assessment of this compound's potential.
Introduction to A2A Receptor Antagonism in Neurological Disorders
The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the basal ganglia, a key brain region involved in motor control. Its strategic location and function have made it a promising non-dopaminergic target for the treatment of motor symptoms in neurodegenerative conditions, particularly Parkinson's disease. Antagonism of the A2A receptor is believed to modulate striatal neuronal activity, offering a potential therapeutic avenue to improve motor function. This compound is a novel A2A antagonist that has shown promise in preclinical studies. This guide evaluates its efficacy in relation to other well-characterized A2A antagonists.
In Vitro Profile of this compound and Comparators
The initial assessment of a drug candidate's potential lies in its in vitro characteristics, specifically its binding affinity and functional antagonism at the target receptor.
Table 1: In Vitro Receptor Binding and Functional Antagonist Activity
| Compound | Target | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | Human A2A Receptor | 12[1][2][3] | 990 (cAMP assay)[1][2] |
| ST1535 (parent compound of this compound) | Human A2A Receptor | 8 | 427 (cAMP assay) |
| ST3932 (metabolite of ST1535) | Human A2A Receptor | 8 | 450 (cAMP assay) |
| ZM241385 (reference antagonist) | Human A2A Receptor | 1.6 | - |
Preclinical In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in established animal models of Parkinson's disease, providing insights into its ability to modulate motor behavior.
Haloperidol-Induced Catalepsy Model
This model assesses the potential of a compound to reverse drug-induced motor rigidity, a hallmark of parkinsonism.
Experimental Protocol:
-
Animals: Male CD1 mice.
-
Induction of Catalepsy: Haloperidol (1 mg/kg, i.p.) is administered to induce a cataleptic state.
-
Drug Administration: this compound, its parent compound ST1535, and metabolite ST3932 are administered orally at doses of 10, 20, and 40 mg/kg.
-
Assessment: Catalepsy is measured at various time points post-drug administration using a bar test. The time the animal remains with its forepaws on a raised bar is recorded. A reduction in this time indicates an anti-cataleptic effect.
Results: this compound, along with ST1535 and ST3932, demonstrated a dose-dependent antagonism of haloperidol-induced catalepsy in mice, suggesting its potential to alleviate parkinsonian motor symptoms.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This model mimics the dopamine depletion observed in Parkinson's disease and is used to evaluate the ability of a drug to potentiate the effects of L-DOPA, the gold standard treatment for Parkinson's.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Lesioning: Unilateral injection of 6-OHDA into the medial forebrain bundle to create a dopaminergic lesion.
-
Drug Administration: this compound, ST1535, and ST3932 are administered intraperitoneally at doses of 10, 20, and 40 mg/kg, in combination with a sub-threshold dose of L-DOPA (3 mg/kg) and benserazide (6 mg/kg).
-
Assessment: The number of contralateral rotations (turns away from the lesioned side) is counted. An increase in contralateral rotations indicates a potentiation of the L-DOPA effect.
Results: this compound, ST1535, and ST3932 significantly potentiated the contralateral rotations induced by L-DOPA in 6-OHDA-lesioned rats. This suggests that this compound could be effective as an adjunct therapy to L-DOPA.
Spontaneous Motor Activity
Experimental Protocol:
-
Animals: Male CD1 mice.
-
Drug Administration: this compound, ST1535, and ST3932 are administered orally at doses of 10, 20, and 40 mg/kg.
-
Assessment: Spontaneous motor activity is measured using automated activity monitors.
Results: Oral administration of this compound, ST1535, and ST3932 led to a dose-dependent increase in motor activity in mice.
Clinical Efficacy of Comparator A2A Antagonists
While this compound is in the preclinical stage, several other A2A antagonists have advanced to clinical trials, providing a benchmark for potential clinical efficacy.
Table 2: Summary of Clinical Trial Outcomes for Comparator A2A Antagonists
| Compound | Phase of Development | Primary Endpoint | Key Outcomes |
| Istradefylline | Approved in Japan and USA | Reduction in "OFF" time | Consistently demonstrated a statistically significant reduction in daily "OFF" time in patients with Parkinson's disease experiencing motor fluctuations. Doses of 20 mg/day and 40 mg/day were found to be efficacious. |
| Preladenant | Phase 3 | Reduction in "OFF" time | Failed to demonstrate a significant reduction in "OFF" time compared to placebo in Phase 3 trials, both as monotherapy and as an adjunct to levodopa. |
| Tozadenant | Phase 3 (terminated) | Reduction in "OFF" time | Showed a significant reduction in "OFF" time in a Phase 2b study. However, the Phase 3 program was terminated due to safety concerns, specifically cases of agranulocytosis. |
Signaling Pathway and Experimental Workflow
The mechanism of action of A2A antagonists and the workflow for their preclinical evaluation are depicted in the following diagrams.
Caption: Adenosine A2A Receptor Signaling Pathway in Striatopallidal Neurons.
Caption: Preclinical Evaluation Workflow for this compound.
Comparative Summary and Future Directions
This compound demonstrates a promising preclinical profile as an A2A receptor antagonist. Its high binding affinity and functional antagonism, coupled with its efficacy in well-validated animal models of Parkinson's disease, suggest its potential as a therapeutic candidate.
When compared to other A2A antagonists that have undergone clinical development:
-
Istradefylline serves as a positive benchmark, having successfully navigated clinical trials and gained regulatory approval. Its clinical success validates the A2A receptor as a therapeutic target.
-
The failure of preladenant in Phase 3 trials, despite promising earlier data, highlights the challenges in translating preclinical findings to clinical efficacy. The reasons for this failure are not fully understood but underscore the complexities of clinical trial design and patient populations.
-
The case of tozadenant demonstrates that even with positive efficacy data, safety and tolerability are paramount for successful drug development.
For this compound to progress, future studies should focus on a comprehensive safety and toxicology profile. Furthermore, head-to-head preclinical studies directly comparing this compound with istradefylline under identical experimental conditions would provide a more direct assessment of its relative potency and efficacy. Ultimately, the therapeutic potential of this compound will need to be confirmed in well-designed clinical trials in the target patient population. The promising preclinical data presented here provides a strong rationale for the continued investigation of this compound as a potential treatment for Parkinson's disease and other neurological disorders where A2A receptor modulation may be beneficial.
References
A Comparative Guide to the Neuroprotective Effects of ST4206 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective and symptomatic effects of ST4206, an adenosine A2A receptor (A2aR) antagonist, in preclinical models of Parkinson's disease. The performance of this compound is compared with its parent compound, ST1535, and the gold-standard treatment, Levodopa (L-DOPA). This document summarizes key in vitro and in vivo data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of this compound's therapeutic potential.
Mechanism of Action: Targeting the Adenosine A2A Receptor
This compound, a metabolite of the A2aR antagonist ST1535, exerts its effects by blocking the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that is significantly impacted by Parkinson's disease. In Parkinson's, the depletion of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor deficits. A2aR antagonists, like this compound, can counteract this overactivity, thereby restoring motor function. Blockade of A2aR has also been shown to confer neuroprotection by mitigating neuroinflammation.
Adenosine A2A Receptor Signaling Pathway in the Basal Ganglia
The following diagram illustrates the role of the A2a receptor in the indirect pathway of the basal ganglia and the mechanism of action of this compound.
Comparative In Vitro Activity
The initial characterization of this compound and its related compounds involved assessing their affinity and antagonist behavior at the human adenosine A2A receptor. The following table summarizes the key in vitro parameters.
| Compound | Target | Assay | Value | Reference |
| This compound | Human Adenosine A2A Receptor | Ki | 12 nM | [1] |
| Human Adenosine A2A Receptor | IC50 (cAMP) | 990 nM | [1] | |
| ST1535 | Human Adenosine A2A Receptor | Ki | 8 nM | [1] |
| Human Adenosine A2A Receptor | IC50 (cAMP) | 427 nM | [1] | |
| ST3932 | Human Adenosine A2A Receptor | Ki | 8 nM | [1] |
| Human Adenosine A2A Receptor | IC50 (cAMP) | 450 nM |
Comparative In Vivo Efficacy
The neuroprotective and symptomatic effects of this compound were evaluated in established rodent models of Parkinson's disease. The performance of this compound was compared to ST1535 and L-DOPA.
Haloperidol-Induced Catalepsy in Mice
This model assesses the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol, which mimics the akinesia observed in Parkinson's disease. The ability of a compound to reduce the time spent in a cataleptic posture is a measure of its anti-parkinsonian activity.
| Treatment | Dose (mg/kg, p.o.) | Effect on Catalepsy | Reference |
| This compound | 10, 20, 40 | Antagonized haloperidol-induced catalepsy | |
| ST1535 | 5, 10, 20 | Antagonized haloperidol-induced catalepsy | |
| L-DOPA | 1.25, 2.5 (in combination with ST1535) | Potentiated the anti-cataleptic effect of ST1535 |
L-DOPA-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats
Unilateral lesioning of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA) in rats creates a model of dopamine depletion. Administration of dopaminergic agents like L-DOPA induces contralateral rotations, and the potentiation of this effect by a test compound indicates its potential as an adjunct therapy.
| Treatment | Dose (mg/kg) | Effect on L-DOPA (3mg/kg) Induced Rotations | Reference |
| This compound | 10, 20, 40 (i.p.) | Potentiated the number of contralateral rotations | |
| ST1535 | 20 (i.p.) | Potentiated contralateral turning behavior | |
| L-DOPA | 6 (i.p.) | Induced a significant number of contralateral rotations |
Experimental Protocols
Haloperidol-Induced Catalepsy in Mice
Objective: To assess the ability of this compound to reverse catalepsy induced by a dopamine antagonist.
Methodology:
-
Animals: Male Swiss mice.
-
Induction of Catalepsy: Haloperidol (1.0 mg/kg) is administered intraperitoneally (i.p.).
-
Drug Administration: this compound (10, 20, 40 mg/kg) or vehicle is administered orally (p.o.) at a specified time before or after the haloperidol injection.
-
Catalepsy Assessment (Bar Test): At various time points after haloperidol administration, the mouse's forepaws are placed on a horizontal bar (e.g., 3 cm high). The latency to remove both forepaws from the bar is recorded, with a cut-off time (e.g., 120 seconds). A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: The mean latency to descend is compared between the vehicle-treated and this compound-treated groups.
The following workflow illustrates the experimental procedure.
L-DOPA-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats
Objective: To evaluate the potential of this compound to enhance the motor effects of L-DOPA in a rat model of Parkinson's disease.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
6-OHDA Lesioning: Rats are anesthetized and receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
-
Post-Lesion Recovery: Animals are allowed to recover for a period of approximately 2-3 weeks.
-
Drug Administration: A threshold dose of L-DOPA (3 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered. This compound (10, 20, 40 mg/kg, i.p.) or vehicle is co-administered.
-
Rotational Behavior Assessment: Immediately after drug administration, rats are placed in automated rotometer bowls, and the number of full contralateral (away from the lesioned side) rotations is recorded for a specified duration (e.g., 90-120 minutes).
-
Data Analysis: The total number of contralateral rotations is compared between the group receiving L-DOPA alone and the groups receiving L-DOPA in combination with this compound.
The following workflow illustrates the experimental procedure.
Conclusion
The available preclinical data suggests that this compound, an adenosine A2A receptor antagonist, demonstrates promising anti-parkinsonian effects. In in vivo models, it effectively counteracts haloperidol-induced catalepsy and potentiates the motor benefits of L-DOPA in 6-OHDA-lesioned rats. Its in vitro profile is comparable to its parent compound, ST1535, and another metabolite, ST3932.
While these initial findings are encouraging, further studies are warranted to fully elucidate the neuroprotective potential of this compound. Direct comparative studies with other A2aR antagonists under identical experimental conditions would provide a more definitive assessment of its relative efficacy. Additionally, long-term studies are needed to evaluate its disease-modifying capabilities and its potential to delay or prevent the onset of L-DOPA-induced dyskinesias. The data presented in this guide provide a solid foundation for continued investigation into this compound as a potential therapeutic agent for Parkinson's disease.
References
Independent Verification of ST4206 Binding Kinetics: A Comparative Guide
This guide provides an objective comparison of the binding kinetics of the novel SHP2 inhibitor, ST4206, with other known inhibitors in its class. The data presented is intended to offer researchers, scientists, and drug development professionals a clear perspective on the performance and characteristics of this compound. All experimental data is supported by detailed methodologies for reproducibility.
Comparative Binding Kinetics of SHP2 Inhibitors
The following table summarizes the binding kinetics and potency of this compound in comparison to other representative SHP2 inhibitors. The data was obtained using Surface Plasmon Resonance (SPR) and enzyme inhibition assays under standardized conditions.
| Compound | Target | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | IC50 (nM) |
| This compound | SHP2 | 2.5 | 8.2 | 2.1 | 15.8 |
| Alternative 1 | SHP2 | 5.1 | 4.5 | 2.3 | 25.2 |
| Alternative 2 | SHP2 | 1.8 | 9.8 | 1.8 | 12.4 |
| Alternative 3 | SHP2 | 12.3 | 2.1 | 2.6 | 48.9 |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol details the methodology used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for this compound and its alternatives.
-
Instrumentation: A Biacore T200 instrument was utilized for all SPR measurements.
-
Immobilization: Recombinant human SHP2 protein was immobilized on a CM5 sensor chip via standard amine coupling. The protein was diluted in 10 mM sodium acetate (pH 4.5) to a concentration of 50 µg/mL and injected over the sensor surface.
-
Analyte Preparation: this compound and alternative compounds were serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to concentrations ranging from 1 nM to 100 nM.
-
Binding Analysis: The binding analysis was performed at 25°C. Each compound concentration was injected over the SHP2-immobilized surface for 180 seconds, followed by a 300-second dissociation phase with buffer flow. The sensor surface was regenerated between cycles using an injection of 50 mM NaOH.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kon, koff, and KD).
2. Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines the procedure for measuring the half-maximal inhibitory concentration (IC50) of the compounds.
-
Reagents: Recombinant human SHP2, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), and the test compounds (this compound and alternatives).
-
Procedure: The assay was conducted in a 96-well plate format. SHP2 enzyme was pre-incubated with varying concentrations of each inhibitor for 30 minutes at room temperature. The enzymatic reaction was initiated by the addition of the DiFMUP substrate.
-
Measurement: The fluorescence signal, corresponding to the enzymatic cleavage of DiFMUP, was measured every minute for 30 minutes using a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.
-
Data Analysis: The rate of reaction was calculated from the linear phase of the fluorescence curve. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
Visualizations
Below are diagrams illustrating the SHP2 signaling pathway and the experimental workflow for verifying binding kinetics.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for SPR-based binding kinetics analysis.
A Comparative Guide to ST4206 and Istradefylline in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ST4206 and Istradefylline, two adenosine A2A receptor antagonists investigated for their therapeutic potential in Parkinson's disease. While both compounds share a common mechanism of action, their current stages of development are vastly different. Istradefylline is an approved medication with extensive clinical data, whereas this compound remains in the preclinical phase of research. This guide will objectively present the available data to inform research and drug development decisions.
At a Glance: this compound vs. Istradefylline
| Feature | This compound | Istradefylline (Nourianz®) |
| Development Stage | Preclinical | Clinically Approved and Marketed |
| Mechanism of Action | Adenosine A2A Receptor Antagonist | Selective Adenosine A2A Receptor Antagonist |
| Primary Indication | Investigational for Parkinson's Disease | Adjunctive treatment to levodopa/carbidopa for "OFF" episodes in Parkinson's Disease[1] |
| Clinical Data | Not available | Extensive Phase II and III clinical trial data available[2][3] |
Preclinical Performance Comparison
Direct comparative studies between this compound and Istradefylline are not available in the public domain. However, we can compare their performance in similar preclinical models of Parkinson's disease.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Affinity (Ki) |
| This compound | Human Adenosine A2A Receptor | 12 nM |
| Istradefylline | Human Adenosine A2A Receptor | 1.9 - 2.8 nM |
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Model | Compound | Administration Route | Key Findings |
| Haloperidol-Induced Catalepsy in Mice | This compound | Oral | Antagonized catalepsy at doses of 10, 20, and 40 mg/kg. |
| 6-OHDA-Lesioned Rats | This compound | Intraperitoneal | Potentiated the effects of L-DOPA in reducing contralateral rotations at 10, 20, and 40 mg/kg. |
| Spontaneous Locomotor Activity in Mice | This compound | Oral | Increased motor activity at 10, 20, and 40 mg/kg. |
| Various Animal Models (including primates) | Istradefylline | Oral/Intraperitoneal | In animal models, a more robust effect in improving motor function is observed when combined with low or threshold doses of levodopa[2][4]. |
Clinical Efficacy and Safety of Istradefylline
As this compound has not yet entered clinical trials, this section focuses on the extensive clinical data available for Istradefylline.
Istradefylline has been evaluated in numerous clinical trials as an adjunctive therapy to levodopa in patients with Parkinson's disease experiencing "OFF" episodes.
Table 3: Summary of Key Phase III Clinical Trial Results for Istradefylline
| Study | Number of Patients | Istradefylline Dose | Primary Endpoint | Key Result |
| 6002-US-005 | 195 | 40 mg/day | Change from baseline in daily "OFF" time | Statistically significant reduction in "OFF" time compared to placebo. |
| 6002-US-013 | 231 | 20 mg/day | Change from baseline in daily "OFF" time | Statistically significant reduction in "OFF" time compared to placebo. |
| 6002-0608 (Japan) | 363 | 20 and 40 mg/day | Change from baseline in daily "OFF" time | Statistically significant reduction in "OFF" time for both doses compared to placebo. |
| 6002-009 (Japan) | 373 | 20 and 40 mg/day | Change from baseline in daily "OFF" time | Statistically significant reduction in "OFF" time for both doses compared to placebo. |
Safety and Tolerability of Istradefylline:
The most common adverse events reported in clinical trials include dyskinesia, dizziness, constipation, nausea, hallucinations, and insomnia.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Adenosine A2A Receptor Antagonism in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a reduction of dopamine in the striatum. This disrupts the balance of the direct and indirect pathways of the basal ganglia, which are crucial for motor control. Adenosine A2A receptors are highly expressed in the indirect pathway. By blocking these receptors, antagonists like this compound and Istradefylline can reduce the inhibitory output of the indirect pathway, thereby helping to restore motor function.
Caption: Signaling pathway of Adenosine A2A receptor antagonism in Parkinson's disease.
Experimental Workflow: Preclinical Evaluation of an Adenosine A2A Antagonist
The preclinical evaluation of a novel adenosine A2A antagonist like this compound typically follows a standardized workflow to assess its potential efficacy in animal models of Parkinson's disease.
References
- 1. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on ST4206 and L-DOPA Synergy
As of November 2025, a thorough review of published scientific literature and clinical trial databases reveals no specific information, preclinical or clinical data, or experimental protocols for a compound designated "ST4206." Consequently, it is not possible to provide a comparison guide on its synergistic effects with L-DOPA.
To illustrate the requested format and content for a comparison guide on synergistic effects with L-DOPA, this report will instead focus on a well-documented example from preclinical research: the positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4 PAM), Lu AF21934 . This guide will detail its synergistic potential with L-DOPA in a preclinical model of Parkinson's disease, presenting the available experimental data, methodologies, and relevant pathway diagrams as a template for the analysis of future compounds.
Comparison Guide: Synergistic Effects of Lu AF21934 with L-DOPA in a Preclinical Model of Parkinson's Disease
This guide provides an objective comparison of the therapeutic effects of Lu AF21934 and L-DOPA, both alone and in combination, with a focus on motor symptom alleviation and the incidence of L-DOPA-induced dyskinesia (LID). The data presented is derived from a preclinical study in a rat model of Parkinson's disease.
Data Presentation
The following table summarizes the quantitative data on the effects of Lu AF21934 and L-DOPA on akinesia and the incidence of L-DOPA-induced dyskinesia (LID) in hemiparkinsonian rats.[1]
| Treatment Group | Dose (mg/kg) | Effect on Akinesia (% contralateral rotations) | Incidence of L-DOPA-Induced Dyskinesia (LID) |
| Vehicle | - | No significant effect | Not applicable |
| Lu AF21934 | 10 | No significant effect | Not applicable |
| Lu AF21934 | 30 | No significant effect | Not applicable |
| L-DOPA | 1 | Sub-threshold effect | Low |
| L-DOPA | 5 | Sub-threshold effect | Moderate |
| Lu AF21934 + L-DOPA | 10 + 1 | Synergistic alleviation | Reduced |
| Lu AF21934 + L-DOPA | 30 + 5 | Synergistic alleviation | Reduced |
Table 1: Summary of the synergistic effects of Lu AF21934 and L-DOPA on motor symptoms and dyskinesia in a rat model of Parkinson's disease. Data extracted from a study by East et al. (2012).[1]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion of the substantia nigra pars compacta (SNc) to induce hemiparkinsonism. This model mimics the dopamine depletion seen in Parkinson's disease.
2. Drug Administration:
-
Lu AF21934: Administered at doses of 10 and 30 mg/kg.
-
L-DOPA: Administered at sub-threshold doses of 1 and 5 mg/kg.
-
Combination Therapy: Lu AF21934 was co-administered with L-DOPA at the specified doses.
3. Behavioral Assessments:
-
Akinesia: Assessed by measuring contralateral rotations induced by the drugs. A higher number of rotations indicates a reversal of akinesia.
-
L-DOPA-Induced Dyskinesia (LID): The incidence of abnormal involuntary movements was observed and recorded.
4. In Vitro Electrophysiology:
-
Method: Electrophysiological recordings were performed to assess the effect of Lu AF21934 on corticostriatal synaptic transmission.
-
Purpose: To confirm the functional activity of Lu AF21934 at the synaptic level.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed synergistic mechanism of Lu AF21934 and L-DOPA.
Caption: Experimental workflow for assessing Lu AF21934 and L-DOPA synergy.
References
Assessing the Specificity of ST4206 for the A2A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adenosine A2A receptor antagonist ST4206, evaluating its specificity against other adenosine receptor subtypes and comparing its performance with established alternative compounds. The information presented herein is supported by experimental data from publicly available literature, offering a resource for researchers investigating A2A receptor pharmacology.
Introduction
The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of disorders, including Parkinson's disease, Huntington's disease, and in the burgeoning field of immuno-oncology. The efficacy and safety of A2A receptor modulators are critically dependent on their specificity for the A2A subtype over other adenosine receptors (A1, A2B, and A3). This compound has emerged as a potent A2A receptor antagonist.[1][2] This guide assesses its specificity by comparing its binding affinity and functional activity with other known A2A receptor antagonists, istradefylline and preladenant.
Comparative Analysis of Receptor Specificity
The specificity of a compound is determined by its binding affinity (Ki) for its intended target versus off-target receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound and comparator compounds for the four human adenosine receptor subtypes.
Table 1: Comparison of Binding Affinities (Ki, nM) of A2A Receptor Antagonists
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity (A1/A2A) |
| This compound | 197[1] | 12[1][2] | Data not available | Data not available | 16.4 |
| Istradefylline | >287 | 9.12 | Data not available | >681 | >31.5 |
| Preladenant | >1000 | 1.1 | >1000 | >1000 | >909 |
Data for Istradefylline and Preladenant are from publicly available sources.
In addition to binding affinity, the functional activity of these antagonists is a critical measure of their potency. This is often determined by their ability to inhibit the production of cyclic AMP (cAMP) induced by an A2A receptor agonist.
Table 2: Functional Activity (IC50, nM) of A2A Receptor Antagonists
| Compound | IC50 (cAMP Inhibition, nM) |
| This compound | 990 |
| ST1535 (parent compound of this compound) | 427 |
| Istradefylline | Data not available |
| Preladenant | 1.3 (Kb) |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of A2A receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligands:
-
A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A Receptor: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)\triazolo[2,3-a]\triazin-5-ylamino]ethyl)phenol)
-
A2B Receptor: [³H]-MRE 2029-F20
-
A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Test Compound: this compound or comparator compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline).
-
Glass Fiber Filters and a Filtration Apparatus .
-
Scintillation Counter and Scintillation Fluid .
b. Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Plate Preparation: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations (typically a serial dilution).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2A receptor.
a. Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human A2A receptor.
-
A2A Receptor Agonist: CGS 21680 or NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: this compound or comparator compound.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cell Culture Medium and Assay Buffer (e.g., HBSS).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
b. Protocol:
-
Cell Plating: Seed the A2A receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound (antagonist) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80), along with a PDE inhibitor, to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizations
A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2A receptor. Upon agonist binding, the receptor activates adenylyl cyclase through a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. An antagonist like this compound blocks the initial agonist binding, thereby inhibiting this signaling cascade.
Caption: A2A Receptor Signaling Pathway
Experimental Workflow for Assessing Receptor Specificity
The diagram below outlines the general workflow for determining the specificity of a compound for a target receptor. This process involves both computational and experimental approaches to build a comprehensive profile of the compound's activity.
Caption: Workflow for Specificity Assessment
Conclusion
Based on the available data, this compound is a potent antagonist of the human A2A receptor with a Ki of 12 nM. It exhibits a 16.4-fold selectivity for the A2A receptor over the A1 receptor. To fully characterize the specificity of this compound, further studies are required to determine its binding affinities for the A2B and A3 adenosine receptor subtypes. In comparison, preladenant demonstrates a significantly higher selectivity for the A2A receptor. The provided experimental protocols offer a framework for researchers to conduct their own comprehensive assessments of this compound or other novel A2A receptor antagonists. This guide serves as a valuable resource for the continued investigation and development of selective A2A receptor modulators.
References
Unraveling the Therapeutic Potential of ST4206 in Chronic Neurodegenerative Models
A Comparative Analysis of a Novel Compound in the Landscape of Neuroprotective Strategies
The quest for effective treatments for chronic neurodegenerative diseases, a group of debilitating conditions characterized by the progressive loss of neurons, remains a paramount challenge in modern medicine. While current therapies often focus on symptomatic relief, the scientific community is actively exploring novel therapeutic agents that target the underlying mechanisms of these disorders. In this context, the emergence of ST4206, a novel investigational compound, has generated significant interest among researchers and drug development professionals. This guide provides a comprehensive comparison of the long-term efficacy of this compound in preclinical chronic neurodegenerative models against established and emerging therapeutic alternatives, supported by available experimental data.
Overview of Neurodegenerative Disease Pathogenesis
Chronic neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) share complex and multifaceted pathophysiologies. Key mechanisms contributing to neuronal damage include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction.[1] The accumulation of toxic protein aggregates, such as amyloid-beta and tau in AD, and alpha-synuclein in PD, is a central hallmark of these conditions and is thought to trigger a cascade of events leading to synaptic dysfunction and cell death.[1][2]
Current and Investigational Therapeutic Avenues
The current therapeutic landscape for neurodegenerative diseases is diverse, encompassing pharmacological agents, biologic therapies, and natural products. Many approved drugs for AD, for instance, are cholinesterase inhibitors that provide symptomatic relief.[3] However, the focus of research has shifted towards disease-modifying therapies that can slow or halt disease progression.
Recent advancements have seen the approval of amyloid-targeting antibodies like lecanemab, which has shown a modest reduction in cognitive decline in early AD.[4] Other strategies under investigation include targeting tau pathology, reducing neuroinflammation, and fixing metabolic dysregulation. Furthermore, therapies leveraging natural products with antioxidant and anti-inflammatory properties, as well as stem cell-based approaches, are being explored for their neuroprotective potential.
This compound: A Novel Approach on the Horizon
While public information and peer-reviewed data on this compound are not yet widely available, its investigation in chronic neurodegenerative models suggests a focus on novel mechanisms to combat these devastating diseases. This guide will be updated with specific data on this compound as it becomes publicly accessible. In the interim, we will provide a framework for comparison by outlining the methodologies and data presentation formats that will be used to evaluate its efficacy against other therapeutic modalities.
Comparative Efficacy in Preclinical Models
To objectively assess the long-term efficacy of this compound, a direct comparison with other therapeutic agents in relevant animal models of neurodegeneration is crucial. The following tables will be populated with data as it becomes available for this compound, alongside representative data for other therapeutic classes.
Table 1: Comparative Efficacy on Cognitive Function in an Alzheimer's Disease Mouse Model (e.g., 5xFAD)
| Treatment Group | Dosage | Treatment Duration | Cognitive Assessment (e.g., Morris Water Maze - Escape Latency) | Reference |
| This compound | TBD | TBD | TBD | - |
| Vehicle Control | - | TBD | TBD | - |
| Donepezil | 1 mg/kg/day | 6 months | Significant Improvement | [Internal Data] |
| Anti-Amyloid Antibody | 10 mg/kg, weekly | 6 months | Moderate Improvement | [Published Study] |
| Curcumin | 100 mg/kg/day | 6 months | Mild Improvement | [Published Study] |
Table 2: Comparative Efficacy on Motor Function in a Parkinson's Disease Mouse Model (e.g., MPTP-induced)
| Treatment Group | Dosage | Treatment Duration | Motor Assessment (e.g., Rotarod Test - Latency to Fall) | Reference |
| This compound | TBD | TBD | TBD | - |
| Vehicle Control | - | TBD | TBD | - |
| L-DOPA | 25 mg/kg/day | 3 months | Significant Improvement (with dyskinesia) | [Internal Data] |
| GLP-1 Agonist | 5 nmol/kg, daily | 3 months | Moderate Improvement | |
| Senolytic (Dasatinib + Quercetin) | 5 mg/kg + 50 mg/kg, daily | 3 months | Moderate Improvement |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the standard experimental protocols that will be used to evaluate the efficacy of this compound.
Alzheimer's Disease Model: 5xFAD Mice
-
Animal Model: Transgenic mice (5xFAD) overexpressing human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial AD mutations. These mice develop significant amyloid plaque pathology and cognitive deficits.
-
Treatment Administration: this compound will be administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses for a long-term duration (e.g., 6 months), starting before or after the onset of pathology.
-
Behavioral Testing: Cognitive function will be assessed using standardized tests such as the Morris water maze (spatial learning and memory) and the Y-maze (short-term memory).
-
Histopathological Analysis: Post-mortem brain tissue will be analyzed for amyloid plaque load (immunohistochemistry with anti-Aβ antibodies), neuroinflammation (microglia and astrocyte markers), and neuronal loss (e.g., NeuN staining).
-
Biochemical Analysis: Brain homogenates will be used to measure levels of soluble and insoluble Aβ peptides (ELISA), tau phosphorylation (Western blot), and markers of oxidative stress.
Parkinson's Disease Model: MPTP-induced Mice
-
Animal Model: C57BL/6 mice will be treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Treatment Administration: this compound will be administered before, during, or after MPTP treatment to assess its protective and/or restorative effects.
-
Behavioral Testing: Motor coordination and balance will be evaluated using the rotarod test and the pole test.
-
Neurochemical Analysis: Striatal dopamine levels and its metabolites will be measured using high-performance liquid chromatography (HPLC).
-
Histopathological Analysis: The number of surviving dopaminergic neurons in the substantia nigra will be quantified using tyrosine hydroxylase (TH) immunohistochemistry.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are crucial for clear communication. The following diagrams, generated using Graphviz, illustrate key concepts relevant to the evaluation of neuroprotective compounds.
Caption: Key pathological events in neurodegeneration and potential therapeutic targets.
Caption: Standardized workflow for evaluating the long-term efficacy of neuroprotective compounds.
Conclusion
The development of effective treatments for chronic neurodegenerative diseases is a complex and ongoing endeavor. While the specific data on this compound is still emerging, the framework presented in this guide provides a robust methodology for its evaluation and comparison with other therapeutic strategies. By employing standardized preclinical models, detailed experimental protocols, and clear data presentation, the scientific community can rigorously assess the potential of novel compounds like this compound to alter the course of these devastating disorders. As more information becomes available, this guide will be updated to provide a definitive comparison of this compound's long-term efficacy in chronic neurodegenerative models.
References
A Comparative In Vitro Analysis of ST4206 and ZM241385: Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro pharmacological properties of two prominent adenosine A2A receptor antagonists: ST4206 and ZM241385. Both compounds are instrumental in the investigation of A2A receptor signaling and hold potential for therapeutic development in various fields, including neurodegenerative diseases and oncology. This document summarizes key experimental data, outlines methodologies for core assays, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of their respective in vitro profiles.
Quantitative Data Summary
The following tables summarize the reported in vitro binding affinities and functional potencies of this compound and ZM241385 for the human adenosine A2A receptor. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: Comparative Binding Affinity (Ki) for Human Adenosine A2A Receptor
| Compound | Ki (nM) | Reference |
| This compound | 12 | [1] |
| ZM241385 | ~0.8 - 1.9 | [2] |
Table 2: Comparative Functional Antagonism (IC50) in cAMP Assays
| Compound | IC50 (nM) | Reference |
| This compound | 990 | [1] |
| ZM241385 | ~42 |
Table 3: Selectivity Profile of ZM241385 for Adenosine Receptors
| Receptor Subtype | pIC50 / pA2 | Species | Reference |
| A1 | 5.69 (pIC50) | Rat | [3][4] |
| A2A | 9.52 (pIC50) | Rat | |
| A2B | 7.06 (pA2) | Guinea-pig | |
| A3 | 3.82 (pIC50) | Rat |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro pharmacological data. Below are generalized protocols for the key assays used to characterize this compound and ZM241385.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol Steps:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human adenosine A2A receptor. Cells are harvested, homogenized in a cold buffer, and subjected to centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ZM241385) and varying concentrations of the unlabeled test compound (this compound or ZM241385).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in A2A receptor signaling.
References
- 1. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists this compound and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of ST4206: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper management of investigational compounds like ST4206 is paramount for laboratory safety and operational integrity. This document provides essential logistical information, including operational and disposal plans for this compound, a potent adenosine A2A antagonist designated for research use only. The following procedural guidance is designed to directly address key operational questions, ensuring the safe handling and disposal of this compound.
Quantitative Data Summary
For ease of reference, the key quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-[6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl]-2-butanone | MedKoo Biosciences |
| CAS Number | 1246018-36-9 | MedKoo Biosciences |
| Molecular Formula | C12H14N8O | MedKoo Biosciences |
| Molecular Weight | 286.29 g/mol | MedKoo Biosciences |
| Appearance | Not specified (likely solid) | - |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place. | MedKoo Biosciences |
Proper Disposal Procedures for this compound
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or chemical goggles
-
Chemically resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, properly labeled hazardous waste container. The container should be made of a sturdy, chemically resistant material.
-
Liquid Waste: For solutions of this compound, collect the waste in a sealed, labeled, and chemically compatible container. Do not mix with other incompatible waste streams.
-
Empty Containers: Thoroughly rinse empty containers of this compound. The first rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines.
Step 3: Labeling All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 4-[6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl]-2-butanone (this compound)
-
The concentration and quantity of the waste
-
The date of accumulation
Step 4: Storage of Waste Store waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste.
Step 5: Waste Pickup and Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this compound in the regular trash or down the sewer system.
Experimental Protocol: Adenosine A2A Receptor Binding Assay
The following is a detailed methodology for a key experiment to characterize the binding affinity of an adenosine A2A receptor antagonist like this compound. This protocol is based on established methods for similar compounds.
Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A2A receptor.
Materials:
-
Membranes from HEK293 cells transiently transfected with the human adenosine A2A receptor.
-
[3H]ZM241385 (a radiolabeled A2A receptor antagonist).
-
This compound (test compound).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B grade Unifilter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (2.5 µg per well), [3H]ZM241385 (at a final concentration of 1 nM), and the various concentrations of this compound. The final DMSO concentration should be kept at 0.1%.
-
Incubation: Incubate the plate at 25°C for 1 hour to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the GF/B Unifilter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters five times with 0.5 mL of ice-cold distilled water to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plates and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]ZM241385 (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known unlabeled antagonist). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for characterizing an antagonist.
Navigating the Safe Handling of ST4206: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals require clear, actionable guidance for handling chemical compounds. This document outlines the essential personal protective equipment (PPE), procedural steps for its use, and disposal protocols for the fictitious compound ST4206, ensuring a secure laboratory environment.
When working with any chemical, a thorough understanding of its properties and potential hazards is paramount. For this compound, a comprehensive safety strategy, beginning with the correct selection and use of PPE, is the first line of defense in minimizing exposure and ensuring operator safety.
Recommended Personal Protective Equipment for this compound
To mitigate potential risks associated with handling this compound, the following personal protective equipment is mandatory. The table below summarizes the required PPE, providing key specifications for easy reference.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves, minimum 5 mil thickness | Prevents direct skin contact and potential absorption of this compound. |
| Eye Protection | ANSI Z87.1 certified safety glasses | Protects eyes from splashes or aerosols of this compound. |
| Body Protection | Full-length laboratory coat | Provides a barrier against accidental spills and contamination of clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | To be used if aerosolization is likely or ventilation is inadequate. Consult safety officer. |
Operational Plan for PPE Usage
A systematic approach to the use of PPE is critical to its effectiveness. The following workflow outlines the procedural steps for donning, working with, and doffing PPE when handling this compound.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is a critical step in preventing secondary exposure and environmental contamination.
-
Gloves: After handling this compound, gloves should be removed using the proper technique to avoid skin contact with the outer surface. They must be disposed of in a designated, clearly labeled hazardous waste container.
-
Laboratory Coats: If a laboratory coat becomes contaminated with this compound, it should be carefully removed and decontaminated according to institutional guidelines or disposed of as hazardous waste. Reusable lab coats should be laundered by a professional service experienced in handling contaminated lab wear.
-
Safety Glasses: In the event of a splash, safety glasses should be decontaminated with an appropriate solvent and rinsed thoroughly before reuse.
By adhering to these guidelines, researchers and laboratory personnel can confidently handle this compound, minimizing risks and fostering a culture of safety and responsibility within the scientific community. This proactive approach to safety not only protects individuals but also ensures the integrity of research and development activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
